SIA Crosslinker
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-iodoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6INO4/c7-3-6(11)12-8-4(9)1-2-5(8)10/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDGQQTWSGDXCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6INO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40391202 | |
| Record name | 1-[(Iodoacetyl)oxy]pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40391202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39028-27-8 | |
| Record name | Iodoacetic acid N-hydroxysuccinimide ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39028-27-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(Iodoacetyl)oxy]pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40391202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iodoacetic acid N-hydroxysuccinimide ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the SIA Crosslinker: Structure, Mechanism, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinimidyl iodoacetate (SIA) is a heterobifunctional crosslinking agent widely utilized in bioconjugation, protein interaction studies, and the development of antibody-drug conjugates (ADCs). Its utility stems from its distinct reactive moieties that target primary amines and sulfhydryl groups, allowing for the covalent linkage of biomolecules. This technical guide provides a comprehensive overview of the SIA crosslinker, including its chemical properties, reaction mechanism, detailed experimental protocols, and a summary of its applications.
Core Properties of this compound
The fundamental characteristics of the this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Reference |
| Full Chemical Name | N-Succinimidyl iodoacetate | [1](1) |
| Synonyms | Iodoacetic acid N-hydroxysuccinimide ester, NHS-Iodoacetate | [2](2) |
| Molecular Formula | C₆H₆INO₄ | [1](1) |
| Molecular Weight | 283.02 g/mol | [1](1) |
| Spacer Arm Length | 1.5 Å | [1](1) |
| Reactivity | N-hydroxysuccinimide (NHS) ester reacts with primary amines (-NH₂); Iodoacetyl group reacts with sulfhydryl groups (-SH) | [1](1) |
| Solubility | Insoluble in water; Soluble in organic solvents such as DMSO and DMF | [1](1) |
| Cleavability | Non-cleavable | [1](1) |
Chemical Structure and Reaction Mechanism
The this compound possesses two reactive ends: an N-hydroxysuccinimide (NHS) ester and an iodoacetyl group. This heterobifunctional nature allows for specific and controlled conjugation of different functional groups on proteins or other biomolecules.
Caption: Chemical structure of Succinimidyl iodoacetate (SIA).
The NHS ester moiety reacts with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[3] This reaction is most efficient at a pH range of 7.2 to 8.5.[3] The iodoacetyl group, on the other hand, specifically reacts with sulfhydryl groups, found on cysteine residues, through nucleophilic substitution to form a stable thioether linkage.[1] This reaction is optimal at a pH greater than 7.5.[1]
Caption: Reaction mechanism of the this compound.
Experimental Protocols
The heterobifunctional nature of SIA allows for both one-step and two-step crosslinking procedures. A two-step process is often preferred to minimize the formation of homodimers of the first protein.
General Two-Step Protein-Protein Crosslinking Protocol
This protocol provides a general framework for crosslinking two proteins (Protein A and Protein B) using SIA. Optimization of molar ratios, concentrations, and incubation times is recommended for specific applications.
Materials:
-
This compound
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Protein A (containing primary amines)
-
Protein B (containing sulfhydryl groups)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting column
Procedure:
-
SIA Stock Solution Preparation: Immediately before use, dissolve SIA in anhydrous DMSO or DMF to a concentration of 10-25 mg/mL.[2]
-
Step 1: Reaction with Protein A (Amine-reactive step)
-
Dissolve Protein A in the Reaction Buffer to the desired concentration.
-
Add the SIA stock solution to the Protein A solution. A molar excess of SIA over Protein A (e.g., 20 to 50-fold) is typically used.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.[3]
-
Remove excess, unreacted SIA using a desalting column equilibrated with the Reaction Buffer.
-
-
Step 2: Reaction with Protein B (Sulfhydryl-reactive step)
-
Immediately add the purified, SIA-activated Protein A to a solution of Protein B in the Reaction Buffer (adjusted to pH > 7.5 if necessary).
-
Incubate the mixture for 30-60 minutes at room temperature or 2 hours at 4°C.
-
-
Quenching:
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[4]
-
Incubate for 15 minutes at room temperature.
-
-
Analysis:
Protocols for Peptide-Protein Conjugation with Predefined Ratios
The following protocols, adapted from Wolter et al. (2017), are designed to generate peptide-protein conjugates with controlled conjugation ratios.[7]
Protocol I: Excess of SIA, Peptide-Limited Conditions
This protocol is suitable when the peptide is the limiting reagent and a high degree of protein activation is desired.
-
Protein Activation:
-
Dissolve the carrier protein (e.g., BSA) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Prepare a fresh solution of SIA in acetonitrile (B52724) (6 mg/mL).
-
Add the SIA solution to the protein solution in a specified molar excess (e.g., 60-fold).
-
Incubate for 30 minutes at room temperature with stirring.
-
For higher activation levels, repeat the addition of SIA.
-
Desalt the activated protein using a desalting column.
-
-
Conjugation:
-
Add the cysteine-containing peptide to the solution of the activated carrier protein at the desired molar ratio.
-
Incubate for 2 hours at room temperature.
-
The resulting conjugate can be analyzed by MALDI-MS after desalting.
-
Protocol II: Excess of Peptide, Linker-Limited Conditions
This protocol is used when the amount of linker is the limiting factor, and an excess of peptide is available.
-
Protein Activation:
-
Activate the carrier protein with a sub-stoichiometric amount of SIA as described in Protocol I.
-
-
Conjugation:
-
Add an excess of the cysteine-containing peptide to the activated protein solution.
-
Incubate for 2 hours at room temperature.
-
Remove excess peptide by dialysis or size-exclusion chromatography.
-
Experimental Workflow
The following diagram illustrates a general workflow for a typical protein crosslinking experiment using SIA, from sample preparation to analysis.
Caption: General experimental workflow for SIA crosslinking.
Applications in Research and Drug Development
The unique properties of the this compound make it a valuable tool in various research and development areas:
-
Protein-Protein Interaction Studies: SIA can be used to covalently trap and identify interacting proteins, providing insights into cellular pathways and protein complex formation.
-
Antibody-Drug Conjugates (ADCs): SIA is employed as a non-cleavable linker to conjugate cytotoxic drugs to monoclonal antibodies.[2] This creates a stable ADC that can selectively deliver the drug to target cells.
-
Bioconjugation: SIA facilitates the conjugation of various molecules, such as peptides, enzymes, and fluorescent labels, to proteins for a wide range of applications.
-
Structural Proteomics: By providing distance constraints between amino acid residues, SIA crosslinking, coupled with mass spectrometry, can aid in the structural elucidation of proteins and protein complexes.
Conclusion
The this compound is a versatile and efficient tool for the covalent conjugation of biomolecules. Its heterobifunctional nature, short spacer arm, and well-defined reactivity make it suitable for a variety of applications, from fundamental protein interaction studies to the development of targeted therapeutics. By understanding its chemical properties and optimizing experimental protocols, researchers can effectively utilize SIA to advance their scientific goals.
References
- 1. cyanagen.com [cyanagen.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Predictable Peptide Conjugation Ratios by Activation of Proteins with Succinimidyl Iodoacetate (SIA) - PMC [pmc.ncbi.nlm.nih.gov]
N-Succinimidyl Iodoacetate (SIA): A Technical Guide to its Mechanism of Action and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Succinimidyl iodoacetate (SIA) is a heterobifunctional crosslinking agent widely utilized in bioconjugation, proteomics, and drug development. Its unique architecture, featuring two distinct reactive moieties, allows for the covalent and specific linkage of biomolecules, primarily proteins. This technical guide provides an in-depth exploration of the core mechanism of action of SIA, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and professionals in the field.
SIA's structure consists of an N-hydroxysuccinimide (NHS) ester and an iodoacetyl group, connected by a short spacer arm. The NHS ester targets primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of polypeptides, forming stable amide bonds. Concurrently, the iodoacetyl group reacts specifically with sulfhydryl groups, found in cysteine residues, to create a stable thioether linkage.[1][2][3] This dual reactivity makes SIA an invaluable tool for a variety of applications, including the preparation of antibody-drug conjugates (ADCs), protein-peptide conjugates, and for studying protein-protein interactions.[2][4]
Core Mechanism of Action
The utility of N-Succinimidyl iodoacetate lies in its two-step reaction mechanism, which allows for controlled and specific conjugation of two different biomolecules.
Step 1: Amination via NHS Ester Reaction
The first step involves the reaction of the NHS ester moiety of SIA with a primary amine on the first protein (Protein 1). This reaction is typically carried out in a buffer with a pH range of 7.2 to 8.5.[5] At this pH, a significant portion of the primary amines are deprotonated and thus nucleophilic, readily attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.[5]
Step 2: Thiolation via Iodoacetyl Reaction
Once the first protein is "activated" with the iodoacetyl group, the second step involves the introduction of a second biomolecule (Protein 2 or a peptide) containing a free sulfhydryl group. The iodoacetyl group is an efficient alkylating agent for sulfhydryls. The reaction proceeds via a nucleophilic attack of the thiolate anion on the carbon atom bearing the iodine, resulting in the displacement of iodide and the formation of a stable thioether bond.[6][7] This reaction is most efficient at a pH range of 7.5 to 8.5.[8]
Below is a diagram illustrating the chemical reactions involved in the two-step conjugation process using SIA.
Data Presentation
The efficiency of SIA-mediated conjugation is influenced by several factors, including pH, reagent concentrations, and the stability of the reactive groups. The following tables summarize key quantitative data related to the performance of SIA and its reactive moieties.
Table 1: Hydrolysis Half-life of N-Succinimidyl iodoacetate (SIA) NHS Ester at 25°C
| pH | Half-life (minutes) |
| 7.0 | ~240 - 300 |
| 8.0 | ~60 |
| 8.6 | ~10 |
Data adapted from general NHS ester stability studies. The strong electron-withdrawing effect of the iodoacetyl group in SIA makes its NHS ester more reactive and potentially more susceptible to hydrolysis than standard NHS esters.[1][5]
Table 2: Influence of SIA Molar Excess on the Activation Level of Bovine Serum Albumin (BSA) at pH 7.4
| Molar Ratio (SIA:BSA) | Achieved Activation Level (mol SIA / mol BSA) |
| 20:1 | 8.1 |
| 40:1 | 13.3 |
| 60:1 | 19.0 |
Data from Abbas, I. M., et al. (2017).[1]
Table 3: pH Dependence of the Reaction Rate of Iodoacetamide with Cysteine
| pH | Second-order rate constant (M⁻¹s⁻¹) |
| 7.2 | 107 |
Data from Holmgren, A. (1980) for iodoacetamide, which serves as a model for the iodoacetyl group of SIA. The rate is pH-dependent due to the requirement of a deprotonated thiolate for the reaction.[9]
Experimental Protocols
The following are detailed methodologies for key experiments involving N-Succinimidyl iodoacetate.
Protocol 1: Two-Step Peptide-Protein Conjugation (Excess SIA)
This protocol is adapted from Abbas, I. M., et al. (2017) and is suitable for generating conjugates where the amount of peptide is the limiting factor.[1]
Materials:
-
Protein to be activated (e.g., Bovine Serum Albumin, BSA)
-
N-Succinimidyl iodoacetate (SIA)
-
Cysteine-containing peptide
-
Activation Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 7.4
-
Conjugation Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Dissolve the protein (e.g., BSA) in Activation Buffer to a final concentration of 10 mg/mL.
-
SIA Stock Solution: Immediately before use, prepare a 100 mM stock solution of SIA in anhydrous DMF or DMSO.
-
Protein Activation:
-
Add a calculated volume of the SIA stock solution to the protein solution to achieve a desired molar excess (e.g., 40-fold molar excess of SIA over the protein).
-
Incubate the reaction for 1 hour at room temperature with gentle stirring.
-
-
Removal of Excess SIA: Immediately after incubation, remove unreacted SIA using a desalting column pre-equilibrated with Conjugation Buffer. Collect the protein fractions.
-
Peptide Conjugation:
-
Dissolve the cysteine-containing peptide in Conjugation Buffer.
-
Add the peptide solution to the activated protein solution at a desired molar ratio.
-
Incubate the reaction for 2 hours at room temperature with gentle stirring.
-
-
Quenching: Add Quenching Solution to a final concentration of 50 mM to quench any unreacted iodoacetyl groups. Incubate for 15 minutes at room temperature.
-
Purification: Purify the final conjugate using a desalting column or dialysis to remove unreacted peptide and quenching reagent.
Protocol 2: Preparation of an Antibody-Drug Conjugate (ADC) using SIA
This protocol provides a general framework for conjugating a thiol-containing drug to an antibody. Optimization of molar ratios and reaction times is recommended for each specific antibody and drug.
Materials:
-
Monoclonal antibody (mAb)
-
Thiol-containing cytotoxic drug
-
N-Succinimidyl iodoacetate (SIA)
-
Activation Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 7.4
-
Conjugation Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, 2 mM EDTA, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25)
-
Quenching Solution: 10 mM N-acetylcysteine
Procedure:
-
Antibody Preparation: Prepare the antibody at a concentration of 5-10 mg/mL in Activation Buffer.
-
SIA Stock Solution: Prepare a fresh 10 mM stock solution of SIA in anhydrous DMF or DMSO.
-
Antibody Activation:
-
Add a 5- to 10-fold molar excess of the SIA stock solution to the antibody solution.
-
Incubate for 1-2 hours at room temperature.
-
-
Removal of Excess SIA: Purify the SIA-activated antibody using a desalting column equilibrated with Conjugation Buffer.
-
Drug Conjugation:
-
Dissolve the thiol-containing drug in DMSO.
-
Add a 1.5- to 5-fold molar excess of the drug over the available iodoacetyl groups on the antibody.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching: Add the Quenching Solution to cap any unreacted iodoacetyl groups and incubate for 30 minutes.
-
Purification and Characterization: Purify the ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated drug and aggregates. Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and biological activity.
Mandatory Visualization
The following diagrams, created using Graphviz (DOT language), illustrate key workflows and logical relationships in the application of N-Succinimidyl iodoacetate.
References
- 1. Predictable Peptide Conjugation Ratios by Activation of Proteins with Succinimidyl Iodoacetate (SIA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. covachem.com [covachem.com]
- 4. Predictable Peptide Conjugation Ratios by Activation of Proteins with Succinimidyl Iodoacetate (SIA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
- 8. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Differential reactivity of the functional sulfhydryl groups of cysteine-32 and cysteine-35 present in the reduced form of thioredoxin from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Heterobifunctional Crosslinker SIA
For researchers, scientists, and drug development professionals engaged in the precise art of bioconjugation, the choice of a crosslinking agent is paramount. Succinimidyl iodoacetate (SIA) has emerged as a valuable tool in this field, offering a short, non-cleavable spacer arm for the covalent linkage of molecules. This technical guide provides a comprehensive overview of the core properties of SIA, detailed experimental protocols for its use, and a discussion of key considerations for its successful application.
Core Properties of Succinimidyl Iodoacetate (SIA)
SIA is a heterobifunctional crosslinking reagent, meaning it possesses two different reactive groups. This characteristic allows for controlled, sequential conjugation reactions, minimizing the formation of unwanted homodimers. The core properties of SIA are summarized in the table below, providing a quick reference for its key characteristics.
| Property | Value | References |
| Alternative Names | N-Succinimidyl iodoacetate, Iodoacetic acid N-hydroxysuccinimide ester, NHS-Iodoacetate | [1][2] |
| Molecular Weight | 283.02 g/mol | [1][2] |
| Spacer Arm Length | 1.5 Å | [1][2] |
| CAS Number | 39028-27-8 | [2] |
| Reactive Groups | N-hydroxysuccinimide (NHS) ester, Iodoacetyl | [1][2] |
| Reactivity | NHS ester reacts with primary amines (-NH2); Iodoacetyl group reacts with sulfhydryl groups (-SH) | [1][2] |
| Optimal Reaction pH (NHS ester) | 7.2 - 8.5 | [3] |
| Optimal Reaction pH (Iodoacetyl) | 7.5 - 8.3 | [4] |
| Solubility | Soluble in organic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO). Insoluble in water. | [2] |
| Cleavability | Non-cleavable | [1] |
| Cell Permeability | Yes | [2] |
| Storage Conditions | Store at 4°C, protected from moisture. | [5] |
Reaction Mechanism and Experimental Workflow
The utility of SIA lies in its two distinct reactive moieties. The N-hydroxysuccinimide (NHS) ester reacts with primary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of a protein, to form a stable amide bond. The iodoacetyl group, on the other hand, reacts specifically with sulfhydryl groups, found in cysteine residues, to form a stable thioether bond. This dual reactivity allows for a two-step conjugation process, providing greater control over the final conjugate.
A typical experimental workflow for creating a protein-protein conjugate using SIA involves the initial activation of one protein through its amine groups, followed by purification to remove excess crosslinker, and finally, the reaction with the second protein containing a free sulfhydryl group.
Detailed Experimental Protocols
The successful use of SIA requires careful attention to reaction conditions. The following protocols are based on established methodologies for the preparation of peptide-protein bioconjugates and can be adapted for other applications.[6]
Protocol 1: Protein Activation with Excess SIA
This protocol is suitable when the goal is to achieve a high degree of protein activation, which can then be used to conjugate varying amounts of a sulfhydryl-containing molecule.
Materials:
-
Protein to be activated (e.g., Bovine Serum Albumin, BSA)
-
Succinimidyl iodoacetate (SIA)
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Prepare SIA Stock Solution: Immediately before use, dissolve SIA in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Prepare Protein Solution: Dissolve the protein to be activated in PBS (pH 7.4) to a concentration of 10 mg/mL.
-
Activation Reaction:
-
Add a 20- to 50-fold molar excess of the SIA stock solution to the protein solution.
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring.
-
-
Purification of Activated Protein:
-
Remove the excess, non-reacted SIA by passing the reaction mixture through a desalting column equilibrated with PBS (pH 7.4).
-
Collect the protein-containing fractions. The activated protein is now ready for conjugation with a sulfhydryl-containing molecule.
-
Protocol 2: Controlled Protein Activation (Linker-Limited)
This protocol is designed to produce a conjugate with a more defined and limited drug-to-antibody ratio (DAR) by using a substoichiometric amount of SIA.
Materials:
-
Protein to be activated
-
Succinimidyl iodoacetate (SIA)
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sulfhydryl-containing molecule (e.g., peptide, drug)
-
Desalting column
Procedure:
-
Prepare SIA Stock Solution: Prepare a fresh solution of SIA in anhydrous DMSO or DMF as described in Protocol 1.
-
Prepare Protein Solution: Prepare the protein solution in PBS (pH 7.4) as described in Protocol 1.
-
Activation Reaction:
-
Add a calculated, substoichiometric amount of the SIA stock solution to the protein solution to achieve the desired level of activation. For example, a 5- to 10-fold molar excess of SIA may be a suitable starting point for optimization.
-
Incubate for 30-60 minutes at room temperature.
-
-
Conjugation Reaction:
-
Immediately add a 1.5- to 2-fold molar excess of the sulfhydryl-containing molecule to the activated protein solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature, or overnight at 4°C.
-
-
Purification of the Conjugate:
-
Purify the final conjugate from excess reagents and unconjugated molecules using a desalting column or other appropriate chromatography method (e.g., size-exclusion chromatography).
-
Important Considerations and Potential Side Reactions
To ensure the successful and specific use of SIA, several factors should be taken into account:
-
pH Control: The reactivity of both the NHS ester and the iodoacetyl group is pH-dependent. The NHS ester reacts efficiently with primary amines at a pH of 7.2-8.5, while the iodoacetyl group is most reactive towards sulfhydryls at a pH of 7.5-8.3.[3][4] Maintaining the appropriate pH for each step is crucial for maximizing conjugation efficiency and minimizing side reactions.
-
Buffer Choice: Avoid buffers containing primary amines (e.g., Tris) or sulfhydryls (e.g., DTT) as they will compete with the target molecules for reaction with SIA.[3]
-
Hydrolysis of NHS Ester: The NHS ester is susceptible to hydrolysis in aqueous solutions. The rate of hydrolysis increases with increasing pH. Therefore, it is essential to prepare the SIA solution immediately before use and to perform the amine-coupling step promptly.[3]
-
Side Reactions of the Iodoacetyl Group: While the iodoacetyl group is highly specific for sulfhydryls, side reactions can occur under certain conditions. At a pH above 8.5, reactivity with primary amines can increase.[4] Prolonged reaction times or a large excess of the iodoacetyl reagent may also lead to reactions with other nucleophilic amino acid side chains, such as histidine.[4]
-
Light Sensitivity: Iodoacetyl compounds can be sensitive to light. To prevent the generation of free iodine, which can react with tyrosine, histidine, and tryptophan residues, it is advisable to perform iodoacetyl reactions in the dark.[4]
Conclusion
Succinimidyl iodoacetate is a powerful and versatile heterobifunctional crosslinker for the creation of stable bioconjugates. Its short spacer arm and well-defined reactivity make it particularly suitable for applications where precise control over the linkage is required, such as in the development of antibody-drug conjugates and other targeted therapeutics. By carefully considering the experimental parameters and potential side reactions outlined in this guide, researchers can effectively harness the capabilities of SIA to advance their scientific and drug development objectives.
References
- 1. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Bioconjugation application notes [bionordika.fi]
- 6. Predictable Peptide Conjugation Ratios by Activation of Proteins with Succinimidyl Iodoacetate (SIA) - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility of SIA Crosslinker in Aqueous Buffers
For Researchers, Scientists, and Drug Development Professionals
Succinimidyl iodoacetate (SIA) is a heterobifunctional crosslinking agent widely utilized in bioconjugation, antibody-drug conjugate (ADC) development, and protein labeling.[1][2][3] Its utility stems from its two distinct reactive groups: an N-hydroxysuccinimide (NHS) ester that reacts with primary amines, and an iodoacetyl group that targets sulfhydryl groups.[2][4][5] This dual reactivity allows for the controlled and specific linkage of different biomolecules. However, a critical consideration for its effective use is its limited solubility in aqueous solutions. This guide provides a comprehensive overview of SIA's solubility characteristics, the factors influencing its stability and reactivity, and protocols for its use.
Understanding SIA and Sulfo-SIA Solubility
The inherent hydrophobicity of the SIA molecule limits its direct solubility in aqueous buffers.[4][6][7] In contrast, its sulfonated analog, Sulfo-SIA (N-Sulfosuccinimidyl iodoacetate), offers a water-soluble alternative, expanding the utility of this crosslinker class for applications sensitive to organic solvents.[8]
The key difference lies in the sulfonate group (–SO3) on the N-hydroxysuccinimide ring of Sulfo-SIA.[9] This charged group significantly enhances water solubility without altering the fundamental reaction chemistry of the NHS ester.[9][] Furthermore, this charge renders Sulfo-SIA membrane-impermeable, making it the ideal choice for selectively labeling cell surface proteins.[9][][11]
Quantitative Solubility Data
The solubility of these crosslinkers is highly dependent on the solvent system. For practical laboratory use, SIA must first be dissolved in a water-miscible organic solvent before being introduced to the aqueous reaction mixture.
| Crosslinker | Solvent | Reported Solubility | Citation(s) |
| SIA | Dimethylformamide (DMF) | ≥ 100 mg/mL (353.33 mM) | [1][12] |
| 50 mg/mL | |||
| Dimethyl sulfoxide (B87167) (DMSO) | ≥ 100 mg/mL (353.33 mM) | [1][12] | |
| Water | ≤2 mg/mL (with sonication) | ||
| Sulfo-SIA | Water | Water-soluble | [8] |
Note: The "≥" symbol indicates that the saturation point was not reached at the specified concentration.
Factors Influencing Stability and Reactivity in Aqueous Buffers
The success of a conjugation reaction using SIA is critically dependent on the careful control of several experimental parameters, primarily pH and buffer composition.
pH
The pH of the reaction buffer governs the reactivity and stability of both the NHS ester and iodoacetyl functional groups.
-
NHS Ester Reaction: The NHS ester reacts with primary amines (e.g., the side chain of lysine (B10760008) residues) to form stable amide bonds. This reaction is most efficient in the pH range of 7.2 to 8.5.[9][13]
-
Iodoacetyl Reaction: The iodoacetyl group reacts with sulfhydryl groups (e.g., the side chain of cysteine residues) via nucleophilic substitution to form a stable thioether linkage.[5] This reaction is most effective at a pH greater than 7.5, with an optimal pH of around 8.3.[4][5][14]
-
Hydrolysis: A competing reaction is the hydrolysis of the NHS ester, which renders the crosslinker inactive. The rate of hydrolysis is highly pH-dependent, increasing significantly with higher pH. For standard NHS esters, the half-life can decrease from several hours at pH 7 to just minutes at pH 8.6.[9][13][15] SIA is noted to be particularly reactive, with one study reporting complete hydrolysis within 5 minutes at pH 7 and above.[6]
pH Effects Summary
| pH Range | NHS Ester (Amine Reaction) | Iodoacetyl (Sulfhydryl Reaction) | NHS Ester Hydrolysis |
| 6.5 - 7.5 | Moderate reactivity | Low reactivity | Slower rate |
| 7.5 - 8.5 | Optimal reactivity | Optimal reactivity (esp. >8.0) | Faster rate |
| > 8.5 | High reactivity | High reactivity | Very rapid hydrolysis |
Buffer Composition
The choice of buffer is crucial to avoid unintended reactions.
-
Compatible Buffers: Phosphate, borate, HEPES, and carbonate-bicarbonate buffers are recommended for NHS ester reactions.[9][13] Borate buffer at pH 8.3 is specifically cited as suitable for the iodoacetyl-sulfhydryl reaction.[14]
-
Incompatible Buffers: Buffers containing primary amines, such as Tris (TBS) or glycine, are incompatible as they will compete with the target molecule for reaction with the NHS ester, effectively quenching the crosslinker.[9][13] These buffers can, however, be used to intentionally stop the reaction at a desired time point.
Signaling Pathways and Experimental Workflows
SIA Crosslinking Reaction Mechanism
The diagram below illustrates the two-step reaction of the SIA crosslinker. First, the NHS ester reacts with a primary amine on "Protein 1". Subsequently, the iodoacetyl group reacts with a sulfhydryl group on "Protein 2", forming a stable covalent bond between the two proteins.
Experimental Protocols
Protocol 1: Preparation of SIA Stock Solution
Due to its poor water solubility, a concentrated stock solution of SIA must be prepared in an anhydrous, water-miscible organic solvent.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Vortex mixer
-
Microcentrifuge tubes
Procedure:
-
Allow the vial of SIA powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of SIA powder in a fume hood.
-
Add the appropriate volume of anhydrous DMSO or DMF to achieve a high concentration (e.g., 100 mg/mL).[1][12]
-
Vortex thoroughly until the powder is completely dissolved. If precipitation occurs, gentle warming or sonication can aid dissolution.[1]
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the reagent.
-
Store the stock solution at -20°C or -80°C, protected from light. The solution is stable for approximately 1-6 months depending on the storage temperature.[1][12]
Protocol 2: Two-Step Protein-Protein Conjugation using SIA
This protocol describes a common workflow for conjugating two different proteins using SIA's heterobifunctional reactivity.
Decision Guide: Choosing Between SIA and Sulfo-SIA
The choice between the standard SIA and its water-soluble Sulfo-SIA counterpart depends primarily on the experimental constraints and the nature of the biomolecules involved.
Conclusion
While Succinimidyl iodoacetate (SIA) is a powerful heterobifunctional crosslinker, its limited aqueous solubility necessitates careful planning. Researchers must dissolve SIA in an organic solvent like DMSO or DMF before adding it to the reaction buffer. The stability and reactivity are critically dependent on maintaining the proper pH for each reactive step and using compatible, amine-free buffers. For applications intolerant to organic solvents or requiring specific labeling of cell-surface targets, the water-soluble analog, Sulfo-SIA, provides an excellent alternative. By understanding these properties and following established protocols, scientists can effectively leverage SIA and its derivatives for advanced bioconjugation and the development of novel biomolecular tools.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. chemimpex.com [chemimpex.com]
- 4. cyanagen.com [cyanagen.com]
- 5. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. mdpi.com [mdpi.com]
- 7. SIA Succinimidyl iodoacetate | 多荧生物_Duofluor [duofluor.com]
- 8. Sulfo-SIA Crosslinker|COA [dcchemicals.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. DEVELOPMENT OF SULFHYDRYL-REACTIVE SILICA FOR PROTEIN IMMOBILIZATION IN HIGH-PERFORMANCE AFFINITY CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tools.thermofisher.com [tools.thermofisher.com]
An In-depth Technical Guide to Amine-to-Sulfhydryl Crosslinking
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles and practical applications of amine-to-sulfhydryl crosslinking chemistry. It is designed to equip researchers, scientists, and professionals in drug development with the knowledge to effectively utilize this powerful bioconjugation technique for creating precisely linked biomolecular conjugates.
Core Principles and Chemistry
Amine-to-sulfhydryl crosslinking is a cornerstone of bioconjugation that enables the specific and efficient covalent linkage of two different biomolecules. This is most commonly achieved using heterobifunctional crosslinkers, which possess two distinct reactive groups at either end of a spacer arm. The most prevalent of these are N-hydroxysuccinimide (NHS) esters, which react with primary amines (found on lysine (B10760008) residues and the N-terminus of proteins), and maleimides, which selectively react with sulfhydryl groups (found on cysteine residues).[1]
This two-step approach allows for controlled and directed conjugation, which is critical for minimizing the formation of unwanted homodimers or polymers.[1] The general strategy involves first reacting the NHS ester of the crosslinker with the amine-containing molecule. After purifying away the excess unreacted crosslinker, the now maleimide-activated molecule is introduced to the sulfhydryl-containing molecule to form the final, stable conjugate.[1]
NHS Ester Reaction with Primary Amines
NHS esters react with the deprotonated form of primary amines under neutral to slightly alkaline conditions (pH 7.2-9.0) to form stable, covalent amide bonds.[1][2] The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester and displacing the N-hydroxysuccinimide (NHS) leaving group.[1]
A critical consideration in this step is the competing reaction of hydrolysis, where the NHS ester reacts with water and is rendered inactive. The rate of hydrolysis increases significantly with pH.[3][4] Therefore, the optimal pH for the reaction is a compromise, typically between 7.2 and 8.5, to maximize amine reactivity while minimizing hydrolysis.[1] Buffers containing primary amines, such as Tris, must be avoided as they will compete with the target molecule for reaction.[3]
Maleimide (B117702) Reaction with Sulfhydryls
Maleimides react with sulfhydryl groups via a Michael addition reaction, forming a stable, non-reversible thioether bond.[5] This reaction is most efficient and specific at a slightly acidic to neutral pH range of 6.5-7.5.[1][2] At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than their reaction with amines, ensuring high specificity.[5]
However, at pH values above 7.5, the maleimide group can lose its specificity and react with primary amines.[1][5] Additionally, the maleimide ring itself can undergo hydrolysis at higher pH, opening the ring to form a non-reactive maleamic acid.[5] Therefore, careful control of pH is essential for successful conjugation. Thiol-free buffers are mandatory, and reducing agents like DTT or BME must be removed prior to the maleimide reaction; TCEP is an exception as it is a thiol-free reducing agent.
A potential instability of the resulting thioether bond is the retro-Michael reaction, which can lead to dissociation of the conjugate, especially in environments with high concentrations of other thiols like glutathione.[6]
Quantitative Data and Reagent Comparison
The success of a crosslinking experiment is highly dependent on the choice of reagent and reaction conditions. The following tables summarize key quantitative data to aid in experimental design.
Table 1: Comparison of Common Amine-to-Sulfhydryl Crosslinkers
| Crosslinker | Abbreviation | Spacer Arm (Å) | Water-Soluble? | Membrane Permeable? |
| Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | SMCC | 8.3 | No | Yes |
| Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | Sulfo-SMCC | 8.3 | Yes | No |
| m-Maleimidobenzoyl-N-hydroxysuccinimide ester | MBS | 7.3 | No | Yes |
| SM(PEG)n series (e.g., SM(PEG)4) | - | 17.6 - 95.2 | Yes | No |
| Long-chain SMCC | LC-SMCC | 15.7 | No | Yes |
Data compiled from various sources, including product datasheets.[1][7][8]
The cyclohexane (B81311) ring in SMCC and its derivatives confers additional stability to the maleimide group, reducing the rate of hydrolysis and allowing for the preparation of maleimide-activated intermediates that can be stored.[2] PEGylated linkers (SM(PEG)n) offer increased water solubility and can reduce potential issues with protein precipitation or aggregation.[7]
Table 2: pH and Temperature Effects on NHS Ester Stability
| pH | Temperature | Half-life of NHS Ester |
| 7.0 | 0°C | 4-5 hours |
| 8.0 | 4°C | 1 hour |
| 8.6 | 4°C | 10 minutes |
This table illustrates the strong dependence of NHS ester stability on pH and temperature. As the pH and temperature increase, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.[4][9][10][11]
Experimental Protocols & Workflows
The following sections provide detailed methodologies for common applications of amine-to-sulfhydryl crosslinking, accompanied by workflow diagrams.
Application: Antibody-Enzyme Conjugation (Antibody-HRP)
This protocol describes the conjugation of Horseradish Peroxidase (HRP) to an antibody using the water-soluble crosslinker Sulfo-SMCC. The process involves first activating the HRP with Sulfo-SMCC, followed by conjugation to a thiolated antibody.
Part A: Thiolation of Antibody (Introduction of -SH groups)
-
Antibody Preparation : Concentrate the antibody to 5-7 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2).
-
SATA Reaction : Dissolve N-succinimidyl S-acetylthioacetate (SATA) in DMF or DMSO to 10 mg/mL. Add 3.0 µL of the SATA solution for every 1 mg of antibody.
-
Incubation : Gently stir the solution for 2 hours at room temperature.
-
Deacetylation : Prepare a deacetylation solution of 0.5 M hydroxylamine (B1172632) in PBS with 25 mM EDTA, pH 7.2. Add this solution to the antibody mixture to remove the acetyl protecting group and expose the free sulfhydryl. Stir for 30 minutes at room temperature.
-
Purification : Immediately remove excess reagents by passing the solution through a desalting column (e.g., Sephadex G-25) equilibrated with PBS containing 5-10 mM EDTA. Collect the protein fraction.
Part B: Activation of HRP with Sulfo-SMCC
-
HRP Preparation : Dissolve HRP in PBS (pH 7.2) to a final concentration of 8-10 mg/mL.[12][13]
-
Sulfo-SMCC Addition : Add 1.1 mg of Sulfo-SMCC for every 1 mg of HRP.[12] Some protocols suggest a two-step addition of the crosslinker.[13]
-
Incubation : Mix on a rotator for 1-2 hours at room temperature.[12]
-
Purification : Desalt the maleimide-activated HRP using a desalting column equilibrated with PBS (pH 7.2) to remove excess Sulfo-SMCC. Collect the first colored peak, which contains the activated HRP. Use immediately.[12][13]
Part C: Conjugation and Purification
-
Conjugation : Immediately mix the purified thiolated antibody with the maleimide-activated HRP. A common ratio is 1 mg of HRP per 1 mg of antibody.[12]
-
Incubation : Gently stir the mixture for 16-20 hours at 2-8°C or for 2 hours at room temperature.[12][13]
-
Final Purification : Purify the final antibody-HRP conjugate using dialysis or size-exclusion chromatography to remove unreacted HRP and antibody.[12]
-
Storage : Dilute the conjugate in a suitable storage buffer, potentially containing a stabilizer like BSA, and store at 2-8°C.[12]
Application: Antibody-Drug Conjugate (ADC) Synthesis
This workflow outlines the synthesis of an antibody-drug conjugate (ADC) using SMCC, where a cytotoxic drug containing a thiol group is linked to lysine residues on an antibody.
This workflow illustrates the key stages in producing an ADC.[14][15] The antibody is first activated with the SMCC linker, purified, and then reacted with the thiol-containing drug payload. A final quenching and purification step yields the desired ADC.
Application: Protein Immobilization on a Surface
This protocol details the immobilization of a sulfhydryl-containing protein onto a surface that has been functionalized with primary amines.
-
Surface Preparation : Start with a solid support (e.g., agarose (B213101) beads, glass slide) functionalized with primary amines. Wash the support with an amine-free buffer (e.g., PBS, pH 7.2).
-
Crosslinker Activation of Surface :
-
Washing : Thoroughly wash the surface with buffer (e.g., PBS) to remove all unreacted crosslinker and the NHS byproduct. This step is critical to prevent self-conjugation of the protein to be immobilized.
-
Protein Preparation : Prepare the sulfhydryl-containing protein in a coupling buffer at pH 6.5-7.5. If necessary, reduce disulfide bonds with a thiol-free reducing agent like TCEP and purify.
-
Protein Immobilization :
-
Blocking and Final Wash :
-
(Optional) Quench any remaining reactive maleimide groups on the surface by incubating with a small sulfhydryl-containing molecule (e.g., cysteine or beta-mercaptoethanol).
-
Wash the surface extensively to remove any non-covalently bound protein.
-
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. help.lumiprobe.com [help.lumiprobe.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Crosslinking Reagents | Fisher Scientific [fishersci.com]
- 9. nanocomposix.com [nanocomposix.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. kmdbioscience.com [kmdbioscience.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. benchchem.com [benchchem.com]
- 15. Bioprocess development of antibody-drug conjugate production for cancer treatment | PLOS One [journals.plos.org]
- 16. benchchem.com [benchchem.com]
non-cleavable crosslinkers for protein studies
A researcher's definitive guide to non-cleavable crosslinkers for robust protein analysis.
This technical guide provides an in-depth overview of non-cleavable crosslinkers, offering researchers, scientists, and drug development professionals a comprehensive resource for utilizing these powerful tools in protein studies. Non-cleavable crosslinkers form stable, permanent covalent bonds, making them ideal for capturing and stabilizing protein-protein interactions (PPIs), creating antibody-drug conjugates (ADCs), and immobilizing proteins for various applications.[1][] Their irreversible nature ensures that the crosslinked complex remains intact throughout analysis, providing a reliable snapshot of protein interactions.[1]
Core Concepts of Non-Cleavable Crosslinkers
Chemical crosslinkers are molecules with two or more reactive ends that covalently bind to specific functional groups on proteins, such as primary amines (-NH2) or sulfhydryls (-SH).[3] Non-cleavable crosslinkers are distinguished by the stability of their spacer arm, which, once linked, cannot be broken by chemical or enzymatic means.[1] This contrasts with cleavable crosslinkers, which contain a labile bond that can be broken under specific conditions. The primary advantage of non-cleavable linkers is their stability, which is crucial for applications requiring the preservation of protein complexes through purification and analysis steps like co-immunoprecipitation (Co-IP) and SDS-PAGE.[1]
Crosslinkers can be classified as homobifunctional or heterobifunctional.[3][4] Homobifunctional reagents have identical reactive groups and are used to link similar functional groups, often for polymerizing molecules or studying intramolecular structures.[3] Heterobifunctional reagents possess different reactive groups, allowing for sequential or selective conjugation of different molecules, which is particularly useful in creating complex bioconjugates like ADCs.[3][4]
Quantitative Data of Common Non-Cleavable Crosslinkers
The choice of crosslinker is dictated by factors such as the target functional groups, the required spacer arm length, and solubility. The table below summarizes the key quantitative data for several widely used non-cleavable crosslinkers.
| Crosslinker | Abbreviation | Molecular Weight (Da) | Spacer Arm Length (Å) | Reactivity | Solubility |
| Disuccinimidyl suberate (B1241622) | DSS | 368.34[5] | 11.4[5][6] | Amine-reactive (NHS ester) | Insoluble in water |
| Bis(sulfosuccinimidyl) suberate | BS3 | 572.43[7] | 11.4[6][7] | Amine-reactive (Sulfo-NHS ester) | Water-soluble[6] |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | 191.70[8] | 0 (Zero-length)[8][9][10] | Carboxyl- and Amine-reactive | Water-soluble |
| Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | Sulfo-SMCC | 436.37[11] | 8.3[11] | Amine- and Sulfhydryl-reactive | Water-soluble[12] |
Key Applications and Experimental Protocols
Non-cleavable crosslinkers are indispensable in a variety of protein studies. Below are detailed protocols for three major applications.
Protein-Protein Interaction (PPI) Studies using DSS
Disuccinimidyl suberate (DSS) is a membrane-permeable, homobifunctional crosslinker that targets primary amines (e.g., lysine (B10760008) residues).[6][13] It is frequently used to stabilize transient or weak PPIs in vitro or in vivo before cell lysis and immunoprecipitation.[1]
Experimental Protocol:
-
Sample Preparation: Prepare the protein sample in an amine-free buffer (e.g., PBS, pH 7-9).[13] For intracellular studies, harvest and wash cells to remove amine-containing media.[13]
-
DSS Preparation: Immediately before use, dissolve DSS in a dry organic solvent like DMSO or DMF to create a stock solution (e.g., 50 mM).[5] DSS is moisture-sensitive and will hydrolyze in aqueous solutions.[5]
-
Crosslinking Reaction: Add the DSS stock solution to the protein sample to achieve a final concentration of 0.5-5 mM.[5][14] The optimal molar excess of crosslinker to protein (typically 20:1 to 50:1) should be empirically determined.[5][13]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[5][13]
-
Quenching: Stop the reaction by adding a quenching buffer containing primary amines, such as 1M Tris-HCl (pH 7.5), to a final concentration of 20-50 mM.[13][15] Incubate for 15 minutes at room temperature.[13]
-
Analysis: The crosslinked sample is now ready for downstream analysis, such as SDS-PAGE, Western blotting, immunoprecipitation, or mass spectrometry, to identify the interacting partners.[14][15]
Antibody-Drug Conjugation (ADC) using Sulfo-SMCC
Sulfo-SMCC is a water-soluble, heterobifunctional crosslinker used to create stable ADCs.[12] It has an NHS ester that reacts with amines on the antibody and a maleimide (B117702) group that reacts with sulfhydryls on the drug or payload.[11] This two-step process allows for controlled conjugation.[16][17]
Experimental Protocol:
-
Antibody Activation:
-
Prepare the antibody in an amine- and sulfhydryl-free buffer (e.g., PBS, pH 7.2-7.5).[11][12]
-
Dissolve Sulfo-SMCC in water or buffer immediately before use.[11]
-
Add a 10- to 50-fold molar excess of Sulfo-SMCC to the antibody solution.[11]
-
Incubate for 30-60 minutes at room temperature.[12]
-
Remove excess, unreacted Sulfo-SMCC using a desalting column or dialysis.[12][16]
-
-
Drug Conjugation:
-
Ensure the drug/payload has a free sulfhydryl group. If necessary, reduce disulfide bonds using a reducing agent like DTT and subsequently remove the reducing agent.[12]
-
Add the sulfhydryl-containing drug to the maleimide-activated antibody.[12]
-
Incubate for 1-2 hours at room temperature or >2 hours at 4°C.[11][12]
-
-
Purification and Analysis:
Protein Immobilization on Surfaces using EDC/NHS
EDC is a zero-length crosslinker that activates carboxyl groups to form a reactive intermediate, which can then couple to primary amines.[8][18] This method is widely used to immobilize proteins onto surfaces for applications like biosensors and affinity chromatography.[18][19] The addition of N-hydroxysulfosuccinimide (Sulfo-NHS) stabilizes the intermediate, increasing coupling efficiency.[18][20]
Experimental Protocol:
-
Surface Preparation: Ensure the surface (e.g., beads, sensor chip) has available carboxyl groups.
-
Activation of Surface:
-
Washing: Wash the activated surface with a coupling buffer to remove excess EDC and Sulfo-NHS.[20]
-
Protein Coupling:
-
Blocking: Block any remaining active sites on the surface by adding a solution like ethanolamine (B43304) or glycine.
-
Final Wash: Wash the surface to remove non-covalently bound protein. The surface is now ready for use.
References
- 1. benchchem.com [benchchem.com]
- 3. Protein Crosslinking | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. researchgate.net [researchgate.net]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. proteochem.com [proteochem.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Enhanced identification of zero-length chemical crosslinks using label-free quantitation and high-resolution fragment ion spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Probing structures of large protein complexes using zero-length cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. proteochem.com [proteochem.com]
- 12. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. What Are the Specific Steps for DSS Protein Crosslinking? | MtoZ Biolabs [mtoz-biolabs.com]
- 15. Method Using a DSS Crosslinker for IP and Polymeric Protein WB | MtoZ Biolabs [mtoz-biolabs.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. store.sangon.com [store.sangon.com]
- 18. researchgate.net [researchgate.net]
- 19. Covalent Immobilization of Proteins for the Single Molecule Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
The Stability and Application of SIA Crosslinker Stock Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the shelf life, stability, and application of N-Succinimidyl Iodoacetate (SIA), a heterobifunctional crosslinker. SIA is a valuable tool for covalently linking molecules containing primary amines to those with sulfhydryl groups, enabling the study of protein-protein interactions, the creation of antibody-drug conjugates (ADCs), and the immobilization of proteins onto surfaces. Understanding the stability of SIA stock solutions is critical for reproducible and successful conjugation experiments.
Shelf Life and Storage of SIA Stock Solutions
Proper storage of SIA stock solutions is paramount to preserving their reactivity. The NHS ester moiety is susceptible to hydrolysis, particularly in aqueous environments, while the iodoacetyl group is light-sensitive. Based on manufacturer recommendations and established chemical principles, the following storage conditions are advised.
Table 1: Recommended Storage Conditions and Shelf Life of SIA Stock Solutions
| Storage Temperature | Solvent | Recommended Shelf Life | Key Considerations |
| -80°C | Anhydrous DMSO or DMF | Up to 6 months[1] | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. Use freshly opened, high-purity anhydrous solvent. |
| -20°C | Anhydrous DMSO or DMF | Up to 1 month[1] | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. Use freshly opened, high-purity anhydrous solvent. |
| -20°C | Dry DMF | Up to 2 months[2] | Ensure DMF is anhydrous to minimize hydrolysis. |
Note: It is crucial to use anhydrous solvents such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) for preparing stock solutions, as the presence of water will lead to the hydrolysis of the N-hydroxysuccinimide (NHS) ester, rendering the crosslinker inactive for amine conjugation.[3][4] The solid powder form of SIA should be stored at 4°C or -20°C, protected from moisture.[5][6][7]
Experimental Protocols
Protocol for Preparation of SIA Stock Solution
This protocol outlines the steps for preparing a stable stock solution of SIA.
-
Equilibration of Reagents: Allow the vial of solid SIA and the anhydrous solvent (DMSO or DMF) to equilibrate to room temperature before opening. This prevents condensation of moisture onto the reagents.[3]
-
Dissolution: Under a fume hood, add the appropriate volume of anhydrous solvent to the SIA powder to achieve the desired concentration (e.g., 10-50 mg/mL).[2] Ensure the solvent is of high purity and free from amines, which can react with the NHS ester.[2]
-
Mixing: Vortex or gently sonicate the solution to ensure the SIA is completely dissolved.
-
Aliquoting and Storage: Immediately aliquot the stock solution into small, single-use volumes in microcentrifuge tubes. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage, protected from light.[1]
Protocol for Assessing the Stability of SIA Stock Solution (NHS-Ester Hydrolysis Assay)
The stability of the SIA stock solution can be indirectly assessed by quantifying the hydrolysis of the NHS ester. This is achieved by measuring the absorbance of the released N-hydroxysuccinimide (NHS) upon complete basic hydrolysis.
Materials:
-
SIA stock solution (to be tested)
-
Freshly prepared, fully active SIA solution (positive control)
-
Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.2-8.5)[4]
-
0.5-1.0 N NaOH[4]
-
Spectrophotometer and quartz cuvettes
Procedure:
-
Sample Preparation: Dilute a small aliquot of the stored SIA stock solution in the amine-free buffer to a concentration that gives an absorbance reading below 1.0 at 260 nm. Prepare a control sample with the buffer alone.
-
Initial Absorbance Measurement: Measure the absorbance of the diluted SIA solution at 260 nm against the buffer blank. This reading represents the baseline absorbance, including any NHS that may have already hydrolyzed during storage.
-
Forced Hydrolysis: To the diluted SIA solution, add a small volume of 0.5-1.0 N NaOH (e.g., 50 µL per 1 mL of solution) to rapidly hydrolyze all remaining active NHS esters. Mix immediately.
-
Final Absorbance Measurement: Promptly measure the absorbance of the base-hydrolyzed solution at 260 nm. This measurement should be taken within one minute of adding the NaOH.[4]
-
Data Interpretation: Compare the initial absorbance with the final absorbance. A significant increase in absorbance after base hydrolysis indicates the presence of active NHS esters in the stock solution. The percentage of active SIA can be estimated by comparing the change in absorbance of the stored sample to that of a freshly prepared, fully active SIA solution.
Visualization of SIA Application and Workflow
General Workflow for Amine-to-Sulfhydryl Crosslinking using SIA
The heterobifunctional nature of SIA allows for a controlled, two-step crosslinking process. This minimizes the formation of unwanted polymers and ensures specific conjugation.
Caption: General workflow for SIA-mediated crosslinking.
Application in Studying the Ubiquitin Conjugation Pathway
A key application of crosslinking is to trap and identify transient protein-protein interactions. The ubiquitin conjugation pathway, a cascade involving E1 (activating), E2 (conjugating), and E3 (ligating) enzymes, is an excellent example where SIA could be employed to study these fleeting interactions.
The E1 enzyme activates ubiquitin via a thioester bond with a cysteine residue. The activated ubiquitin is then transferred to a cysteine residue on an E2 enzyme. Finally, the E3 ligase facilitates the transfer of ubiquitin from the E2 to a lysine (B10760008) residue on the substrate protein. SIA can be used to covalently link an enzyme with its partner or substrate if one contains an accessible primary amine and the other a reactive cysteine.
Caption: The Ubiquitin Conjugation Cascade.
In this pathway, SIA could be used, for example, to crosslink the E1-Ub complex to the E2 enzyme. The lysine residues on ubiquitin would react with the NHS ester of SIA, and the iodoacetyl group would then react with the active site cysteine of the E2 enzyme, thus trapping this transient interaction for further analysis.
References
- 1. Strategies to Trap Enzyme-Substrate Complexes that Mimic Michaelis Intermediates During E3-Mediated Ubiquitin-Like Protein Ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reactome | Transfer of ubiquitin from E1 to E2 [reactome.org]
- 3. Structural and Functional Insights to Ubiquitin-Like Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of a ubiquitin E1-E2 complex: insights to E1-E2 thioester transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthetic and semi-synthetic strategies to study ubiquitin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A cascading activity-based probe sequentially targets E1–E2–E3 ubiquitin enzymes - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to SIA Crosslinker: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinimidyl iodoacetate (SIA) is a heterobifunctional crosslinking agent widely utilized in bioconjugation and protein chemistry. Its unique properties make it a valuable tool for creating stable covalent linkages between molecules, particularly in the development of antibody-drug conjugates (ADCs) and for studying protein-protein interactions. This guide provides a comprehensive overview of the SIA crosslinker, including its physicochemical properties, detailed experimental protocols, and the underlying chemical principles of its reactivity.
Core Properties of this compound
The this compound is characterized by its distinct reactive ends, which target different functional groups on proteins and other biomolecules. This allows for controlled, stepwise conjugation.
| Property | Value | Reference(s) |
| Molecular Weight | 283.02 g/mol | [1] |
| Chemical Formula | C₆H₆INO₄ | [2] |
| Alternative Names | N-Succinimidyl iodoacetate, Iodoacetic acid N-hydroxysuccinimide ester | [2] |
| Spacer Arm Length | 1.5 Å | [3] |
| Reactive Groups | N-hydroxysuccinimide (NHS) ester, Iodoacetyl | [4] |
| Target Moieties | Primary amines (-NH₂), Sulfhydryls (-SH) | [3][4] |
| Solubility | Soluble in organic solvents like DMSO and DMF | [4] |
| Appearance | White to off-white solid or yellowish to white crystalline powder |
Reaction Chemistry and Workflow
The utility of the this compound lies in its two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and an iodoacetyl group. This allows for a two-step conjugation process, minimizing the formation of unwanted homodimers.
First, the NHS ester reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues or the N-terminus of a protein, to form a stable amide bond. This reaction is most efficient at a slightly alkaline pH (7-9).
Following the initial amine-directed reaction, the iodoacetyl group is then available to react specifically with sulfhydryl groups, typically from cysteine residues, forming a stable thioether bond. This second reaction also proceeds optimally at a pH above 7.5.
Experimental Protocols
Detailed experimental procedures are crucial for successful bioconjugation using SIA. The following protocols are based on established methodologies and can be adapted for specific applications.
Protocol 1: Two-Step Protein-Peptide Conjugation (Excess SIA)
This protocol is designed for situations where the peptide concentration is the limiting factor. The protein is first "activated" with an excess of SIA, and the purified activated protein is then reacted with the cysteine-containing peptide.
Materials:
-
Protein to be conjugated (e.g., Bovine Serum Albumin - BSA)
-
Cysteine-containing peptide
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.2-7.5
-
Desalting columns or dialysis tubing (MWCO appropriate for the protein)
-
Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)
Procedure:
-
Protein Preparation: Dissolve the protein (e.g., BSA) in PBS at a concentration of 1-10 mg/mL.
-
SIA Solution Preparation: Immediately before use, dissolve the this compound in DMF or DMSO to a concentration of 10 mg/mL.
-
Protein Activation:
-
Add a 20 to 50-fold molar excess of the SIA solution to the protein solution while gently vortexing.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
-
Purification of Activated Protein: Remove excess, unreacted SIA using a desalting column or by dialysis against PBS. This step is critical to prevent unwanted side reactions in the subsequent step.
-
Peptide Conjugation:
-
Immediately add the cysteine-containing peptide to the purified, activated protein solution. The molar ratio of peptide to protein can be varied to achieve the desired conjugation ratio.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching: Add a quenching buffer to a final concentration of 10-50 mM to stop the reaction by consuming any remaining reactive groups.
-
Final Purification: Purify the final conjugate using size-exclusion chromatography or dialysis to remove excess peptide and quenching reagents.
Protocol 2: One-Pot Protein-Peptide Conjugation (Excess Peptide)
This protocol is suitable when the peptide is readily available and can be used in excess. Both reactions occur in the same vessel.
Materials:
-
Same as Protocol 1.
Procedure:
-
Protein and Peptide Preparation:
-
Dissolve the protein in PBS.
-
Dissolve the cysteine-containing peptide in PBS.
-
-
SIA Solution Preparation: Prepare the SIA solution as described in Protocol 1.
-
Reaction Initiation:
-
Add the desired molar ratio of SIA to the protein solution and incubate for 15-30 minutes at room temperature.
-
Add a molar excess of the cysteine-containing peptide to the reaction mixture.
-
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
Quenching and Purification: Follow the quenching and final purification steps as described in Protocol 1.
Application in Antibody-Drug Conjugate (ADC) Development
SIA is a valuable tool in the synthesis of ADCs, where a potent cytotoxic drug is linked to a monoclonal antibody that targets tumor-specific antigens.[5] The heterobifunctional nature of SIA allows for the controlled attachment of the drug to the antibody.
Conclusion
The this compound is a versatile and efficient reagent for the covalent conjugation of biomolecules. Its well-defined reactivity and short spacer arm make it particularly suitable for applications requiring precise control over the conjugation process, such as in the development of antibody-drug conjugates and in the study of protein-protein interactions. The experimental protocols provided in this guide offer a solid foundation for researchers to successfully employ SIA in their work. As with any chemical modification of proteins, optimization of reaction conditions, including molar ratios, pH, and incubation times, is recommended to achieve the desired outcome for each specific application.
References
Methodological & Application
Application Notes and Protocols for SIA Crosslinking in Protein-Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes and is a cornerstone of modern drug development. Chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique to identify and characterize PPIs by covalently capturing interacting proteins. Succinimidyl iodoacetate (SIA) is a heterobifunctional, non-cleavable crosslinker that offers a controlled and specific approach to studying PPIs.
SIA contains two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and an iodoacetyl group. The NHS ester reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues, while the iodoacetyl group specifically targets sulfhydryl groups found in cysteine residues. This dual reactivity allows for a two-step crosslinking strategy, providing greater control over the conjugation process compared to homobifunctional crosslinkers. The short, 1.5 Å spacer arm of SIA makes it ideal for capturing proteins in very close proximity.
These application notes provide a detailed protocol for utilizing SIA to crosslink interacting proteins for subsequent analysis by techniques such as SDS-PAGE and mass spectrometry.
Principle of SIA Crosslinking
The heterobifunctional nature of SIA allows for a sequential, two-step crosslinking reaction. This minimizes the formation of unwanted polymers and allows for more specific capture of interacting partners.
-
Step 1: Amine Reaction (NHS Ester) : The protein of interest (the "bait" protein), which ideally has accessible lysine residues, is first incubated with SIA. The NHS ester end of SIA reacts with primary amines on the bait protein, forming a stable amide bond. This reaction is typically performed at a pH of 7.2-8.5.
-
Step 2: Sulfhydryl Reaction (Iodoacetyl) : After removing excess, unreacted SIA, the SIA-activated bait protein is introduced to its potential interacting partner(s) (the "prey" protein(s)), which should possess accessible cysteine residues. The iodoacetyl end of the now-attached SIA linker reacts with the sulfhydryl group on the prey protein, forming a stable thioether bond. This reaction is favored at a pH greater than 7.5.
The resulting crosslinked complex can then be analyzed to identify the interacting proteins and map the interaction interface.
Data Presentation
While specific quantitative data for SIA crosslinking in protein-protein interaction studies is not extensively available in the public domain, the following table provides a template for how such data could be presented. This hypothetical data represents the identification of interacting partners for a bait protein ("Protein X") using an SIA crosslinking workflow coupled with quantitative mass spectrometry.
| Bait Protein | Identified Interacting Protein | UniProt ID | Number of Unique Crosslinked Peptides | Fold Change (Crosslinked vs. Control) | p-value | Putative Interaction Site (Residue) |
| Protein X | Protein A | P12345 | 5 | 15.2 | <0.01 | Cys-88 |
| Protein X | Protein B | Q67890 | 3 | 8.5 | <0.05 | Cys-152 |
| Protein X | Protein C (non-specific) | P98765 | 1 | 1.2 | >0.05 | Cys-210 |
Note: This table is for illustrative purposes only. Actual results will vary depending on the specific proteins and experimental conditions.
Experimental Protocols
Materials and Reagents
-
Succinimidyl iodoacetate (SIA)
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF), anhydrous
-
Purified "bait" and "prey" protein solutions
-
Reaction Buffer A (Amine Reaction): Phosphate-buffered saline (PBS), pH 7.2-7.5, or HEPES buffer, pH 7.2-7.5. Avoid buffers containing primary amines (e.g., Tris).
-
Reaction Buffer B (Sulfhydryl Reaction): Borate buffer or HEPES buffer, pH 8.0-8.5.
-
Quenching Solution A (for NHS ester): 1 M Tris-HCl, pH 7.5, or 1 M Glycine.
-
Quenching Solution B (for iodoacetyl): 1 M 2-Mercaptoethanol or 1 M Dithiothreitol (DTT).
-
Desalting columns or dialysis equipment.
-
SDS-PAGE reagents and equipment.
-
Mass spectrometer and associated reagents for proteomic analysis.
Protocol 1: Two-Step SIA Crosslinking of Purified Proteins
This protocol is designed for crosslinking two purified proteins where one (the "bait") has accessible lysines and the other (the "prey") has accessible cysteines.
Step 1: Activation of Bait Protein with SIA
-
Prepare SIA Stock Solution: Immediately before use, dissolve SIA in anhydrous DMSO or DMF to a final concentration of 10-50 mM.
-
Prepare Bait Protein: Ensure the bait protein is in Reaction Buffer A at a concentration of 1-5 mg/mL. The buffer must be free of primary amines.
-
Initiate Amine Reaction: Add the SIA stock solution to the bait protein solution to achieve a 10- to 50-fold molar excess of SIA over the protein. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quench NHS Ester Reaction: Add Quenching Solution A to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Remove Excess Reagents: Immediately remove excess SIA and quenching reagent by passing the reaction mixture through a desalting column or by dialysis against Reaction Buffer A.
Step 2: Crosslinking to Prey Protein
-
Prepare Prey Protein: Ensure the prey protein is in Reaction Buffer B at a concentration similar to the bait protein.
-
Combine Activated Bait and Prey: Mix the SIA-activated bait protein with the prey protein at a desired molar ratio (e.g., 1:1 or 1:2).
-
Initiate Sulfhydryl Reaction: Adjust the pH of the mixture to 8.0-8.5 if necessary.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quench Iodoacetyl Reaction: Add Quenching Solution B to a final concentration of 10-20 mM to quench any unreacted iodoacetyl groups. Incubate for 15 minutes at room temperature.
-
Analysis: The crosslinked protein mixture is now ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry.
Protocol 2: Analysis of SIA Crosslinked Proteins by Mass Spectrometry
-
Protein Digestion: Denature the crosslinked protein sample, reduce disulfide bonds (if any that are not part of the crosslink), and alkylate free cysteines. Digest the proteins into peptides using a protease such as trypsin.
-
Enrichment of Crosslinked Peptides (Optional): Due to the low abundance of crosslinked peptides, an enrichment step using size-exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography can significantly improve identification.
-
LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution mass spectrometer.
-
Data Analysis: Use specialized software (e.g., pLink, MeroX, XlinkX) to identify the crosslinked peptides from the complex MS/MS spectra. This will reveal the specific residues involved in the interaction.
Visualization of Workflows and Pathways
Application Notes and Protocols for N-Succinimidyl Iodoacetate (SIA) Crosslinker
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Succinimidyl iodoacetate (SIA) is a heterobifunctional crosslinking reagent used to covalently link molecules containing primary amines to molecules containing sulfhydryl groups.[1][2] As one of the shortest crosslinkers available, with a spacer arm length of 1.5 Å, SIA is a valuable tool for forming stable, non-cleavable thioether bonds between proteins and other biomolecules.[3][4] Its dual reactivity allows for a two-step conjugation process, first reacting with primary amines (like those on lysine (B10760008) residues or the N-terminus of a protein) via its N-hydroxysuccinimide (NHS) ester, and then with a free sulfhydryl group (on a cysteine residue) via its iodoacetyl group.[2][5] This methodology is frequently employed in the creation of antibody-drug conjugates (ADCs), protein-protein conjugates, and for labeling proteins with probes such as fluorescent dyes or biotin.[5][6]
Chemical Properties and Specifications
SIA is an off-white to yellowish crystalline solid that is not water-soluble and must be dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before use.[1][2]
| Property | Value | Reference |
| Synonyms | Iodoacetic acid N-hydroxysuccinimide ester, NHS-Iodoacetate | [5] |
| Molecular Formula | C₆H₆INO₄ | [5] |
| Molecular Weight | 283.02 g/mol | [5] |
| Spacer Arm Length | 1.5 Å | [3] |
| Reactive Groups | NHS ester, Iodoacetyl | [1] |
| Reactivity | Primary amines (-NH₂), Sulfhydryls (-SH) | [1][2] |
| Solubility | Soluble in DMSO and DMF | [1][7] |
| Storage | Store at 4°C, protected from moisture and light.[2][4] Prepare solutions in DMSO or DMF fresh before use to minimize hydrolysis.[2] |
Mechanism of Action
The crosslinking reaction with SIA occurs in two sequential steps. First, the NHS ester end of the SIA molecule reacts with a primary amine on the target protein (Protein 1) to form a stable amide bond. This reaction is typically carried out at a pH of 7-9.[1] Subsequently, the iodoacetyl group at the other end of the SIA molecule reacts with a sulfhydryl group on a second molecule (Protein 2 or a cysteine-containing peptide) to form a stable thioether bond. This second reaction occurs optimally at a pH greater than 7.5.[1] Unreacted SIA will hydrolyze in aqueous solutions to non-reactive by-products, N-hydroxysuccinimide and iodoacetic acid, which can be easily removed.[2]
Experimental Protocols
Two primary protocols have been developed for the use of SIA in creating peptide-protein conjugates, which can be adapted for other applications.[8] These protocols are based on either having an excess of SIA or an excess of the peptide/sulfhydryl-containing molecule.[8]
Protocol 1: Peptide-Limited Conjugation (Excess SIA)
This protocol is ideal when the sulfhydryl-containing molecule (e.g., a peptide) is the limiting reagent. The protein is first "activated" with an excess of SIA to ensure saturation of available amine groups. The amount of peptide added then determines the final conjugation ratio.[8]
Materials:
-
Protein to be modified (e.g., Bovine Serum Albumin, BSA)
-
SIA crosslinker
-
Cysteine-containing peptide
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Acetonitrile (B52724) or DMSO
-
Desalting columns
Procedure:
-
Protein Preparation: Dissolve the protein (e.g., BSA) in PBS at a concentration of 2.5 mg/mL.[6]
-
SIA Solution Preparation: Immediately before use, dissolve SIA in acetonitrile or DMSO to a concentration of 6 mg/mL.[6]
-
Protein Activation:
-
Removal of Excess SIA: Desalt the activated protein solution using a desalting column to remove unreacted SIA and byproducts.[6]
-
Peptide Conjugation:
-
Dissolve the cysteine-containing peptide in an appropriate buffer.
-
Add the peptide solution to the activated protein solution at the desired molar ratio (protein:peptide).[6]
-
Incubate the reaction mixture for 1-2 hours at room temperature.
-
-
Analysis: Analyze the resulting conjugate using techniques such as MALDI-MS to determine the conjugation ratio.[6]
Protocol 2: Activation-Limited Conjugation (Excess Peptide)
This protocol is advantageous when the purity of the cysteine-containing peptide is uncertain, as the level of SIA activation on the carrier protein dictates the conjugation level.[6]
Materials:
-
Same as Protocol 1
Procedure:
-
Protein Preparation: Dissolve the protein in PBS as described in Protocol 1.[6]
-
SIA Solution Preparation: Prepare a fresh solution of SIA in acetonitrile or DMSO.[6]
-
Controlled Protein Activation:
-
Removal of Excess SIA: Remove unreacted SIA using a desalting column.[6]
-
Peptide Conjugation:
-
Add a moderate excess of the cysteine-containing peptide (e.g., a 2-fold excess relative to the activated sites on the protein) to the activated protein solution.[6]
-
Incubate for 1-2 hours at room temperature.
-
-
Analysis: Characterize the conjugate to determine the final drug-to-antibody ratio (DAR) or peptide-to-protein ratio.[6]
Quantitative Data Summary
The efficiency of the SIA crosslinking reaction is influenced by factors such as pH, reaction time, and the molar ratio of reactants.
| Parameter | Condition | Observation | Reference |
| pH for Amine Reaction | 7-9 | NHS ester reacts readily with primary amines. | [1] |
| pH for Sulfhydryl Reaction | > 7.5 | Iodoacetyl group reacts with sulfhydryl groups. | [1] |
| Reaction Time (Amine) | 30 minutes | Sufficient for protein activation with SIA at room temperature. | [6] |
| SIA Stability in Solution | Freshly prepared | SIA hydrolyzes in aqueous solutions; use immediately after dissolving in organic solvent. | [2] |
| Storage of Stock Solution | -80°C for 6 months, -20°C for 1 month (protect from light) | Recommended storage for SIA stock solutions in an organic solvent. | [6] |
Applications
SIA crosslinkers are versatile tools with a range of applications in bioconjugation and drug development.
-
Antibody-Drug Conjugates (ADCs): SIA is used as a non-cleavable linker to attach cytotoxic drugs to monoclonal antibodies, enabling targeted drug delivery to cancer cells.[6]
-
Protein Labeling: It facilitates the attachment of fluorescent dyes, biotin, or other reporter molecules to proteins for detection and analysis.[5]
-
Peptide-Protein Conjugation: SIA is used to create immunogens by conjugating haptens (small molecules or peptides) to carrier proteins.[8]
-
Surface Immobilization: Proteins can be sequentially attached to surfaces for applications in biosensors and immunoassays.[2]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | - Hydrolysis of SIA- Inactive sulfhydryl groups (e.g., disulfide bonds)- Competing nucleophiles in the buffer | - Prepare SIA solution fresh and use immediately.- Reduce disulfide bonds in the protein/peptide using a reducing agent like DTT or TCEP, followed by removal of the reducing agent.- Use amine-free buffers (e.g., PBS, HEPES) for the NHS ester reaction. |
| Protein Precipitation | - High concentration of organic solvent- Change in protein pI after modification | - Minimize the volume of organic solvent used to dissolve SIA (typically ≤10% of the final reaction volume).- Optimize buffer conditions (pH, ionic strength). |
| Non-specific Labeling | - High pH during the iodoacetyl reaction can lead to reaction with other nucleophiles. | - Maintain the recommended pH range for each reaction step. |
Conclusion
N-Succinimidyl iodoacetate is a powerful and versatile heterobifunctional crosslinker for the conjugation of amine- and sulfhydryl-containing molecules. Its short spacer arm and the stability of the resulting thioether bond make it a valuable reagent in various research and development applications, particularly in the field of bioconjugate chemistry and targeted therapeutics. By following the detailed protocols and considering the key reaction parameters, researchers can achieve predictable and reproducible conjugation ratios for their specific applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ajibio-pharma.ajinomoto.com [ajibio-pharma.ajinomoto.com]
- 3. Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Predictable Peptide Conjugation Ratios by Activation of Proteins with Succinimidyl Iodoacetate (SIA) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Simulation Study on the Impact of a Cross-Linked Network Structure on the Tensile Mechanical Properties of PBT Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sequential Injection Analysis for Optimization of Molecular Biology Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SIA Crosslinker Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the reaction conditions, including pH and temperature, for the N-succinimidyl iodoacetate (SIA) crosslinker. Detailed protocols and data are presented to facilitate the effective use of SIA in crosslinking applications, such as the study of protein-protein interactions and the development of antibody-drug conjugates.
Introduction to SIA Crosslinking
N-succinimidyl iodoacetate (SIA) is a heterobifunctional crosslinking agent. It contains two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and an iodoacetyl group, connected by a short spacer arm. This dual reactivity allows for the specific and sequential conjugation of two different functional groups on proteins or other biomolecules.
-
NHS Ester: This group reacts primarily with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of polypeptides.
-
Iodoacetyl Group: This group specifically reacts with sulfhydryl (thiol) groups, found in the side chain of cysteine residues.
The heterobifunctional nature of SIA enables controlled, two-step crosslinking procedures, which can minimize the formation of unwanted polymers and self-conjugates.[1]
Reaction Conditions: pH and Temperature
The efficiency of the SIA crosslinking reaction is highly dependent on the pH and temperature of the reaction buffer. The two reactive ends of the SIA molecule have different optimal pH ranges for their respective reactions.
pH Optima for SIA Reactions
The NHS ester and iodoacetyl groups have distinct pH requirements for optimal reactivity and specificity.
| Reactive Group | Target Functional Group | Optimal pH Range | Key Considerations |
| NHS Ester | Primary Amines (-NH₂) | 7.2 - 8.5 | Hydrolysis of the NHS ester is a significant competing reaction that increases with pH. At pH 8.6 and 4°C, the half-life of an NHS ester can be as short as 10 minutes.[2] |
| Iodoacetyl | Sulfhydryls (-SH) | 7.5 - 8.5 | At pH values above 8.5, reactivity towards other amino acids, such as histidyl side chains and amino groups, can occur.[3] To ensure selectivity for sulfhydryls, it is recommended to use a slight excess of the iodoacetyl-containing molecule.[3] |
A study on the pH dependency of a similar NHS-ester-based crosslinker, DSS, showed that crosslinking can still occur at a pH as low as 4.0, but the efficiency is significantly reduced.[4] At pH 5.0, approximately half the number of cross-links were identified compared to pH 7.5.[4]
Temperature Effects
Temperature influences both the rate of the desired crosslinking reaction and the rate of hydrolysis of the NHS ester.
| Temperature | Effect on NHS Ester Reaction | Effect on Iodoacetyl Reaction | Effect on NHS Ester Hydrolysis | General Recommendation |
| 4°C | Slower reaction rate, requiring longer incubation times. | Slower reaction rate. | Hydrolysis rate is significantly reduced, preserving the reactivity of the NHS ester. The half-life of an NHS ester at pH 7.0 and 0°C is 4-5 hours.[2] | Recommended for the NHS ester reaction step to minimize hydrolysis and for long-term storage of the activated protein. |
| Room Temperature (20-25°C) | Faster reaction rate, allowing for shorter incubation times (typically 30 minutes to 2 hours). | Faster reaction rate. | Hydrolysis rate is increased. | Suitable for both reaction steps, but care must be taken to minimize the reaction time of the NHS ester to avoid excessive hydrolysis. |
| 37°C | Significantly faster reaction rate. | Significantly faster reaction rate. | Hydrolysis is very rapid, which can lead to low crosslinking efficiency. | Generally not recommended for the NHS ester reaction step unless very short reaction times are employed. |
Experimental Protocols
A two-step conjugation strategy is typically employed when using SIA to crosslink two proteins (Protein 1 and Protein 2).
Protocol 1: Activation of Protein 1 with SIA
This protocol describes the first step of the two-step conjugation, where Protein 1 is activated with the NHS ester end of the SIA crosslinker.
Materials:
-
Protein 1 (to be activated) in a suitable amine-free buffer (e.g., PBS, HEPES, Borate) at pH 7.2-8.5.
-
This compound.
-
Anhydrous DMSO or DMF.
-
Desalting column.
-
Reaction buffer (e.g., 20 mM sodium phosphate, 0.15 M NaCl, pH 7.2-8.0).
Procedure:
-
Prepare SIA Stock Solution: Immediately before use, dissolve SIA in anhydrous DMSO or DMF to a concentration of 10-25 mM.
-
Reaction Setup: Add the SIA stock solution to the Protein 1 solution at a 10- to 50-fold molar excess of SIA to protein. The final concentration of the organic solvent should be less than 10% to avoid denaturation of the protein.
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or for 2-4 hours at 4°C.
-
Removal of Excess Crosslinker: Remove non-reacted SIA using a desalting column equilibrated with the desired buffer for the next step (e.g., a buffer with a pH of 7.5-8.5 for the iodoacetyl-sulfhydryl reaction).
Protocol 2: Conjugation of SIA-Activated Protein 1 to Protein 2
This protocol describes the second step, where the iodoacetyl-activated Protein 1 is conjugated to a sulfhydryl-containing Protein 2.
Materials:
-
SIA-activated Protein 1 (from Protocol 1).
-
Protein 2 (containing free sulfhydryl groups) in a suitable buffer at pH 7.5-8.5.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or a solution of a sulfhydryl-containing compound like cysteine or β-mercaptoethanol).
Procedure:
-
Conjugation Reaction: Mix the SIA-activated Protein 1 with Protein 2 at a desired molar ratio (e.g., 1:1).
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or overnight at 4°C. The reaction should be carried out in the dark to prevent the degradation of the iodoacetyl group.
-
Quenching: Add the quenching buffer to a final concentration of 10-50 mM to stop the reaction by reacting with any unreacted iodoacetyl groups. Incubate for 15-30 minutes at room temperature.
-
Purification: Purify the resulting conjugate using appropriate chromatography techniques (e.g., size-exclusion chromatography) to remove unreacted proteins and by-products.
Visualizing the Workflow and Reaction
SIA Crosslinking Reaction Mechanism
Caption: The two-step reaction mechanism of the this compound.
Experimental Workflow for SIA Crosslinking
Caption: A typical experimental workflow for two-protein conjugation using SIA.
Application in Signaling Pathway Analysis: Investigating Kinase-Substrate Interactions
SIA and other crosslinkers are valuable tools for identifying and characterizing transient protein-protein interactions within signaling cascades, such as those involving kinases and their substrates. While a specific, widely recognized signaling pathway exclusively studied with SIA is not prominent in the literature, the principles of its application can be illustrated in the context of a generic kinase signaling pathway.
In a typical kinase signaling pathway, a kinase phosphorylates a substrate protein, leading to a downstream cellular response. These interactions are often transient and of low affinity, making them difficult to capture by traditional methods like co-immunoprecipitation. Crosslinking can stabilize these interactions for subsequent analysis.
Hypothetical Kinase Signaling Pathway Investigation using SIA
Caption: Using SIA to capture and identify kinase-substrate interactions.
References
- 1. Cross-linking ChIP-seq protocol | Abcam [abcam.com]
- 2. Immunoprecipitation Crosslinking | Thermo Fisher Scientific - CA [thermofisher.com]
- 3. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 4. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
Preparing SIA Crosslinker Working Solution in DMSO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals.
Introduction
N-Succinimidyl iodoacetate (SIA) is a heterobifunctional crosslinking agent used to covalently link molecules containing primary amines and sulfhydryl groups. With a short spacer arm of 1.5 Ångstroms, SIA is particularly useful for identifying and characterizing protein-protein interactions where the interacting residues are in close proximity. This document provides detailed protocols for the preparation and use of SIA working solutions in Dimethyl Sulfoxide (DMSO), a common solvent for water-insoluble crosslinkers. Adherence to these guidelines is crucial for ensuring the stability, solubility, and efficacy of the crosslinker in your experiments.
Properties of SIA Crosslinker
SIA contains two reactive moieties: an N-hydroxysuccinimide (NHS) ester and an iodoacetyl group. The NHS ester reacts with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of a polypeptide) to form stable amide bonds. The iodoacetyl group reacts with sulfhydryl groups (e.g., the side chain of cysteine residues) to form stable thioether bonds.
Table 1: Physicochemical and Reactivity Properties of SIA
| Property | Value | Source(s) |
| Molecular Weight | 283.02 g/mol | [1] |
| Spacer Arm Length | 1.5 Å | |
| Reactive Groups | NHS ester, Iodoacetyl | |
| Target Functional Groups | Primary amines (-NH₂), Sulfhydryl groups (-SH) | |
| Reaction pH (NHS ester) | 7.0 - 9.0 (optimal 8.3 - 8.5) | |
| Reaction pH (Iodoacetyl) | > 7.5 |
Solubility and Stability of SIA in DMSO
SIA is readily soluble in DMSO. However, the stability of the reactive groups, particularly the NHS ester, is a critical consideration.
Table 2: Solubility and Storage Recommendations for SIA
| Parameter | Recommendation | Source(s) |
| Solubility in DMSO | ≥ 100 mg/mL (353.33 mM) | |
| Storage of Solid SIA | -20°C, protected from light and moisture. | |
| Storage of Stock Solution in DMSO | Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month. Protect from light. Avoid repeated freeze-thaw cycles. | |
| Stability of Working Solution | Prepare fresh for each experiment. Use immediately after preparation. |
Important Considerations:
-
DMSO Quality: Use anhydrous (moisture-free) DMSO to minimize hydrolysis of the NHS ester. Hygroscopic DMSO can significantly impact the stability of the crosslinker.
-
Working Solution Stability: The NHS ester group of SIA is susceptible to hydrolysis in the presence of water. While a DMSO stock solution is relatively stable when stored properly, the working solution, which is often added to an aqueous buffer, should be prepared immediately before use. Studies have shown that the stability of compounds in DMSO at room temperature can decrease over time, with a significant loss observed after several months. For short-term experiments, the primary concern is the introduction of water.[2][3]
Experimental Protocols
Preparation of a 100 mM SIA Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of SIA in anhydrous DMSO.
Materials:
-
N-Succinimidyl iodoacetate (SIA)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Allow the vial of solid SIA to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh out the desired amount of SIA in a microcentrifuge tube. For example, to prepare 100 µL of a 100 mM stock solution, weigh out 2.83 mg of SIA.
-
Add the appropriate volume of anhydrous DMSO to the tube. For the example above, add 100 µL of DMSO.
-
Vortex the tube until the SIA is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage, protected from light.
General Protocol for In Vitro Protein Crosslinking using SIA
This protocol provides a general workflow for crosslinking two purified proteins (Protein A and Protein B, where Protein A contains accessible primary amines and Protein B contains an accessible sulfhydryl group).
Materials:
-
100 mM SIA Stock Solution in DMSO
-
Protein A and Protein B in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES buffer) at a suitable pH (7.5 - 8.5).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)
-
Reaction tubes
Procedure:
-
Prepare the Reaction Mixture: In a reaction tube, combine Protein A and Protein B at the desired concentrations. The optimal protein concentrations should be determined empirically but a starting point of 1-10 µM for each protein is recommended.
-
Prepare the SIA Working Solution: Immediately before use, dilute the 100 mM SIA stock solution in the reaction buffer to the desired final concentration. A 20- to 500-fold molar excess of SIA to the protein with the limiting reactive group is a common starting point for optimization.[4]
-
Initiate the Crosslinking Reaction: Add the freshly prepared SIA working solution to the protein mixture. Mix gently but thoroughly.
-
Incubate: Incubate the reaction mixture for 30-60 minutes at room temperature or 2-4 hours at 4°C. The optimal incubation time and temperature should be determined empirically.
-
Quench the Reaction: Stop the crosslinking reaction by adding the quenching buffer to a final concentration of 20-50 mM. The primary amines in the quenching buffer will react with any excess SIA. Incubate for 15 minutes at room temperature.
-
Analyze the Results: Analyze the crosslinked products by SDS-PAGE, Western blotting, or mass spectrometry to determine the efficiency of crosslinking and identify the crosslinked species.
Table 3: Recommended Concentration Ranges for In Vitro Crosslinking
| Component | Recommended Starting Concentration | Notes |
| Protein Concentration | 1 - 10 µM | Should be optimized based on the specific proteins. |
| SIA Molar Excess | 20 - 500-fold over the limiting protein | The optimal ratio needs to be determined empirically. |
| Quenching Agent | 20 - 50 mM (final concentration) | Tris or Glycine are commonly used. |
Mandatory Visualizations
Reaction Scheme of this compound
Caption: Reaction mechanism of the this compound.
Experimental Workflow for Identifying Protein-Protein Interactions
Caption: General workflow for protein crosslinking using SIA.
Signaling Pathway Example: GPCR-Arrestin Interaction Study
Caption: Using SIA to study GPCR-Arrestin interactions.
References
- 1. N-Succinimidyl Iodoacetate 39028-27-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols: Molar Excess Calculation for Succinimidyl Iodoacetate (SIA) Crosslinking
Audience: Researchers, scientists, and drug development professionals.
Introduction to Succinimidyl Iodoacetate (SIA) Crosslinking
Succinimidyl iodoacetate (SIA) is a heterobifunctional crosslinking reagent used to covalently link molecules containing primary amines (e.g., proteins) to molecules containing sulfhydryl (thiol) groups (e.g., cysteine-containing peptides).[1][2] SIA features two reactive ends: an N-hydroxysuccinimide (NHS) ester that reacts with primary amines on proteins (like the ε-amine of lysine (B10760008) residues) to form stable amide bonds, and an iodoacetyl group that reacts with sulfhydryl groups to form stable thioether bonds.[1][3] This two-step process allows for controlled and specific conjugation of biomolecules.
The use of SIA offers advantages over other crosslinking chemistries, such as those involving maleimides, by avoiding issues like maleimide (B117702) instability and potential immunogenicity of the resulting conjugate.[4] Furthermore, SIA chemistry does not require the often harsh and difficult-to-control reduction of protein disulfide bonds, which can lead to protein aggregation and loss of activity.[4]
A critical parameter in any bioconjugation strategy is the molar excess of the crosslinking reagent relative to the protein. This ratio directly influences the Degree of Labeling (DOL) , which is the average number of crosslinker molecules attached to each protein molecule.[5][6] Insufficient labeling can lead to a weak signal in downstream applications, while excessive labeling can cause protein precipitation, loss of biological function, or fluorescence quenching.[5][6] Therefore, precise calculation and optimization of the SIA molar excess are paramount for achieving reproducible and predictable conjugation outcomes.[4]
Mechanism of SIA Crosslinking
The SIA crosslinking process occurs in two distinct chemical steps:
-
Protein Activation: The NHS ester end of SIA reacts with primary amine groups on the target protein (e.g., Protein A) in a slightly alkaline buffer (pH 7-9) to form a stable amide linkage. This step results in an "activated" protein that now displays reactive iodoacetyl groups.[1]
-
Conjugation: The iodoacetyl-activated protein is then introduced to a second molecule that contains a free sulfhydryl group (e.g., a cysteine-containing Peptide B). The iodoacetyl group specifically reacts with the sulfhydryl group at a pH greater than 7.5, forming a stable thioether bond and completing the crosslink.[1]
Molar Excess Calculation Protocol
This protocol provides a step-by-step guide to calculate the volume of SIA stock solution needed to achieve a desired molar excess for protein activation.
Required Information
-
Protein A:
-
Concentration in mg/mL ([Protein A]mg/mL)
-
Molecular Weight in g/mol (MW_ProteinA)
-
Volume to be labeled in mL (V_ProteinA)
-
-
SIA Crosslinker:
-
Molecular Weight (MW_SIA ≈ 283.02 g/mol )
-
Concentration of stock solution in mM ([SIA]stock)
-
-
Desired Molar Excess: The target molar ratio of SIA to Protein A (Molar Excess).
Calculation Steps
Step 1: Calculate Moles of Protein A First, determine the total moles of your target protein in the reaction. Moles_ProteinA = (([Protein A]mg/mL / 1000) / MW_ProteinA) * V_ProteinA
Step 2: Calculate Moles of SIA Required Next, use the desired molar excess to find the required moles of SIA. Moles_SIA = Moles_ProteinA * Molar Excess
Step 3: Calculate Volume of SIA Stock to Add Finally, calculate the volume of the SIA stock solution to add to the protein solution. V_SIA (µL) = (Moles_SIA / ([SIA]stock / 1000)) * 1,000,000
Example Calculation
Let's assume you want to label 0.5 mL of a 5 mg/mL solution of a protein (MW = 150,000 g/mol ) with a 20-fold molar excess of SIA, using a 10 mM SIA stock solution in DMSO.
-
[Protein A]mg/mL = 5
-
MW_ProteinA = 150,000
-
V_ProteinA = 0.5 mL
-
Molar Excess = 20
-
[SIA]stock = 10 mM
-
Moles of Protein A: Moles_ProteinA = ((5 / 1000) / 150000) * 0.5 = 1.67 x 10⁻⁸ moles
-
Moles of SIA: Moles_SIA = (1.67 x 10⁻⁸) * 20 = 3.34 x 10⁻⁷ moles
-
Volume of SIA Stock: V_SIA (µL) = ((3.34 x 10⁻⁷) / (10 / 1000)) * 1,000,000 = 33.4 µL
Therefore, you would add 33.4 µL of the 10 mM SIA stock solution to your 0.5 mL protein solution.
Experimental Protocols
This section details a general two-step protocol for conjugating a sulfhydryl-containing molecule to a primary amine-containing protein using SIA.
Recommended Starting Molar Excess Ratios
The optimal molar excess of SIA is empirical and should be determined for each specific system. Protein concentration is a key factor; more dilute solutions often require a higher molar excess to achieve a sufficient degree of labeling.[5] The following table provides recommended starting points for optimization.
| Protein Concentration | Recommended Starting Molar Excess (SIA:Protein) | Rationale |
| > 5 mg/mL | 5-10 fold | Higher protein concentration leads to more efficient reaction kinetics.[5] |
| 1-5 mg/mL | 10-20 fold | A common concentration range for antibody and protein labeling.[5][7] |
| < 1 mg/mL | 20-50 fold | A higher excess is needed to compensate for slower reaction rates at lower concentrations.[5] |
Experimental Workflow Diagram
Protocol: Two-Step Amine-to-Sulfhydryl Conjugation
Materials:
-
Protein to be labeled (Protein A)
-
Sulfhydryl-containing molecule (Molecule B)
-
This compound (Succinimidyl Iodoacetate)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M phosphate (B84403) buffer with 150 mM NaCl, pH 7.2-7.5. Avoid buffers containing primary amines (e.g., Tris).
-
Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0
-
Purification: Desalting columns (e.g., Zeba™ Spin Desalting Columns) or Size Exclusion Chromatography (SEC) system.
Procedure:
Part A: Activation of Protein A with SIA
-
Prepare Protein A: Dissolve or buffer exchange Protein A into the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of extraneous primary amines.
-
Prepare SIA Stock: Immediately before use, prepare a 10-20 mM stock solution of SIA in anhydrous DMSO. SIA is not water-soluble and the NHS ester is susceptible to hydrolysis, so this should be done just prior to the reaction.[1][4]
-
Calculate and Add SIA: Using the protocol in Section 2.0, calculate the required volume of SIA stock solution to achieve the desired molar excess. Add this volume to the Protein A solution while gently vortexing.
-
Incubate: Allow the reaction to proceed for 1-2 hours at room temperature with gentle stirring or rotation.
Part B: Removal of Excess SIA
-
Purification: To prevent the unreacted SIA from reacting with your sulfhydryl-containing molecule, it is crucial to remove the excess crosslinker. Pass the reaction mixture through a desalting column equilibrated with Reaction Buffer. This step separates the large, activated protein from the small, unreacted SIA molecules.
Part C: Conjugation with Molecule B
-
Add Molecule B: Immediately add the sulfhydryl-containing Molecule B to the purified, SIA-activated Protein A. A 1.5 to 5-fold molar excess of the sulfhydryl molecule over the initial protein amount is typically recommended to drive the reaction.
-
Incubate: Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C. Protect from light if any of the components are light-sensitive.
-
Quench (Optional): To stop the reaction, a small molecule thiol like cysteine or β-mercaptoethanol can be added to a final concentration of 10-50 mM to react with any remaining iodoacetyl groups.
-
Final Purification: Purify the final conjugate from excess Molecule B and any reaction byproducts using an appropriate method such as size exclusion chromatography (SEC), affinity chromatography, or extensive dialysis.
Characterization and Troubleshooting
Determining the Degree of Labeling (DOL)
For conjugates where one of the components has a distinct absorbance spectrum (e.g., a dye or a peptide with tryptophan), the DOL can be estimated using UV-Vis spectrophotometry.[6] This involves measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength (λmax) of the attached molecule. The molar concentrations of each component can then be calculated using the Beer-Lambert law, and their ratio provides the DOL.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conjugation | 1. Inactive SIA reagent due to hydrolysis. 2. Primary amines in the reaction buffer (e.g., Tris). 3. Insufficient molar excess of SIA. 4. Absence of accessible amine or sulfhydryl groups. | 1. Prepare fresh SIA stock solution in anhydrous DMSO immediately before use.[1] 2. Use a non-amine-containing buffer like phosphate or bicarbonate. 3. Increase the molar excess of SIA in increments (e.g., 2x, 5x). 4. Confirm the presence of reactive groups on your biomolecules. |
| Protein Precipitation | 1. Excessive labeling (high DOL) leading to reduced solubility. 2. SIA stock concentration is too high, causing protein to precipitate upon addition of organic solvent. 3. Protein is unstable at the reaction pH. | 1. Reduce the molar excess of SIA used in the reaction.[5] 2. Use a more dilute SIA stock solution. Ensure the final concentration of organic solvent is low (typically <10%). 3. Perform the reaction at a pH where the protein is known to be stable. |
| Low Recovery After Purification | 1. Non-specific binding of the conjugate to the purification column. 2. Aggregation and precipitation of the conjugate. | 1. Choose a different purification method (e.g., dialysis instead of SEC). 2. See "Protein Precipitation" above. Analyze the sample by SEC to check for aggregates. |
This document is for research use only. Protocols should be optimized for specific applications and reagents.
References
- 1. cyanagen.com [cyanagen.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. SIA (succinimidyl iodoacetate) 50 mg | Buy Online | Thermo Scientific™ | thermofisher.com [thermofisher.com]
- 4. Predictable Peptide Conjugation Ratios by Activation of Proteins with Succinimidyl Iodoacetate (SIA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
Application Notes and Protocols for Surface Functionalization Using SIA Crosslinker
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Succinimidyl iodoacetate (SIA) is a heterobifunctional crosslinking agent widely utilized for the covalent immobilization of biomolecules onto various surfaces. Its utility stems from its two distinct reactive groups: an N-hydroxysuccinimide (NHS) ester that reacts with primary amines, and an iodoacetyl group that specifically targets sulfhydryl groups. This dual reactivity allows for a controlled and oriented conjugation of proteins, peptides, and other ligands, making it an invaluable tool in the development of biosensors, immunoassays, affinity chromatography supports, and targeted drug delivery systems.
The short spacer arm of the SIA crosslinker, approximately 1.5 Å, provides a rigid and defined distance between the surface and the immobilized molecule. This can be particularly advantageous in applications where precise control over the spatial arrangement of the immobilized biomolecule is critical for its function. This document provides detailed application notes and protocols for the use of SIA in surface functionalization.
Mechanism of Action
The surface functionalization process using SIA is a two-step reaction:
-
Surface Activation: The NHS ester end of the SIA molecule reacts with primary amine groups present on a pre-functionalized surface (e.g., an aminosilanized silica (B1680970) or glass surface). This reaction forms a stable amide bond, leaving the iodoacetyl group exposed and available for subsequent coupling.
-
Biomolecule Immobilization: The iodoacetyl-activated surface is then incubated with a solution containing the biomolecule of interest. The iodoacetyl group reacts specifically with free sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins, to form a stable thioether bond. This selective reaction allows for the site-directed immobilization of proteins, preserving their native conformation and biological activity.[1][2]
Data Presentation
Quantitative Analysis of SIA-Mediated Protein Immobilization
The efficiency of protein immobilization using SIA can be quantified by various methods, including protein assays (e.g., BCA assay), elemental analysis, and spectroscopic techniques. The following tables summarize key quantitative data from studies utilizing SIA and similar crosslinkers for surface functionalization.
Table 1: Immobilization of Human Serum Albumin (HSA) on Iodoacetyl-Activated Silica [1]
| Time (hours) | Amount of HSA Immobilized (mg/g silica) |
| 0 | 0.0 ± 0.0 |
| 5 | 12.5 ± 0.4 |
| 10 | 19.8 ± 0.5 |
| 20 | 25.1 ± 0.5 |
| 30 | 27.1 ± 0.5 |
| 40 | 27.1 ± 0.5 |
Table 2: Selectivity and Activity of Immobilized HSA on Iodoacetyl-Activated Silica [1]
| Parameter | Value |
| Degree of immobilization for iodoacetamide-modified HSA (relative to normal HSA) | 77% lower |
| Maximum covalent coupling of added HSA | 14% |
| Relative activity of immobilized HSA | 81 ± 12% |
Table 3: Surface Characterization of Functionalized Silica [1]
| Surface Modification | Functional Group Density (μmol/g silica) |
| Maleimide-activated silica (SMCC method) | 14.3 ± 7.1 |
| Iodoacetyl-activated silica (SIA method) | 13.4 ± 0.8 |
Experimental Protocols
Protocol 1: Functionalization of Silica Surfaces with SIA and Immobilization of a Sulfhydryl-Containing Protein
This protocol describes the steps for activating an aminopropyl-functionalized silica surface with SIA and subsequently immobilizing a protein containing free sulfhydryl groups.
Materials:
-
Aminopropyl-functionalized silica
-
N-Succinimidyl iodoacetate (SIA)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Sulfhydryl-containing protein (e.g., Human Serum Albumin)
-
Immobilization Buffer: 0.05 M Borate buffer with 5 mM EDTA, pH 8.3
-
Washing Buffer: Immobilization Buffer
-
Blocking Buffer (optional): 1 M ethanolamine, pH 8.5 or a solution of bovine serum albumin (BSA)
-
Reaction vessels
-
Shaker or rotator
Procedure:
-
Preparation of SIA Solution: Immediately before use, dissolve SIA in anhydrous DMF or DMSO to the desired concentration.
-
Activation of Silica Surface:
-
Add the aminopropyl-functionalized silica to a reaction vessel.
-
Add the SIA solution to the silica, ensuring the silica is fully suspended.
-
Incubate the mixture with gentle shaking or rotation for 1-2 hours at room temperature.
-
After incubation, wash the activated silica extensively with the solvent used for the SIA solution (DMF or DMSO) to remove unreacted SIA.
-
Finally, wash the silica three times with the Immobilization Buffer.[1]
-
-
Protein Immobilization:
-
Prepare a solution of the sulfhydryl-containing protein in the Immobilization Buffer at the desired concentration (e.g., 15 mg/mL for HSA).[1]
-
Add the protein solution to the iodoacetyl-activated silica.
-
Incubate the mixture with gentle shaking or rotation at 4°C. The reaction time can be varied to control the amount of immobilized protein (e.g., 28-30 hours for maximum coverage of HSA).[1]
-
-
Washing:
-
After the desired incubation time, centrifuge the silica and collect the supernatant. The amount of unbound protein in the supernatant can be determined using a protein assay (e.g., BCA assay) to calculate the amount of immobilized protein.
-
Wash the silica with the Washing Buffer to remove non-covalently bound protein.
-
-
Blocking (Optional):
-
To block any remaining reactive iodoacetyl groups, incubate the silica with a Blocking Buffer for 1-2 hours at room temperature.
-
Wash the silica again with the Washing Buffer.
-
-
Storage: Store the functionalized silica with the immobilized protein in an appropriate buffer at 4°C.
Protocol 2: General Procedure for Functionalization of Gold Surfaces with SIA and Protein Immobilization
This protocol provides a general guideline for immobilizing a protein onto a gold surface using SIA. This procedure requires an initial modification of the gold surface to introduce primary amine groups.
Materials:
-
Gold-coated substrate
-
Cysteamine (B1669678) or other amine-terminated thiol
-
N-Succinimidyl iodoacetate (SIA)
-
Anhydrous DMF or DMSO
-
Sulfhydryl-containing protein
-
Immobilization Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Washing Buffer: PBS with a mild detergent (e.g., 0.05% Tween-20)
-
Blocking Buffer (optional)
Procedure:
-
Amine Functionalization of Gold Surface:
-
Clean the gold substrate thoroughly (e.g., with piranha solution - use extreme caution - or UV/ozone treatment).
-
Immerse the cleaned gold substrate in a solution of cysteamine in ethanol (e.g., 1-10 mM) for several hours to overnight to form a self-assembled monolayer (SAM) with terminal amine groups.
-
Rinse the substrate with ethanol and dry under a stream of nitrogen.
-
-
Activation with SIA:
-
Prepare a fresh solution of SIA in anhydrous DMF or DMSO.
-
Immerse the amine-functionalized gold substrate in the SIA solution for 1-2 hours at room temperature.
-
Rinse the substrate with the solvent (DMF or DMSO) and then with the Immobilization Buffer.
-
-
Protein Immobilization:
-
Immediately immerse the iodoacetyl-activated gold substrate in a solution of the sulfhydryl-containing protein in Immobilization Buffer.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C.
-
-
Washing and Blocking:
-
Rinse the substrate with Washing Buffer to remove non-specifically bound protein.
-
If necessary, block the surface as described in Protocol 1.
-
-
Drying and Storage: Gently dry the surface under a stream of nitrogen and store appropriately.
Mandatory Visualization
Caption: Experimental workflow for surface functionalization using this compound.
Caption: Reaction mechanism of this compound for surface functionalization.
References
Application Note: Quenching Strategies for Unreacted SIA Crosslinker in Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction Succinimidyl iodoacetate (SIA) is a heterobifunctional, non-cleavable crosslinking reagent used extensively in bioconjugation, including the synthesis of antibody-drug conjugates (ADCs).[1][2][3] It features two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester that targets primary amines (e.g., lysine (B10760008) residues) and an iodoacetyl group that targets sulfhydryl groups (e.g., cysteine residues).[2][4] After the desired conjugation reaction has proceeded, it is critical to quench any unreacted SIA to prevent further, non-specific crosslinking or modification of the target biomolecules. This document provides detailed protocols and best practices for effectively quenching unreacted SIA in solution.
Principle of SIA Crosslinking and Quenching The SIA crosslinking reaction involves two main steps:
-
Amine Reaction: The NHS ester reacts with primary amines at a physiological to slightly alkaline pH (7.2-8.5) to form a stable amide bond.[5][6]
-
Sulfhydryl Reaction: The iodoacetyl group reacts with sulfhydryl groups via nucleophilic substitution, forming a stable thioether linkage.[6][7] This reaction is most selective at a pH of around 8.3.[7] To prevent side reactions with other residues like tyrosine or histidine, iodoacetyl reactions should be performed in the dark.[6][7][8]
Quenching is the process of deactivating both the NHS ester and the iodoacetyl moieties of any excess SIA reagent. This is achieved by adding small molecules that contain the functional groups targeted by the crosslinker.
-
Quenching NHS Esters: Small molecules containing primary amines, such as Tris, glycine, or lysine, are added in excess to react with and consume all remaining NHS esters.[5][6][9][10]
-
Quenching Iodoacetyl Groups: Thiol-containing compounds like L-cysteine, dithiothreitol (B142953) (DTT), or 2-mercaptoethanol (B42355) are used to react with and cap the iodoacetyl groups.[7][11]
Experimental Workflow and Reaction Mechanisms
The general workflow for a conjugation experiment involving SIA and a subsequent quenching step is outlined below.
Caption: General experimental workflow for SIA conjugation and quenching.
The chemical mechanism for quenching both reactive ends of the SIA molecule is depicted in the following diagram.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound 100 mg (CAS 39028-27-8) - N-Succinimidyl iodoacetate (SIA) - ProteoChem [proteochem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. SIA (succinimidyl iodoacetate) 50 mg | Buy Online | Thermo Scientific™ | thermofisher.com [thermofisher.com]
- 5. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Chemistry of Crosslinking | Thermo Fisher Scientific - US [thermofisher.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. researchgate.net [researchgate.net]
- 11. The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
SIA Crosslinker: A Guide to Protein Immobilization on Surfaces
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Succinimidyl iodoacetate (SIA) is a heterobifunctional crosslinking reagent used to covalently immobilize proteins and other molecules onto surfaces. As a non-cleavable linker, SIA forms stable thioether bonds, making it a valuable tool in various applications, including the development of immunoassays, biosensors, antibody-drug conjugates (ADCs), and affinity chromatography matrices.[1][2][3][4][5] This document provides detailed application notes and experimental protocols for the use of SIA in protein immobilization.
SIA contains two reactive moieties: an N-hydroxysuccinimide (NHS) ester and an iodoacetyl group, connected by a short 1.5 Å spacer arm.[3][6][7][8] The NHS ester reacts with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of a protein) under neutral to slightly basic conditions (pH 7-9).[2][6] The iodoacetyl group specifically reacts with free sulfhydryl (thiol) groups (e.g., from cysteine residues) at a slightly basic pH (>7.5) to form a stable thioether linkage.[2][6] This dual reactivity allows for a two-step conjugation strategy, providing control over the immobilization process.[2]
Mechanism of Action
The immobilization of proteins using SIA can be achieved through two primary strategies, depending on the functional groups available on the protein and the surface.
Strategy 1: Amine-Reactive Surface to Sulfhydryl-Containing Protein
In this approach, a surface is first functionalized with primary amines. The SIA crosslinker is then introduced, and its NHS ester reacts with the surface amines. Subsequently, a protein with available sulfhydryl groups is added and covalently links to the iodoacetyl-activated surface.
Strategy 2: Sulfhydryl-Reactive Surface to Amine-Containing Protein
Alternatively, a surface can be modified to present sulfhydryl groups. The protein of interest is first reacted with SIA, where the NHS ester of the crosslinker couples to primary amines on the protein. The iodoacetyl-activated protein is then introduced to the sulfhydryl-modified surface to form a stable thioether bond.
A visual representation of the SIA crosslinking mechanism is provided below.
Quantitative Data on Protein Immobilization
The efficiency of protein immobilization and the retention of biological activity are critical parameters. The following tables summarize quantitative data from a study comparing the immobilization of Human Serum Albumin (HSA) on silica (B1680970) surfaces using SIA and another common crosslinker, SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate).[1]
Table 1: Comparison of Immobilized HSA Content on Silica Surfaces
| Crosslinker | Initial Immobilized HSA (mg/g silica) | Final Immobilized HSA after washing (mg/g silica) |
| SIA | 27.1 (± 0.5) | 20.6 (± 0.7) |
| SMCC | 67.8 (± 1.3) | 61.2 (± 1.3) |
| Data from a study immobilizing HSA on silica surfaces. Washing removes non-covalently bound protein.[1] |
Table 2: Relative Activity of Immobilized HSA
| Immobilization Method | Relative Activity (%) |
| SIA | 81 (± 12) |
| SMCC | 87 (± 11) |
| Schiff base | 55-56 |
| NHS method | 37 |
| Relative activity was determined by the ability of immobilized HSA to bind carbamazepine (B1668303) compared to soluble HSA.[1] |
Table 3: Selectivity of Immobilization for Sulfhydryl Groups
| Crosslinker | Immobilization of normal HSA (mg/g silica) | Immobilization of modified HSA (no free -SH) (mg/g silica) | Reduction in Immobilization (%) |
| SIA | 12.8 (± 0.5) | 2.9 (± 0.3) | 77 |
| SMCC | 53.5 (± 1.3) | 10.4 (± 0.7) | 81 |
| This data demonstrates the high selectivity of both SIA and SMCC for sulfhydryl groups on the protein.[1] |
Experimental Protocols
The following are detailed protocols for the immobilization of proteins on surfaces using the this compound.
Protocol 1: Immobilization of a Sulfhydryl-Containing Protein on an Amine-Functionalized Surface
This protocol is a two-step procedure that first activates the amine-functionalized surface with SIA and then couples the sulfhydryl-containing protein.
Materials:
-
Amine-functionalized surface (e.g., aminosilane-coated glass slide, amine-functionalized beads)
-
SIA (N-Succinimidyl Iodoacetate)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Coupling Buffer: Borate buffer (50 mM), pH 8.3, containing 5 mM EDTA
-
Sulfhydryl-containing protein to be immobilized
-
Quenching Buffer: 50 mM Tris-HCl, pH 8.0
-
Wash Buffer: PBS with 0.05% Tween-20
Procedure:
-
Preparation of SIA Solution: Immediately before use, dissolve SIA in anhydrous DMF or DMSO to a final concentration of 10 mM.
-
Surface Activation: a. Wash the amine-functionalized surface with the Reaction Buffer. b. Add the SIA solution to the surface at a final concentration of 1-2 mM in Reaction Buffer. c. Incubate for 30-60 minutes at room temperature with gentle agitation. d. Wash the surface three times with the Reaction Buffer to remove excess SIA.
-
Protein Immobilization: a. Dissolve the sulfhydryl-containing protein in the Coupling Buffer to the desired concentration (e.g., 0.1-1 mg/mL). b. Add the protein solution to the SIA-activated surface. c. Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
Quenching: a. Remove the protein solution. b. Add the Quenching Buffer to the surface and incubate for 30 minutes at room temperature to block any unreacted iodoacetyl groups.
-
Final Washes: a. Wash the surface three times with the Wash Buffer to remove non-covalently bound protein. b. The surface with the immobilized protein is now ready for use or storage.
Protocol 2: Immobilization of an Amine-Containing Protein on a Sulfhydryl-Functionalized Surface
This protocol involves first activating the amine-containing protein with SIA and then coupling it to a sulfhydryl-functionalized surface.
Materials:
-
Sulfhydryl-functionalized surface (e.g., thiol-modified beads, gold surfaces)
-
SIA (N-Succinimidyl Iodoacetate)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Coupling Buffer: Borate buffer (50 mM), pH 8.3, containing 5 mM EDTA
-
Amine-containing protein to be immobilized
-
Desalting column
-
Quenching Buffer: 50 mM Tris-HCl, pH 8.0
-
Wash Buffer: PBS with 0.05% Tween-20
Procedure:
-
Protein Activation with SIA: a. Dissolve the amine-containing protein in the Reaction Buffer to a concentration of 1-5 mg/mL. b. Prepare a 10 mM solution of SIA in anhydrous DMF or DMSO. c. Add a 10-20 fold molar excess of the SIA solution to the protein solution. d. Incubate for 30-60 minutes at room temperature with gentle agitation.
-
Removal of Excess SIA: a. Immediately after the incubation, remove excess, non-reacted SIA from the activated protein using a desalting column equilibrated with the Coupling Buffer.
-
Surface Immobilization: a. Add the iodoacetyl-activated protein solution to the sulfhydryl-functionalized surface. b. Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
Quenching and Washing: a. Remove the protein solution. b. Add the Quenching Buffer to the surface and incubate for 30 minutes to block any unreacted sulfhydryl groups. c. Wash the surface three times with the Wash Buffer. d. The surface with the immobilized protein is now ready for use.
Applications in Drug Development and Signaling Research
The ability to immobilize proteins with retained biological activity is crucial for studying cellular signaling and for the development of novel therapeutics. For instance, growth factors can be immobilized on a surface to study their effect on cell proliferation and signaling pathways.
The diagram below illustrates a generic signaling pathway that can be investigated using a surface-immobilized ligand.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Immobilization Efficiency | Inactive this compound | SIA is moisture-sensitive. Use fresh, anhydrous DMSO or DMF for dissolution. Store SIA desiccated at 4°C. |
| Incorrect pH for reaction | Ensure the NHS ester reaction is performed at pH 7-9 and the iodoacetyl-sulfhydryl reaction at pH > 7.5. | |
| Insufficient reactive groups on protein/surface | Quantify the number of free amines or sulfhydryls. Consider introducing additional reactive groups if necessary. | |
| Loss of Protein Activity | Steric hindrance | The short spacer arm of SIA (1.5 Å) may not be optimal for all proteins. Consider a longer crosslinker if steric hindrance is suspected. |
| Denaturation of the protein | Perform immobilization at 4°C. Ensure buffer conditions are optimal for protein stability. | |
| High Non-specific Binding | Insufficient blocking | After the quenching step, block the surface with a solution of bovine serum albumin (BSA) or casein (e.g., 1% w/v in PBS) for 1 hour at room temperature. |
Conclusion
The this compound provides a reliable and efficient method for the covalent immobilization of proteins on a variety of surfaces. Its heterobifunctional nature allows for controlled, two-step conjugation, resulting in stable linkages with good retention of protein activity. The protocols and data presented in this document offer a comprehensive guide for researchers and drug development professionals to effectively utilize SIA in their applications.
References
- 1. DEVELOPMENT OF SULFHYDRYL-REACTIVE SILICA FOR PROTEIN IMMOBILIZATION IN HIGH-PERFORMANCE AFFINITY CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of sulfhydryl-reactive silica for protein immobilization in high-performance affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A quantitative assessment of heterogeneity for surface-immobilized proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of protein adsorption on a planar surface by Fourier transform infrared spectroscopy: lysozyme adsorbed on hydrophobic silicon-containing polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cyanagen.com [cyanagen.com]
- 7. mdpi.com [mdpi.com]
- 8. This compound 100 mg (CAS 39028-27-8) - N-Succinimidyl iodoacetate (SIA) - ProteoChem [proteochem.com]
Application Notes and Protocols for Crosslinking Intracellular and Extracellular Proteins with SIA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinimidyl iodoacetate (SIA) is a heterobifunctional crosslinking agent used to covalently link proteins by targeting primary amines (such as the side chain of lysine (B10760008) residues) and sulfhydryl groups (such as the side chain of cysteine residues).[1][2][3][4] With a short spacer arm of 1.5 Å, SIA is an ideal reagent for capturing proteins that are in very close proximity.[1][3][5][6] This document provides detailed protocols for the application of SIA in crosslinking both intracellular and extracellular proteins, highlighting the key differences and considerations for each application.
SIA contains an N-hydroxysuccinimide (NHS) ester group that reacts with primary amines at a pH range of 7-9, and an iodoacetyl group that reacts with sulfhydryl groups at a pH greater than 7.5.[2] It is important to note that SIA is not water-soluble and must be dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction buffer.[2]
Data Presentation
Table 1: Properties of Succinimidyl Iodoacetate (SIA)
| Property | Value | Reference |
| Chemical Formula | C6H6INO4 | [1][4] |
| Molecular Weight | 283.02 Da | [4] |
| Spacer Arm Length | 1.5 Å | [1][2][3][5] |
| Reactive Groups | NHS ester, Iodoacetyl | [2][5] |
| Target Functional Groups | Primary amines (-NH2), Sulfhydryls (-SH) | [1][2][5] |
| Solubility | Insoluble in water; Soluble in DMSO, DMF | [2] |
| Cleavability | Non-cleavable | [3] |
Table 2: Comparison of Intracellular vs. Extracellular Crosslinking Protocols with SIA
| Parameter | Intracellular Crosslinking | Extracellular Crosslinking |
| Cell State | Permeabilized cells or cell lysate | Intact, live cells |
| Key Challenge | Efficient and uniform permeabilization without disrupting protein interactions | Maintaining cell viability and preventing internalization of the crosslinker |
| SIA Concentration | 0.1 - 1 mM (to be optimized) | 0.05 - 0.5 mM (to be optimized) |
| Incubation Time | 30 - 60 minutes at room temperature | 15 - 30 minutes at 4°C |
| Quenching Reagent | Tris-HCl, Glycine, or Lysine | Tris-HCl, Glycine, or Lysine |
| Primary Buffer | PBS, HEPES | PBS, HBSS |
Experimental Protocols
Protocol 1: Intracellular Protein Crosslinking with SIA
This protocol is designed for crosslinking proteins within the cellular environment, either in permeabilized cells or in a cell lysate.
Materials:
-
Cells of interest
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Permeabilization Buffer (e.g., PBS with 0.1% Triton X-100 or 0.2% Tween-20)
-
Succinimidyl iodoacetate (SIA)
-
Anhydrous DMSO or DMF
-
Quenching Buffer (1 M Tris-HCl, pH 7.5)
-
Microcentrifuge tubes
-
Centrifuge
Methodology:
-
Cell Preparation:
-
For adherent cells, wash with PBS and detach using a cell scraper.
-
For suspension cells, pellet by centrifugation and wash with PBS.
-
Resuspend the cell pellet in PBS to the desired concentration.
-
-
Permeabilization (for whole-cell crosslinking):
-
Add an equal volume of Permeabilization Buffer to the cell suspension.
-
Incubate for 10-15 minutes at room temperature with gentle agitation.
-
Centrifuge the cells and resuspend in PBS.
-
-
Cell Lysis (for lysate crosslinking):
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
SIA Crosslinking:
-
Prepare a 10 mM stock solution of SIA in anhydrous DMSO.
-
Add the SIA stock solution to the permeabilized cells or cell lysate to a final concentration of 0.1 - 1 mM. Note: The optimal concentration should be determined empirically.
-
Incubate for 30-60 minutes at room temperature with gentle mixing.
-
-
Quenching:
-
Add Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature to stop the crosslinking reaction.
-
-
Downstream Analysis:
-
The crosslinked sample is now ready for downstream applications such as immunoprecipitation, SDS-PAGE, and mass spectrometry.
-
Protocol 2: Extracellular Protein Crosslinking with SIA
This protocol is designed for crosslinking proteins on the surface of intact, live cells.
Materials:
-
Live cells in suspension
-
Hanks' Balanced Salt Solution (HBSS) or PBS
-
Succinimidyl iodoacetate (SIA)
-
Anhydrous DMSO or DMF
-
Quenching Buffer (1 M Tris-HCl, pH 7.5)
-
Microcentrifuge tubes
-
Centrifuge (refrigerated)
Methodology:
-
Cell Preparation:
-
Harvest cells and wash twice with ice-cold HBSS or PBS to remove any amine-containing culture media components.
-
Resuspend the cells in ice-cold HBSS or PBS to a concentration of 1-5 x 10^6 cells/mL.
-
-
SIA Crosslinking:
-
Prepare a 10 mM stock solution of SIA in anhydrous DMSO.
-
Add the SIA stock solution to the cell suspension to a final concentration of 0.05 - 0.5 mM. Note: It is crucial to use a lower concentration and temperature to maintain cell viability. The optimal concentration should be determined empirically.
-
Incubate for 15-30 minutes at 4°C with gentle agitation.
-
-
Quenching:
-
Add Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at 4°C to quench the reaction.
-
-
Cell Lysis and Analysis:
-
Pellet the cells by centrifugation at 4°C.
-
Wash the cells once with ice-cold PBS to remove excess crosslinker and quenching buffer.
-
The cells can now be lysed using an appropriate buffer for subsequent analysis of crosslinked cell surface proteins by SDS-PAGE, Western blotting, or mass spectrometry.
-
Visualizations
Caption: Mechanism of SIA crosslinking.
Caption: Intracellular crosslinking workflow.
Caption: Extracellular crosslinking workflow.
References
- 1. Assessment of Different Permeabilization Methods of Minimizing Damage to the Adherent Cells for Detection of Intracellular RNA by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Permeabilization of cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fgsc.net [fgsc.net]
- 4. researchgate.net [researchgate.net]
- 5. Intracellular Flow Cytometry Staining Protocol | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 6. Intracellular Staining - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
Application Notes and Protocols for SIA Crosslinker in Mass Spectrometry Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction to SIA Crosslinking for Mass Spectrometry
Succinimidyl iodoacetate (SIA) is a heterobifunctional, non-cleavable crosslinking agent used to covalently link interacting proteins for subsequent analysis by mass spectrometry (MS).[1] Its short, well-defined spacer arm of 1.5 Å makes it an ideal tool for identifying proteins in close proximity.[2] The SIA molecule contains two reactive ends: an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (such as the side chain of lysine (B10760008) residues) and an iodoacetyl group that reacts with sulfhydryl groups (such as the side chain of cysteine residues).[1] This dual reactivity allows for the specific capture of protein-protein interactions, providing valuable insights into protein complex topology, conformational changes, and interaction interfaces.
The water-soluble analog, Sulfo-SIA, is also available and offers the advantage of reacting in aqueous solutions without the need for organic solvents, which can be beneficial for maintaining the native conformation of protein complexes.
Key Applications in Research and Drug Development
-
Mapping Protein-Protein Interactions: Elucidate the architecture of protein complexes by identifying near-neighbor interactions.
-
Structural Proteomics: Provide distance constraints for computational modeling of protein and protein complex structures.
-
Studying Conformational Changes: Detect shifts in protein structure upon ligand binding, post-translational modification, or mutation.
-
Target Validation and Drug Discovery: Identify and characterize the interaction partners of a drug target to understand its mechanism of action and potential off-target effects.
Data Presentation: Quantitative Analysis of Crosslinked Peptides
Table 1: Hypothetical Quantitative Analysis of SIA-Crosslinked Peptides
| Crosslinked Peptide 1 | Crosslinked Peptide 2 | Protein 1 | Protein 2 | Fold Change (Treated/Untreated) | p-value |
| KY L... | CG H... | Protein A | Protein B | 2.5 | 0.01 |
| AY K... | FC W... | Protein A | Protein C | 0.8 | 0.32 |
| VY N... | MC Q... | Protein D | Protein E | 3.1 | 0.005 |
| TY G... | PC L... | Protein F | Protein G | 1.2 | 0.45 |
Note: This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Crosslinking of a Purified Protein Complex with SIA
This protocol outlines the steps for crosslinking a purified protein complex using the SIA reagent.
Materials:
-
Purified protein complex (e.g., 1 mg/mL)
-
SIA crosslinker
-
Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.2-8.0[7]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column
Procedure:
-
Sample Preparation:
-
Ensure the protein complex is in a suitable amine-free buffer (e.g., PBS or HEPES) at a concentration of 1-5 mg/mL.
-
If necessary, perform a buffer exchange using a desalting column.
-
-
SIA Reagent Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO to a final concentration of 10-25 mM.
-
-
Crosslinking Reaction:
-
Add the SIA solution to the protein complex solution to achieve a final molar excess of 20- to 100-fold of SIA over the protein. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 20-50 mM Tris.
-
Incubate for 15 minutes at room temperature to quench any unreacted SIA.
-
-
Sample Preparation for Mass Spectrometry:
-
The crosslinked sample is now ready for downstream processing, including reduction, alkylation, and enzymatic digestion (e.g., with trypsin).
-
Protocol 2: In-solution Digestion and Enrichment of Crosslinked Peptides
This protocol describes the steps for digesting the crosslinked protein sample and enriching the resulting crosslinked peptides for MS analysis.
Materials:
-
Crosslinked protein sample (from Protocol 1)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate buffer (50 mM, pH 8.0)
-
Formic acid
-
Size-Exclusion Chromatography (SEC) or Strong Cation Exchange (SCX) chromatography system
-
C18 desalting spin columns
Procedure:
-
Reduction and Alkylation:
-
Add DTT to the crosslinked sample to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes.
-
-
Enzymatic Digestion:
-
Add trypsin to the sample at a 1:50 (w/w) enzyme-to-protein ratio.
-
Incubate overnight at 37°C.
-
-
Digestion Quenching:
-
Acidify the sample by adding formic acid to a final concentration of 1% to stop the digestion.
-
-
Enrichment of Crosslinked Peptides:
-
Enrich for crosslinked peptides using either SEC or SCX chromatography. Crosslinked peptides are typically larger and more highly charged than linear peptides.
-
-
Desalting:
-
Desalt the enriched fractions using C18 spin columns according to the manufacturer's instructions.
-
Dry the desalted peptides in a vacuum centrifuge.
-
-
Mass Spectrometry Analysis:
-
Reconstitute the dried peptides in a suitable buffer for LC-MS/MS analysis.
-
Analyze the sample on a high-resolution mass spectrometer.
-
Visualizations
Experimental Workflow
Caption: Workflow for SIA crosslinking mass spectrometry.
Signaling Pathway Example: EGFR Signaling
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth, proliferation, and differentiation. Dysregulation of this pathway is implicated in various cancers. Crosslinking mass spectrometry can be employed to study the protein-protein interactions within this pathway, for example, to understand how mutations in EGFR affect its interaction with downstream signaling partners.
Caption: Simplified EGFR signaling pathway.
References
- 1. covachem.com [covachem.com]
- 2. This compound 100 mg (CAS 39028-27-8) - N-Succinimidyl iodoacetate (SIA) - ProteoChem [proteochem.com]
- 3. Quantitative cross-linking/mass spectrometry using isotope-labelled cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of Protein–Protein Interactions with Chemical Cross-Linking and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative cross-linking/mass spectrometry to elucidate structural changes in proteins and their complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative interactome analysis with chemical crosslinking and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting SIA Crosslinking Reactions
Welcome to the technical support center for SIA (N-Succinimidyl Iodoacetate) crosslinking reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is SIA and how does it work?
SIA (N-Succinimidyl Iodoacetate) is a heterobifunctional crosslinking reagent. It contains two different reactive groups at either end of a short 1.5 Å spacer arm:
-
N-hydroxysuccinimide (NHS) ester: This group reacts with primary amines (-NH₂), such as the side chain of lysine (B10760008) residues and the N-terminus of proteins.
-
Iodoacetyl group: This group specifically reacts with sulfhydryl (thiol) groups (-SH), found in the side chain of cysteine residues.[1]
This dual reactivity allows for the specific and covalent linking of two different molecules, one containing a primary amine and the other a free sulfhydryl group. The process is typically a two-step reaction to ensure specificity and efficiency.
Q2: My SIA crosslinking efficiency is low. What are the common causes?
Low crosslinking efficiency is a frequent issue that can often be resolved by optimizing reaction conditions. The most common culprits include:
-
Suboptimal pH: The reactivity of both the NHS ester and iodoacetyl groups is highly pH-dependent.
-
Presence of interfering substances: Components in your reaction buffer can compete with the target functional groups.
-
Hydrolysis of the crosslinker: The NHS ester group is susceptible to hydrolysis in aqueous solutions.
-
Issues with the protein/molecule itself: The target functional groups may not be accessible, or the protein may be aggregated.
-
Improper storage or handling of SIA: SIA is sensitive to moisture and light.
Troubleshooting Guide
Issue 1: Low or No Crosslinking Product Observed
Possible Cause & Solution
-
Incorrect pH of Reaction Buffers:
-
NHS Ester Reaction (Amine-reactive): The optimal pH range for the reaction of the NHS ester with primary amines is 7.2-8.5.[2][3] At a lower pH, the amine group is protonated and less nucleophilic, reducing the reaction rate. At a pH above 8.6, the hydrolysis of the NHS ester significantly increases, reducing the amount of active crosslinker.[3][4]
-
Iodoacetyl Reaction (Sulfhydryl-reactive): The iodoacetyl group reacts most efficiently with sulfhydryl groups at a pH greater than 7.5.[1] A pH of around 8.3 is often used to ensure sulfhydryl selectivity.[5]
-
-
Presence of Incompatible Buffer Components:
-
Buffers containing primary amines, such as Tris or glycine (B1666218), will compete with the target protein for reaction with the NHS ester. Use amine-free buffers like PBS (Phosphate-Buffered Saline), HEPES, or borate (B1201080) buffers for the NHS ester reaction step.[2][6] Tris or glycine can be used to quench the reaction after completion.[3]
-
Thiol-containing reducing agents like Dithiothreitol (DTT) or β-mercaptoethanol in the sulfhydryl-containing protein solution will react with the iodoacetyl group. These must be removed prior to the crosslinking reaction using methods like dialysis or desalting columns.
-
-
Hydrolysis of SIA:
-
The NHS ester of SIA is moisture-sensitive and will hydrolyze in aqueous solutions. Always prepare a fresh stock solution of SIA in an anhydrous organic solvent like DMSO or DMF immediately before use.[1] Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Inaccessible Target Functional Groups:
-
The primary amine or sulfhydryl groups on your proteins of interest may be buried within the protein's three-dimensional structure. Consider performing the reaction under partially denaturing (but non-reducing for the sulfhydryl-containing protein) conditions to expose these groups. However, be cautious as this may affect the protein's native conformation and interaction.
-
-
Incorrect Molar Ratio of Crosslinker to Protein:
-
An insufficient amount of SIA will result in a low yield of the activated protein. Conversely, a large excess can lead to intramolecular crosslinking or modification of non-target amino acids.[5] A 10- to 50-fold molar excess of the crosslinker over the protein is a common starting point, but the optimal ratio should be determined empirically.[7]
-
Issue 2: Precipitation of Protein During the Reaction
Possible Cause & Solution
-
Low Solubility of SIA:
-
SIA is not water-soluble and must be dissolved in an organic solvent like DMSO or DMF.[1] When adding the SIA stock solution to your aqueous protein solution, do so slowly while vortexing to prevent precipitation of the crosslinker. The final concentration of the organic solvent should be kept low (typically <10%) to avoid denaturing the protein.[8]
-
-
Protein Aggregation:
-
High concentrations of protein or the addition of an organic solvent can sometimes lead to protein aggregation. Optimize the protein concentration and minimize the final concentration of the organic solvent. If aggregation persists, consider using a water-soluble version of the crosslinker, such as Sulfo-SIA.
-
Issue 3: High Background or Non-Specific Crosslinking
Possible Cause & Solution
-
Side Reactions of the Iodoacetyl Group:
-
While highly specific for sulfhydryls at the recommended pH, at a significant excess or in the absence of accessible sulfhydryls, the iodoacetyl group can react with other amino acids like histidine and methionine, though at a much slower rate.[4] To minimize this, use the lowest effective concentration of SIA and ensure the pH of the second step of the reaction is optimal for sulfhydryl reactivity.
-
-
Inadequate Quenching of the Reaction:
-
After each step of the crosslinking reaction, it is crucial to remove the excess, unreacted crosslinker or quench the reaction to prevent further, non-specific reactions. This can be achieved by adding a quenching reagent (e.g., Tris or glycine for the NHS ester reaction, a thiol-containing compound like cysteine or β-mercaptoethanol for the iodoacetyl reaction) or by using a desalting column.
-
Quantitative Data Summary
Table 1: Effect of pH on NHS Ester Stability and Reactivity
| pH | Half-life of NHS Ester at 4°C | Amine Reactivity | Recommendation |
| 7.0 | 4-5 hours[3] | Moderate | Stable, but slower reaction with amines. |
| 7.2-8.5 | Decreases with increasing pH | Optimal | Recommended range for efficient amine coupling.[2][3] |
| 8.6 | 10 minutes[3] | High | Rapid hydrolysis significantly reduces efficiency. |
Table 2: Recommended Reaction Parameters for SIA Crosslinking
| Parameter | NHS Ester Reaction (Step 1) | Iodoacetyl Reaction (Step 2) |
| pH | 7.2 - 8.5 | > 7.5 (typically ~8.3) |
| Buffer | Amine-free (e.g., PBS, HEPES, Borate) | Amine-free (e.g., PBS, HEPES, Borate) |
| SIA Molar Excess | 10- to 50-fold over protein[7] | N/A (uses protein activated in Step 1) |
| Protein Concentration | 1-10 mg/mL[5] | Dependent on the specific application |
| Incubation Temperature | Room Temperature or 4°C | Room Temperature or 4°C |
| Incubation Time | 30 minutes to 2 hours[2][9] | 30 minutes to 2 hours |
| Quenching Reagent | 1 M Tris or Glycine | 1 M Cysteine or β-mercaptoethanol |
Experimental Protocols
Protocol 1: Two-Step SIA Crosslinking of a Protein with Primary Amines (Protein-NH₂) to a Protein with a Sulfhydryl Group (Protein-SH)
Materials:
-
Protein-NH₂ in an amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.5)
-
Protein-SH in an amine-free buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, 1 mM EDTA, pH 8.3)
-
SIA crosslinker
-
Anhydrous DMSO or DMF
-
Quenching buffer for NHS ester reaction (e.g., 1 M Tris-HCl, pH 8.0)
-
Quenching buffer for iodoacetyl reaction (e.g., 1 M Cysteine, pH 8.3)
-
Desalting columns
Procedure:
Step 1: Activation of Protein-NH₂ with SIA
-
Prepare a stock solution of SIA (e.g., 10 mM) in anhydrous DMSO or DMF immediately before use.
-
Add the desired molar excess of the SIA stock solution to the Protein-NH₂ solution. Add the SIA solution dropwise while gently vortexing to prevent precipitation.
-
Incubate the reaction for 30 minutes to 1 hour at room temperature.
-
Remove the excess, unreacted SIA by passing the reaction mixture through a desalting column equilibrated with the reaction buffer for the next step (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, 1 mM EDTA, pH 8.3). The resulting solution contains the iodoacetyl-activated protein (Protein-IA).
Step 2: Conjugation of Iodoacetyl-Activated Protein (Protein-IA) to Protein-SH
-
Immediately add the purified Protein-IA to the Protein-SH solution.
-
Incubate the reaction for 30 minutes to 2 hours at room temperature, protected from light.
-
Quench the reaction by adding the quenching buffer for the iodoacetyl reaction to a final concentration of 10-20 mM. Incubate for an additional 15 minutes.
-
The final conjugate can be purified from unreacted proteins and byproducts using size-exclusion chromatography or other appropriate methods.
Protocol 2: Analysis of Crosslinking Efficiency by SDS-PAGE
Materials:
-
Crosslinked and uncrosslinked protein samples
-
SDS-PAGE loading buffer (non-reducing for analyzing the final conjugate)
-
SDS-PAGE gels of an appropriate acrylamide (B121943) percentage to resolve the starting materials and the final conjugate
-
Electrophoresis apparatus and buffers
-
Coomassie Brilliant Blue or other protein stain
Procedure:
-
Mix aliquots of your uncrosslinked Protein-NH₂, uncrosslinked Protein-SH, and the final crosslinked reaction mixture with non-reducing SDS-PAGE loading buffer.
-
Heat the samples at 70-95°C for 5-10 minutes.
-
Load the samples onto the SDS-PAGE gel. Include a molecular weight marker.
-
Run the gel until the dye front reaches the bottom.
-
Stain the gel with Coomassie Brilliant Blue and then destain.
-
Analyze the gel. A successful crosslinking reaction will show a new band at a higher molecular weight corresponding to the Protein-NH₂-Protein-SH conjugate, with a corresponding decrease in the intensity of the individual protein bands.[10]
Visualizations
Caption: Workflow for a two-step SIA crosslinking reaction.
Caption: Troubleshooting logic for low SIA crosslinking efficiency.
Caption: Chemical mechanism of the two-step SIA crosslinking reaction.
References
- 1. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Quantitative cross-linking/mass spectrometry reveals subtle protein conformational changes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Two-step Crosslinking for Analysis of Protein-Chromatin Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Preventing Protein Aggregation During SIA Crosslinking
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with protein aggregation during crosslinking experiments with Succinimidyl Iodoacetate (SIA).
Frequently Asked Questions (FAQs)
Q1: What is Succinimidyl Iodoacetate (SIA) and how does it work?
Succinimidyl Iodoacetate (SIA) is a heterobifunctional crosslinking reagent. It contains two distinct reactive groups:
-
N-hydroxysuccinimide (NHS) ester: This group reacts with primary amines (-NH2), such as the side chain of lysine (B10760008) residues and the N-terminus of a polypeptide chain, to form stable amide bonds.
-
Iodoacetyl group: This group specifically reacts with sulfhydryl groups (-SH), found on cysteine residues, to form stable thioether bonds.
This dual reactivity allows for the targeted, covalent linking of two different protein molecules or the linking of a molecule to a specific site on a protein in a controlled, sequential manner.
Q2: What are the primary causes of protein aggregation during SIA crosslinking?
Protein aggregation during SIA crosslinking can arise from several factors:
-
Excessive Crosslinking: Using too high a molar ratio of SIA to protein can lead to extensive, uncontrolled modifications on the protein surface. This can alter the protein's net charge and increase surface hydrophobicity, promoting self-association and aggregation.[1]
-
Intrinsic Protein Instability: Some proteins are inherently prone to aggregation, especially at high concentrations or in suboptimal buffer conditions. The chemical modification process can further destabilize these proteins.[2][3]
-
Hydrophobicity of the Crosslinker: While SIA is generally less hydrophobic than other crosslinkers like SMCC, introducing any non-native chemical moiety can expose hydrophobic patches on the protein surface, leading to aggregation.
-
Improper Reaction Conditions: Suboptimal pH, incorrect buffer composition, or inappropriate temperatures can compromise protein stability and favor aggregation.[2][4] For example, proteins are often least soluble when the buffer pH is close to their isoelectric point (pI).[2]
-
Oxidation: For proteins with cysteine residues, unintended oxidation can lead to the formation of non-native disulfide bonds, which can cause aggregation.[5][6]
Q3: How can I detect protein aggregation?
Aggregation can be detected in several ways, ranging from simple visual inspection to sophisticated analytical techniques:
-
Visual Observation: The most obvious sign of aggregation is the appearance of turbidity, cloudiness, or visible precipitates in the protein solution.[7]
-
Size Exclusion Chromatography (SEC): Aggregates will appear as high molecular weight species eluting in or near the void volume of the column.[7]
-
Dynamic Light Scattering (DLS): This technique can detect the presence of large particles in the solution, providing information on the size distribution of aggregates.[7]
-
SDS-PAGE Analysis: Insoluble aggregates may not enter the gel, remaining in the well. Soluble high-molecular-weight aggregates may appear as distinct bands or a smear at the top of the resolving gel.
-
Loss of Biological Activity: Aggregation can lead to a loss of the protein's function, which can be measured through activity assays.[7]
Troubleshooting Guide
This guide addresses common problems encountered during SIA crosslinking experiments.
Problem: My protein precipitates immediately after adding the SIA stock solution.
| Possible Cause | Recommended Solution |
| 1. Localized High Concentration of Organic Solvent. SIA is typically dissolved in an organic solvent like DMSO or DMF. Adding this directly to the aqueous protein solution can cause the protein to precipitate due to solvent shock. | Add the SIA stock solution dropwise to the protein solution while gently stirring or vortexing. Ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%).[8] |
| 2. Intrinsic Protein Instability. The protein may be inherently unstable under the chosen buffer conditions and sensitive to the addition of any new reagent. | Optimize the buffer composition. Consider adding stabilizing excipients like glycerol (B35011) (5-10%), arginine (50-100 mM), or non-ionic detergents (e.g., 0.05% Tween-20).[2][5][7] |
Problem: Aggregation occurs during the first reaction step (NHS-ester reaction with amines).
| Possible Cause | Recommended Solution |
| 1. Molar Excess of SIA is too High. Over-modification of the protein surface with the iodoacetyl group can increase hydrophobicity and lead to aggregation.[1] | Perform a titration experiment to determine the optimal molar ratio of SIA to your protein. Start with a lower molar excess and gradually increase it. Analyze the results by SDS-PAGE to find the ratio that yields efficient modification without causing aggregation. |
| 2. Suboptimal Buffer pH. The NHS ester reaction is most efficient at a pH of 7.0-8.0. However, this may not be the optimal pH for your protein's stability. | If the protein is unstable at the reaction pH, try performing the reaction at a slightly lower pH (e.g., 6.5-7.0), though this may require a longer incubation time or a higher molar excess of SIA. Ensure the buffer is amine-free (e.g., PBS, HEPES) to avoid quenching the NHS-ester reaction.[1][8] |
| 3. High Protein Concentration. The probability of intermolecular interactions leading to aggregation increases with protein concentration.[9][10][11][12] | Reduce the protein concentration for the reaction. If a high final concentration is required, perform the crosslinking at a lower concentration and then concentrate the final product, potentially in the presence of stabilizing additives.[2] |
Problem: Aggregation occurs after removing excess SIA or during the second reaction step (iodoacetyl reaction with sulfhydryls).
| Possible Cause | Recommended Solution |
| 1. Incomplete Removal of Excess SIA. Unreacted SIA can cause unwanted crosslinking of the second protein to itself, leading to aggregation. | Ensure complete and rapid removal of non-reacted and hydrolyzed SIA using a desalting column (e.g., Zeba Spin Desalting Column) or dialysis immediately after the first incubation step.[8] |
| 2. Instability of the Modified Protein. The iodoacetyl-activated protein may be less stable than the unmodified protein. | Minimize the time between removing excess SIA and adding the second protein. Keep the activated protein on ice. Consider adding stabilizing excipients to the buffer used for the second reaction step. |
| 3. Suboptimal pH for the Second Reaction. The iodoacetyl reaction with sulfhydryls is most efficient at pH 7.5-8.5. This pH might destabilize one or both of the proteins. | Perform the reaction at the lowest possible pH that still allows for efficient conjugation (e.g., pH 7.2-7.5). The reaction will be slower but may preserve protein stability. |
Quantitative Data Summary
Table 1: Recommended Starting Molar Excess of Crosslinker:Protein
Optimizing the molar ratio of the crosslinker to the protein is critical to prevent over-modification and subsequent aggregation.[8] The ideal ratio is protein-dependent, but the following table, adapted from recommendations for similar crosslinkers, provides a useful starting point for titration experiments.
| Protein Concentration | Recommended Molar Excess (SIA:Protein) |
| > 5 mg/mL | 5x to 10x |
| 1–5 mg/mL | 10x to 20x |
| < 1 mg/mL | 20x to 50x |
Table 2: Common Buffer Additives to Prevent Aggregation
| Additive | Typical Concentration | Mechanism of Action | Reference |
| Arginine/Glutamate | 50-100 mM | Increases protein solubility by binding to charged and hydrophobic regions. | [2] |
| Glycerol | 5-20% (v/v) | Acts as an osmolyte, favoring the native protein state and preventing aggregation during freeze-thaw cycles. | [2][5] |
| Reducing Agents (DTT, TCEP) | 1-5 mM | Prevents the formation of non-native intermolecular disulfide bonds. Note: Must be removed before the iodoacetyl reaction step. | [2][5] |
| Non-ionic Detergents (e.g., Tween-20) | 0.01-0.1% (v/v) | Helps to solubilize protein aggregates by interacting with hydrophobic patches. | [2][7] |
| Salts (e.g., NaCl, KCl) | 50-200 mM | Can screen electrostatic interactions that may facilitate aggregation. The optimal concentration is protein-dependent. | [5][7] |
Experimental Protocols
Protocol 1: Two-Step Heterobifunctional Crosslinking using SIA
This protocol outlines a general procedure for crosslinking a protein containing primary amines (Protein-NH₂) to a protein containing sulfhydryls (Protein-SH).
Materials:
-
Protein-NH₂ in an amine-free buffer (e.g., PBS, pH 7.2)
-
Protein-SH in a suitable reaction buffer (e.g., PBS, pH 7.5)
-
Succinimidyl Iodoacetate (SIA)
-
Anhydrous DMSO
-
Desalting columns (e.g., Zeba Spin Desalting Columns)
-
Quenching buffer (e.g., 1 M Tris, pH 8.0)
Procedure:
Step 1: Activation of Protein-NH₂ with SIA
-
Prepare a fresh 10 mM stock solution of SIA in anhydrous DMSO immediately before use.
-
Add the calculated amount of SIA stock solution to the Protein-NH₂ solution to achieve the desired molar excess (see Table 1). Add the SIA solution slowly while gently mixing.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Critical Step: Immediately following incubation, remove all non-reacted and hydrolyzed SIA reagent by passing the mixture through a desalting column equilibrated with the reaction buffer for Step 2.[8] This step is crucial to prevent self-conjugation of Protein-SH in the next step.
Step 2: Conjugation to Protein-SH
-
Immediately add the desalted, SIA-activated Protein-NH₂ to the Protein-SH solution.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
To quench the reaction, add a quenching buffer (e.g., Tris or cysteine) to a final concentration of 20-50 mM to react with any remaining iodoacetyl groups. Incubate for 15 minutes.
-
The final conjugate can now be purified from unreacted proteins using methods such as size exclusion or ion-exchange chromatography.
Protocol 2: Analysis of Crosslinking Products by SDS-PAGE
-
Collect samples from each stage of the crosslinking process:
-
Unmodified Protein-NH₂
-
Unmodified Protein-SH
-
SIA-activated Protein-NH₂ (after desalting)
-
Final reaction mixture (after quenching)
-
-
Mix each sample with an equal volume of 2x non-reducing SDS-PAGE sample buffer. Note: Do not use a reducing agent like DTT or β-mercaptoethanol if you want to analyze disulfide-linked oligomers, but it is acceptable for analyzing the thioether bond formed by SIA.
-
Heat the samples at 70°C for 10 minutes. Avoid boiling, as it can cause cross-linked complexes to aggregate or reverse certain types of crosslinks.[13]
-
Load the samples onto a polyacrylamide gel of an appropriate percentage to resolve the starting materials and the higher molecular weight conjugate.
-
Run the gel and visualize the bands using a suitable staining method (e.g., Coomassie Blue). A new band corresponding to the molecular weight of Protein-NH₂ + Protein-SH should be visible in the final reaction mixture lane.
Visualizations
Experimental Workflow and Troubleshooting Points
Caption: Workflow for a two-step SIA crosslinking reaction highlighting critical points for potential protein aggregation.
Troubleshooting Logic for Aggregation
Caption: A logical flowchart for troubleshooting common protein aggregation issues during SIA crosslinking.
SIA Crosslinking Reaction Mechanism
Caption: The two-step chemical reaction mechanism of SIA, first with a primary amine and then with a sulfhydryl group.
References
- 1. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - FR [thermofisher.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. mdpi.com [mdpi.com]
- 4. Effect of buffer species on the unfolding and the aggregation of humanized IgG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. utsouthwestern.edu [utsouthwestern.edu]
- 6. Inhibition of tau aggregation by a rosamine derivative that blocks tau intermolecular disulfide cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 8. benchchem.com [benchchem.com]
- 9. fluenceanalytics.com [fluenceanalytics.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Inverse relationship of protein concentration and aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimization of Formaldehyde Cross-Linking for Protein Interaction Analysis of Non-Tagged Integrin β1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-succinimidyl Iodoacetate (SIA)
Welcome to the technical support center for N-succinimidyl iodoacetate (SIA). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in successfully using SIA for their bioconjugation experiments.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues and questions that may arise during the use of SIA.
Q1: My SIA labeling efficiency is low. What are the possible causes and solutions?
A1: Low labeling efficiency can stem from several factors:
-
Reagent Hydrolysis: The N-hydroxysuccinimide (NHS) ester group of SIA is highly susceptible to hydrolysis in aqueous solutions, especially at neutral to alkaline pH.[1] This is a primary cause of inactivation.
-
Solution: Always prepare SIA stock solutions fresh in an anhydrous organic solvent like acetonitrile (B52724) or DMF.[1][2] Avoid using methanol (B129727) as it can react with the highly reactive NHS ester of SIA.[1] Introduce the SIA solution to your aqueous reaction buffer immediately before starting the conjugation.
-
-
Incorrect pH: The two reactive groups of SIA have different optimal pH ranges. The NHS ester reacts with primary amines optimally at a pH of 7.2-9, while the iodoacetyl group reacts with sulfhydryls most efficiently around pH 8.5.[3][4][5]
-
Solution: For a two-step conjugation, first perform the reaction with the amine-containing molecule at pH 7.2-8.0. After purification, perform the second reaction with the sulfhydryl-containing molecule at pH 8.0-8.5.
-
-
Inaccessible Reactive Groups: The target lysine (B10760008) or cysteine residues on your protein may be buried within the protein's structure and therefore inaccessible to the SIA crosslinker.[6]
-
Solution: Consider denaturing the protein if its native conformation is not required for your application. Alternatively, using a crosslinker with a longer spacer arm, such as Succinimidyl (4-iodoacetyl)aminobenzoate (SIAB), might be beneficial.[1]
-
-
Insufficient Molar Excess: Using too little SIA will result in incomplete labeling.
-
Solution: Optimize the molar ratio of SIA to your protein. A 10- to 20-fold molar excess of SIA is a common starting point, but this may need to be adjusted based on the number of available reactive sites and the concentration of your protein.
-
Q2: I observed precipitation in my reaction mixture. What should I do?
A2: Precipitation can occur for a few reasons:
-
Low Reagent Solubility: SIA has limited solubility in aqueous buffers.[1]
-
Protein Precipitation: The modification of amino acid side chains alters the protein's overall charge and hydrophobicity, which can lead to a decrease in solubility and subsequent precipitation.[6][7] This is more common when a high degree of labeling is achieved.
Q3: Besides primary amines and sulfhydryls, what other amino acids can react with SIA?
A3: While the NHS ester is highly reactive towards primary amines (lysine ε-amino group and the N-terminus) and the iodoacetyl group is highly reactive towards sulfhydryls (cysteine), side reactions with other nucleophilic amino acid residues can occur.[3][8]
-
Iodoacetyl Group: The iodoacetyl moiety can react with the side chains of histidine and methionine.[5] The reaction with histidine is more likely at pH values above 5, while the reaction with methionine is fast and largely independent of pH.[5][9]
-
To minimize these side reactions: Use the lowest effective concentration of SIA and keep the reaction time as short as possible. Performing the reaction at a slightly alkaline pH (around 8.2-8.5) can favor the reaction with cysteine over other residues.[8]
-
Q4: How stable is SIA in solution and how should it be stored?
A4: SIA is sensitive to moisture and has limited stability in solution.
-
In Solid Form: Store SIA powder desiccated at -20°C or below.[2][10]
-
In Organic Solvents: Stock solutions in anhydrous DMF are stable for up to 2 months when stored properly.[2] Acetonitrile is a preferred solvent over methanol for preparing stock solutions due to the high reactivity of SIA, which can lead to degradation even in dry methanol.[1] It is always recommended to prepare fresh solutions immediately before use.
-
In Aqueous Buffers: The NHS ester of SIA will hydrolyze rapidly in aqueous buffers. The half-life is significantly shorter at higher pH values. Therefore, SIA should be added to aqueous reaction mixtures at the last moment.
Quantitative Data Summary
The following table summarizes key properties of N-succinimidyl iodoacetate.
| Property | Value |
| Alternate Names | SIA, Iodoacetic acid N-hydroxysuccinimide ester, N-Iodoacetoxysuccinimide[10][11][12] |
| CAS Number | 39028-27-8[10][11][12] |
| Molecular Formula | C₆H₆INO₄[10][11] |
| Molecular Weight | 283.02 g/mol [10][11] |
| Spacer Arm Length | 1.5 Å[11][13] |
| Reactivity Group 1 | N-hydroxysuccinimide (NHS) Ester: Reacts with primary amines (-NH₂)[3] |
| Reactivity Group 2 | Iodoacetyl: Reacts with sulfhydryls (-SH)[3] |
| Optimal pH (NHS Ester) | 7.2 - 9.0[4] |
| Optimal pH (Iodoacetyl) | 7.5 - 8.5[2][5] |
| Solubility | DMF: 50 mg/mL, H₂O: ≤2 mg/mL (with sonication), Acetonitrile: Soluble[1][2] |
| Storage Conditions | Solid: -20°C, desiccated. Solution: Prepare fresh; can be stored short-term in anhydrous DMF at -20°C.[2][10] |
Experimental Protocols
Protocol: Two-Step Protein-Peptide Conjugation using SIA
This protocol describes the conjugation of a protein containing accessible primary amines (lysines) to a peptide containing a single cysteine residue.
Materials:
-
Protein solution in amine-free buffer (e.g., PBS, HEPES) at pH 7.5
-
Cysteine-containing peptide in a suitable buffer at pH 8.0
-
N-succinimidyl iodoacetate (SIA)
-
Anhydrous dimethylformamide (DMF) or acetonitrile
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Reaction buffers: Phosphate (B84403) Buffered Saline (PBS), pH 7.5; Phosphate buffer, pH 8.0
Procedure:
Step 1: Activation of Protein with SIA (Reaction with Primary Amines)
-
Prepare SIA Stock Solution: Immediately before use, dissolve SIA in anhydrous DMF or acetonitrile to a concentration of 10-20 mM.
-
Prepare Protein: Dissolve the protein in PBS at pH 7.5 to a concentration of 1-5 mg/mL.
-
Reaction: Add a 10- to 20-fold molar excess of the SIA stock solution to the protein solution. Mix thoroughly and allow the reaction to proceed for 30-60 minutes at room temperature, protected from light.[5]
-
Removal of Excess SIA: Immediately following the incubation, remove non-reacted SIA using a desalting column equilibrated with PBS at pH 7.5. This step is crucial to prevent the iodoacetyl groups from reacting with each other or with the protein itself. The resulting product is the "iodoacetyl-activated protein".
Step 2: Conjugation of Activated Protein with Cysteine-Containing Peptide
-
Prepare Peptide: Dissolve the cysteine-containing peptide in a phosphate buffer at pH 8.0. If the peptide has disulfide-linked dimers, it must first be reduced (e.g., with TCEP or DTT) and purified to ensure a free sulfhydryl group is available.
-
Conjugation: Add a 1.5- to 5-fold molar excess of the cysteine-containing peptide to the iodoacetyl-activated protein solution.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching (Optional): To stop the reaction, a small molecule thiol such as L-cysteine or β-mercaptoethanol can be added to react with any remaining iodoacetyl groups.
-
Purification: Purify the final conjugate from excess peptide and quenching reagents using size-exclusion chromatography (SEC) or dialysis.
-
Characterization: Analyze the final conjugate using SDS-PAGE to confirm the increase in molecular weight and use techniques like mass spectrometry to determine the conjugation ratio.
Visualizations
SIA Reaction Pathways
Caption: Primary and side reaction pathways of N-succinimidyl iodoacetate (SIA).
Experimental Workflow for SIA Conjugation
Caption: A typical two-step experimental workflow for protein-peptide conjugation using SIA.
References
- 1. Predictable Peptide Conjugation Ratios by Activation of Proteins with Succinimidyl Iodoacetate (SIA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. N-Succinimidyl iodoacetate | 39028-27-8 | FS27902 [biosynth.com]
- 11. scbt.com [scbt.com]
- 12. chemimpex.com [chemimpex.com]
- 13. SIA (succinimidyl iodoacetate) 50 mg | Buy Online | Thermo Scientific™ | thermofisher.com [thermofisher.com]
Technical Support Center: SIA Crosslinker Post-Reaction Cleanup
This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the effective removal of excess succinimidyl iodoacetate (SIA) crosslinker after a conjugation reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess SIA crosslinker after my reaction?
Excess this compound can lead to undesirable off-target effects. The unreacted iodoacetyl groups can non-specifically modify cysteine and other amino acid residues, such as methionine, on your protein of interest or other proteins in a complex mixture. This can compromise the integrity and function of your protein, potentially impacting downstream applications and leading to inaccurate results in techniques like mass spectrometry due to altered peptide masses.[1]
Q2: What are the primary methods for quenching and removing unreacted SIA?
There are two main steps to dealing with excess SIA: quenching the reaction and then physically removing the crosslinker and its byproducts.
-
Quenching: This involves adding a small molecule with a free thiol group to react with and neutralize the iodoacetyl group of the SIA.
-
Removal: After quenching, the excess crosslinker and quenching reagent can be removed using one of several techniques that separate molecules based on size, including:
-
Dialysis
-
Size Exclusion Chromatography (also known as gel filtration or desalting)
-
Ultrafiltration/Diafiltration
-
Q3: How do I choose the best removal method for my experiment?
The optimal method depends on your specific experimental needs, including the stability of your protein, the required level of purity, the volume of your sample, and your downstream application.
-
For gentle, yet thorough removal and buffer exchange: Dialysis is a good option, though it is a time-consuming process.[2][3][4][5]
-
For rapid removal and buffer exchange: Size exclusion chromatography (e.g., using a desalting spin column) is a much faster alternative to dialysis.[6][7][8]
-
For concentrating the sample while removing the crosslinker: Ultrafiltration/diafiltration is an effective method that can also be used for buffer exchange.[9][10]
Quenching Excess SIA
Before proceeding with any removal method, it is essential to quench the reactivity of the unreacted iodoacetyl groups on the this compound. This is achieved by adding a reagent containing a free thiol group.
Recommended Quenching Reagents:
-
Dithiothreitol (DTT)
-
β-mercaptoethanol (BME)
-
L-cysteine
Quenching Protocol:
-
After the desired incubation time for your crosslinking reaction, add a thiol-containing quenching reagent to your reaction mixture. A final concentration of 10-50 mM is typically sufficient.
-
Incubate the quenching reaction for 15-30 minutes at room temperature.
-
Proceed immediately to one of the removal methods detailed below to separate your protein from the excess crosslinker and quenching reagent.
Experimental Protocols for SIA Removal
Below are detailed protocols for the most common methods of removing excess this compound.
Protocol 1: Dialysis
This method relies on the passive diffusion of small molecules across a semi-permeable membrane while retaining larger molecules like proteins.[2][3][4]
Materials:
-
Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO), typically 10 kDa for most proteins.
-
A large beaker (to hold a volume of dialysis buffer at least 100-200 times that of your sample).[2][3]
-
Stir plate and stir bar.
-
Dialysis buffer of your choice.
Procedure:
-
Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing or soaking to remove any preservatives.
-
Carefully load your quenched reaction mixture into the dialysis tubing or cassette and seal it securely.
-
Place the sealed dialysis device into the beaker containing the dialysis buffer. Ensure the device is fully submerged.
-
Place the beaker on a stir plate and stir the buffer gently at 4°C.
-
Allow dialysis to proceed for 2-4 hours.
-
Change the dialysis buffer. For optimal removal, perform at least three buffer changes.[2][3][4] A common schedule is two changes at 2-4 hour intervals, followed by an overnight dialysis.[3][4][11]
-
After the final buffer change, retrieve your protein sample from the dialysis device.
Protocol 2: Size Exclusion Chromatography (Desalting Column)
This technique separates molecules based on their size. Larger molecules (your protein) pass through the column more quickly, while smaller molecules (SIA and quenching reagent) are retained in the porous beads of the chromatography resin and elute later.[6][7][8]
Materials:
-
Pre-packed desalting spin column with an appropriate MWCO for your protein.
-
Microcentrifuge.
-
Collection tubes.
-
Your desired final buffer.
Procedure:
-
Prepare the desalting column according to the manufacturer's protocol. This typically involves removing the storage buffer by centrifugation.
-
Equilibrate the column with your desired final buffer by adding the buffer and centrifuging. Repeat this step 2-3 times.
-
Place the column in a new collection tube.
-
Carefully apply your quenched reaction mixture to the center of the resin bed.
-
Centrifuge the column according to the manufacturer's instructions (e.g., 1,000-1,500 x g for 2 minutes).
-
Your purified protein will be in the eluate in the collection tube. The excess SIA and quenching reagent will be retained in the column.
Protocol 3: Ultrafiltration/Diafiltration
This method uses a semi-permeable membrane to separate molecules by size, driven by pressure. It can be used to both remove small molecules and concentrate the protein sample.[9][10]
Materials:
-
Centrifugal filter unit with an appropriate MWCO for your protein.
-
Centrifuge with a rotor that can accommodate the filter units.
-
Your desired final buffer.
Procedure:
-
Place your quenched reaction mixture into the sample reservoir of the centrifugal filter unit.
-
Centrifuge the unit according to the manufacturer's instructions to concentrate the sample. The filtrate will contain the excess SIA and quenching reagent.
-
To perform diafiltration (buffer exchange), discard the filtrate and add your desired final buffer to the sample reservoir, bringing the volume back to the original sample volume.
-
Repeat the centrifugation step.
-
Repeat the buffer addition and centrifugation steps 2-3 more times to ensure thorough removal of the small molecules.
-
After the final spin, recover your concentrated and purified protein from the sample reservoir.
Data Presentation: Comparison of Removal Methods
| Feature | Dialysis | Size Exclusion Chromatography (Desalting Column) | Ultrafiltration/Diafiltration |
| Principle | Passive Diffusion | Size-based separation | Pressure-driven size-based separation |
| Typical Protein Recovery | >90% | >95% | >90% |
| Estimated Removal Efficiency | >99% | >99% | >99% |
| Processing Time | 4 hours to overnight | < 10 minutes | 30-60 minutes |
| Sample Dilution | Yes | Minimal | No (sample is concentrated) |
| Buffer Exchange | Yes | Yes | Yes |
| Scalability | Can be cumbersome for large volumes | Best for small to medium volumes | Easily scalable |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Protein Precipitation after Reaction or During Removal | - Over-crosslinking leading to changes in protein solubility.[12]- The buffer composition (pH, ionic strength) is not optimal for your protein's stability.[13]- High protein concentration.[14] | - Optimize the molar excess of SIA used in the reaction.- Ensure the pH of your buffers is not close to the isoelectric point (pI) of your protein.[13]- Consider adding stabilizing agents like glycerol (B35011) (5-10%) to your buffers.[13]- If using ultrafiltration, avoid over-concentrating the protein. |
| Low Protein Recovery | - Non-specific binding of the protein to the dialysis membrane or chromatography resin.[15][16]- Protein loss during sample handling and transfers.- For desalting columns, incorrect centrifugation speed or time. | - Choose a membrane or resin material known for low protein binding (e.g., regenerated cellulose, PES).- Ensure all centrifugation steps are performed as recommended by the manufacturer.- For very low concentrations, protein loss can be more significant; consider using carrier proteins if compatible with your downstream application. |
| Inefficient Removal of SIA | - Insufficient buffer exchange during dialysis or diafiltration.- Incorrectly packed or equilibrated desalting column. | - Increase the number and/or duration of buffer changes in dialysis.- Increase the number of wash-spin cycles in diafiltration.- Ensure the desalting column is properly equilibrated according to the manufacturer's protocol. |
Visualizing the Workflow and Concepts
Caption: Workflow for removing excess this compound post-reaction.
Caption: Quenching of the iodoacetyl group on SIA with a thiol-containing reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 6. goldbio.com [goldbio.com]
- 7. Size Exclusion Chromatography: Size Does Matter [peakproteins.com]
- 8. Protein purification by size exclusion chromatography (SEC) [vlabs.iitkgp.ac.in]
- 9. unchainedlabs.com [unchainedlabs.com]
- 10. Diafiltration in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. Size Exclusion Chromatography for Protein Purification | MtoZ Biolabs [mtoz-biolabs.com]
- 16. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Incubation Time for SIA Crosslinking: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on optimizing incubation times for succinimidyl iodoacetate (SIA) crosslinking experiments. Authored for professionals in research and drug development, this resource offers detailed troubleshooting, frequently asked questions (FAQs), experimental protocols, and quantitative data to ensure successful and reproducible crosslinking outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for the first step of SIA crosslinking (NHS ester reaction with amines)?
A1: The optimal incubation time for the N-hydroxysuccinimide (NHS) ester reaction with primary amines typically ranges from 30 minutes to 4 hours.[1][2] For many standard protein conjugations, an incubation of 30-60 minutes at room temperature or 2 hours on ice is sufficient.[3][4] The ideal time can vary depending on the concentration of the protein and the crosslinker.
Q2: What is the recommended incubation time for the second step of SIA crosslinking (iodoacetyl reaction with sulfhydryls)?
A2: The iodoacetyl reaction with sulfhydryl groups is generally carried out for 30 to 60 minutes at room temperature, protected from light.[5] Some protocols may extend this to 2 hours to ensure complete reaction.[6] Longer incubation times, even up to 10 hours, might be necessary in some cases, particularly at lower temperatures.[7]
Q3: How does pH affect the incubation time for each step?
A3: The pH of the reaction buffer is critical. The NHS ester reaction with primary amines is most efficient at a pH of 7.2 to 8.5.[1][2] The iodoacetyl reaction with sulfhydryls has an optimal pH range of 8.0 to 8.5, though it can proceed at a physiological pH of 7.5.[5][7][8] Operating outside these optimal pH ranges may require longer incubation times to achieve the desired level of crosslinking.
Q4: Can the two steps of SIA crosslinking be performed simultaneously?
A4: It is highly recommended to perform the SIA crosslinking in a two-step sequential manner. This is because the optimal pH ranges for the NHS ester and iodoacetyl reactions differ slightly. A two-step approach allows for optimization of each reaction independently, minimizing side reactions and maximizing efficiency.
Q5: How can I stop or "quench" the crosslinking reaction?
A5: The NHS ester reaction can be quenched by adding a buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-100 mM.[4][9][10] The iodoacetyl reaction can be quenched by adding an excess of a sulfhydryl-containing reagent like dithiothreitol (B142953) (DTT) or β-mercaptoethanol.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Crosslinking Efficiency | Suboptimal Incubation Time: The reaction may not have proceeded to completion. | Increase the incubation time for the respective step. It is advisable to perform a time-course experiment (e.g., 30 min, 1 hr, 2 hr, 4 hr) to determine the optimal duration.[11] |
| Incorrect pH: The reaction buffer pH is outside the optimal range for either the NHS ester or iodoacetyl reaction. | Prepare fresh buffer and verify the pH. For the NHS ester step, use a buffer with a pH of 7.2-8.5.[1][2] For the iodoacetyl step, a pH of 8.0-8.5 is optimal.[5][7] | |
| Hydrolysis of NHS Ester: The NHS ester is moisture-sensitive and can hydrolyze, rendering it inactive. | Allow the SIA reagent to come to room temperature before opening the vial to prevent condensation.[4] Prepare the SIA solution immediately before use and avoid making stock solutions for long-term storage.[11][12] | |
| Presence of Competing Molecules: The reaction buffer may contain primary amines (e.g., Tris, glycine) or sulfhydryl-containing compounds that compete with the target molecules. | Use a non-amine, non-sulfhydryl buffer such as phosphate-buffered saline (PBS) or HEPES for the crosslinking reactions.[1][2] | |
| Protein Aggregation/Precipitation | Over-crosslinking: Excessive incubation time or a high crosslinker-to-protein molar ratio can lead to the formation of large, insoluble aggregates. | Reduce the incubation time and/or decrease the molar excess of the SIA crosslinker.[11] Perform a titration of the crosslinker concentration to find the optimal ratio. |
| Solubility Issues: The protein of interest may have low solubility in the chosen reaction buffer. | Optimize the buffer composition, which may include adjusting the salt concentration or adding solubilizing agents. | |
| Non-specific Crosslinking | Prolonged Incubation: Very long incubation times can sometimes lead to side reactions with other amino acid residues. | Stick to the recommended incubation times and perform a time-course experiment to find the shortest effective time. |
| Incorrect pH: At a pH above 8.5, the maleimide (B117702) group (in similar crosslinkers) can start to react with primary amines. While SIA has an iodoacetyl group, it's a good practice to maintain the recommended pH to ensure specificity. | Ensure the pH of the reaction buffer is within the optimal range for sulfhydryl reactivity (pH 7.5-8.5).[5][8] |
Experimental Protocols
Two-Step SIA Crosslinking Protocol
This protocol provides a general framework. Optimization of incubation times and reagent concentrations is recommended for each specific application.
Materials:
-
SIA (Succinimidyl Iodoacetate)
-
Molecule 1 (containing primary amines)
-
Molecule 2 (containing sulfhydryls)
-
Reaction Buffer A (Amine-reactive): Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.2-8.5
-
Reaction Buffer B (Sulfhydryl-reactive): PBS or Borate buffer, pH 8.0-8.5
-
Quenching Buffer A: 1 M Tris-HCl, pH 7.5
-
Quenching Buffer B: 1 M Dithiothreitol (DTT)
-
Desalting columns
Procedure:
Step 1: Reaction of SIA with Molecule 1 (NHS Ester Reaction)
-
Prepare Molecule 1 in Reaction Buffer A.
-
Dissolve SIA in an anhydrous organic solvent like DMSO or DMF immediately before use.[3][8]
-
Add the SIA solution to the Molecule 1 solution. A 10- to 50-fold molar excess of SIA is a common starting point.
-
Incubate the reaction for 30 minutes to 2 hours at room temperature, or for 2-4 hours at 4°C.[1][2]
-
Remove excess, unreacted SIA using a desalting column equilibrated with Reaction Buffer B.
Step 2: Reaction of SIA-activated Molecule 1 with Molecule 2 (Iodoacetyl Reaction)
-
Immediately add the purified SIA-activated Molecule 1 to Molecule 2 in Reaction Buffer B.
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.[5]
-
Quench the reaction by adding Quenching Buffer B to a final concentration of 10-20 mM. Incubate for 15 minutes.
-
The crosslinked product can be purified from excess reagents by dialysis or size-exclusion chromatography.
Quantitative Data Summary
| Parameter | NHS Ester Reaction (Amine-reactive) | Iodoacetyl Reaction (Sulfhydryl-reactive) | References |
| Typical Incubation Time | 30 min - 4 hours | 30 min - 2 hours | [1][2][6] |
| Incubation Temperature | Room Temperature or 4°C | Room Temperature | [3][4][5] |
| Optimal pH Range | 7.2 - 8.5 | 8.0 - 8.5 | [1][2][5][7][8] |
| Recommended Buffers | PBS, HEPES, Borate, Carbonate-Bicarbonate | PBS, Borate | [1][2] |
| Quenching Reagent | Tris, Glycine | DTT, β-mercaptoethanol | [4][9][10] |
Visualizing the Workflow and Logic
To aid in understanding the experimental process and the logic behind optimizing incubation times, the following diagrams are provided.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. broadpharm.com [broadpharm.com]
- 4. furthlab.xyz [furthlab.xyz]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. mesoscale.com [mesoscale.com]
- 7. leica-microsystems.com [leica-microsystems.com]
- 8. cyanagen.com [cyanagen.com]
- 9. Chemical cross-linking to study protein self-assembly in cellulo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. lumiprobe.com [lumiprobe.com]
Technical Support Center: Impact of Buffer Composition on Sialic Acid (SIA) Reactivity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on the critical role of buffer composition in sialic acid (SIA) reactivity, with a focus on troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider regarding buffer composition when working with sialic acids?
A1: The stability and reactivity of sialic acids are highly sensitive to the buffer environment. The most critical factors are pH, temperature, and the presence of certain ions or buffer components. Sialic acids are prone to acid-catalyzed hydrolysis, especially at elevated temperatures, which can lead to their complete loss from the glycoconjugate.[1][2] O-acetyl groups on sialic acids are also labile and can be lost or migrate under both acidic and basic conditions.[3] Therefore, careful optimization of buffer conditions is essential to ensure accurate and reproducible results.[1][3]
Q2: How does buffer pH affect sialic acid stability and reactivity?
A2: Buffer pH is arguably the most influential factor. Acidic conditions (e.g., pH below 4) can lead to the cleavage of the glycosidic linkage, releasing the sialic acid from the glycan chain.[1] For instance, using 0.1% trifluoroacetic acid (TFA), which has a pH of approximately 2.09, can cause partial loss of sialic acids within an hour at room temperature.[1] This loss is exacerbated at higher temperatures.[1][2] Conversely, while many sialic acids are more stable under basic conditions, some modifications can be labile. For enzymatic reactions, such as those involving sialidases or sialyltransferases, the optimal pH can vary significantly, from acidic (around pH 4.5 for some sialidases) to basic (around pH 8.0 for some sialyltransferases).[4][5]
Q3: What is sialic acid lactonization and how can it be prevented?
A3: Sialic acid lactonization is an intramolecular esterification where the carboxylic acid group of a sialic acid reacts with one of its hydroxyl groups, forming a cyclic ester (lactone).[2] This is particularly common for α2,3-linked sialic acids under acidic conditions.[2] Lactonization is problematic as it causes a mass shift in mass spectrometry analysis, leading to data misinterpretation and underestimation of sialylated species.[2] The most effective way to prevent lactonization is through chemical derivatization of the carboxyl group, such as through esterification or amidation, which neutralizes its reactivity.[2][6]
Q4: Should I use chemical hydrolysis or enzymatic digestion to release sialic acids?
A4: The choice between chemical and enzymatic release depends on the experimental goal.
-
Chemical Hydrolysis (e.g., mild acid hydrolysis with acetic acid): This method releases all types of sialic acids, but the conditions (e.g., 2M acetic acid at 80°C for 2 hours) must be carefully controlled to minimize the degradation of sialic acids and the loss of labile O-acetyl groups.[3][7]
-
Enzymatic Digestion (using sialidases/neuraminidases): This approach is generally milder and can better preserve O-acetyl groups.[3] However, sialidases have specificities for certain sialic acid linkages (e.g., α2,3, α2,6, α2,8), and their activity can be hindered by O-acetylation at certain positions.[3][4]
Q5: Can components of my buffer interfere with sialic acid analysis, such as DMB labeling?
A5: Yes, certain buffer components can interfere with sialic acid analysis. High concentrations of salts can affect the acidity of the solution during acid hydrolysis.[7] Buffers containing primary amines, such as Tris, should be avoided in reactions involving reductive amination for labeling, as the buffer itself can react.[8] It is always recommended to perform a buffer blank to identify any interfering peaks.[7] If interference is suspected, buffer exchange into a salt-free solvent like high-purity water is a recommended solution.[7]
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments involving sialic acid reactivity.
Issue 1: Low or No Signal in HPLC/MS after Sialic Acid Derivatization (e.g., DMB Labeling)
| Possible Cause | Suggested Solution |
| Incomplete Sialic Acid Release | Verify the efficiency of your release method. For acid hydrolysis, ensure the correct acid concentration, temperature, and incubation time are used.[3] For enzymatic release, confirm the specificity of your sialidase for the linkages present in your sample and that the buffer conditions (pH, ionic strength) are optimal for enzyme activity.[4][9] Consider that some O-acetylated sialic acids may be poor substrates for certain enzymes.[10] |
| Degradation of Sialic Acids | Avoid prolonged exposure to harsh acidic conditions and high temperatures.[1][2] If possible, perform reactions at lower temperatures for a longer duration.[1] Stabilize sialic acids through derivatization of the carboxyl group (e.g., amidation or esterification) as early as possible in your workflow.[2][6] |
| Interference from Buffer Components | High salt concentrations can interfere with the labeling reaction. Perform a buffer exchange into water or a volatile buffer prior to derivatization.[7][11] Avoid buffers with primary amines (e.g., Tris) if using reductive amination.[8] |
| Incomplete Derivatization | Ensure derivatization reagents are fresh and used in the correct molar excess. Optimize reaction time and temperature as recommended by the protocol.[2] |
| Sample Loss During Cleanup | If using solid-phase extraction (SPE) for cleanup, ensure the cartridge is appropriate for your derivatized sialic acids and that the washing and elution steps are optimized to prevent loss of your analyte. |
Issue 2: High Background or Extraneous Peaks in Chromatogram
| Possible Cause | Suggested Solution |
| Buffer Contamination | Use high-purity water and reagents for all buffer preparations. Filter buffers before use.[12] Always run a buffer blank to identify any background peaks originating from your buffer.[7] |
| Reagent-Related Side Products | Excess derivatization reagent (e.g., DMB) can lead to significant background peaks.[13] Optimize the cleanup step after labeling to efficiently remove excess reagent. Some methods suggest that co-eluting impurity peaks can be a problem with DMB labeling.[14] |
| Sample Matrix Effects | The presence of other molecules in your sample, such as other α-keto acids, can react with the labeling reagent.[8] Use of an ion-exchange resin to isolate sialic acids before derivatization can reduce interference.[8] |
| Autofluorescence | In cell-based assays, cellular components may exhibit natural fluorescence. Include a "cells only" control to measure and subtract baseline autofluorescence.[12] |
Quantitative Data Tables
Table 1: Impact of pH and Temperature on Sialic Acid Stability
| Condition | Observation | Reference |
| 0.1% TFA (pH ~2.09) at 23°C | Partial loss of sialic acids after 4 hours of incubation. | [1] |
| 0.1% TFA (pH ~2.09) at 65°C | Significant loss of sialic acids. | [1] |
| 30% Acetic Acid / 70% DMSO (pH ~2.02) at 65°C for 4 hours | Over 50% of sialic acids can be lost without prior stabilization. | [1] |
| 2M Acetic Acid at 80°C for 2 hours | A common condition for mild acid hydrolysis to release sialic acids while attempting to preserve O-acetyl groups. | [3] |
Table 2: Comparison of Sialic Acid Derivatization/Stabilization Methods
| Method | Principle | Advantages | Considerations | Reference |
| DMB Labeling | Fluorescent tagging of the α-keto acid group. | Highly sensitive for HPLC-based quantification. | Can have interference from excess reagent and other sample components. | [3][13] |
| Methyl Esterification | Converts the carboxylic acid to a methyl ester. | Stabilizes sialic acid, preventing lactonization and loss during MS analysis. | Can be linkage-nonspecific. | [2][6] |
| Amidation | Converts the carboxylic acid to an amide. | Creates a very stable derivative, preventing lactonization and desialylation. | Requires a condensing agent like EDC. | [2] |
| Linkage-Specific Derivatization | Differentially modifies α2,3- and α2,6-linked sialic acids (e.g., lactonization vs. esterification). | Allows for the differentiation of sialic acid linkage isomers by mass spectrometry. | Requires careful control of reaction conditions to ensure linkage specificity. | [2][6] |
Experimental Protocols
Protocol 1: Mild Acid Hydrolysis for Sialic Acid Release
This protocol is adapted for the release of sialic acids with the aim of preserving O-acetyl groups.[3]
-
Sample Preparation: Prepare 50-200 µg of glycoprotein (B1211001) sample in a microcentrifuge tube. If the sample is in a buffer, consider performing a buffer exchange to high-purity water, especially if the buffer contains high salt concentrations.[7]
-
Hydrolysis: Add an equal volume of 4M acetic acid to the sample to achieve a final concentration of 2M.
-
Incubation: Tightly cap the reaction vial and incubate at 80°C for 2 hours.
-
Drying: Cool the sample to room temperature. Dry the sample completely using a centrifugal vacuum evaporator. The released sialic acids are now ready for derivatization.
Protocol 2: DMB Labeling of Released Sialic Acids
This is a general protocol for the fluorescent labeling of sialic acids using 1,2-diamino-4,5-methylenedioxybenzene (DMB).
-
Reagent Preparation: Prepare the DMB labeling solution according to the manufacturer's instructions. This typically involves dissolving DMB in a solution containing a reducing agent and an acid (e.g., acetic acid with mercaptoethanol and sodium dithionite).
-
Labeling Reaction: Reconstitute the dried, released sialic acids (from Protocol 1) in the DMB labeling solution.
-
Incubation: Incubate the mixture in the dark at 50-60°C for 2-3 hours.
-
Analysis: The reaction can be stopped by cooling. The sample is then ready for analysis by reverse-phase HPLC with fluorescence detection (Excitation: ~373 nm, Emission: ~448 nm).
Protocol 3: Buffer Exchange Using Spin Columns
This protocol is for removing interfering buffer components prior to sialic acid analysis.[11]
-
Column Selection: Choose a spin column with a molecular weight cutoff (MWCO) that will retain your glycoprotein while allowing buffer components to pass through (e.g., 10 kDa MWCO).
-
Equilibration: Equilibrate the spin column by adding the new buffer (e.g., high-purity water) and centrifuging according to the manufacturer's instructions. Discard the flow-through.
-
Sample Loading: Load your glycoprotein sample onto the equilibrated column.
-
Centrifugation: Centrifuge the column again according to the manufacturer's instructions. The interfering buffer components will be in the flow-through.
-
Elution: Your glycoprotein, now in the new buffer, is retained on the filter. It can be recovered by inverting the column into a clean collection tube and centrifuging. Repeat the process for more complete buffer exchange.
Visualizations
Caption: General workflow for sialic acid analysis.
Caption: Logical workflow for troubleshooting low signal in SIA analysis.
References
- 1. Modification of sialic acids on solid-phase: accurate characterization of protein sialylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Enzyme assay for mammalian sialidases - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sialic acid derivatization for glycan analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DMB Sialic Acid Analysis | Ludger Ltd [ludger.com]
- 8. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 9. [Enzyme assay of sialidases]:Glycoscience Protocol Online Database [jcggdb.jp]
- 10. agilent.com [agilent.com]
- 11. neb.com [neb.com]
- 12. benchchem.com [benchchem.com]
- 13. Improving the Chromatographic Separation of DMB-Labeled Sialic Acids for the Comparison of Biosimilars to Reference Materials [sigmaaldrich.com]
- 14. Sialic Acid Speciation using Capillary Electrophoresis: Optimization of Analyte Derivatization and Separation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Antibody Detection after SIA Crosslinking
This guide provides troubleshooting steps and answers to frequently asked questions for researchers encountering issues with antibody detection following protein crosslinking with Succinimidyl iodoacetate (SIA).
Frequently Asked Questions (FAQs)
Q1: Why is my SIA crosslinking preventing antibody detection?
A1: The inability to detect your target protein after SIA crosslinking is most likely due to one of two primary reasons:
-
Epitope Masking: The SIA crosslinker reacts with primary amines (like the side chain of lysine) and sulfhydryl groups (the side chain of cysteine).[1][2][3] If these amino acids are part of the specific site your antibody recognizes (the epitope), the crosslinker can directly block the antibody from binding. Because SIA has a very short spacer arm of just 1.5 Angstroms, it is highly efficient at crosslinking residues in close proximity, increasing the likelihood of direct epitope modification.[1][3][4]
-
Conformational Changes: Antibodies often recognize a three-dimensional shape on the protein surface, known as a conformational epitope. The process of crosslinking can alter the natural folding and overall structure of your target protein.[5][6][7] This change in conformation may destroy the epitope, even if the amino acids within it are not directly modified, thereby preventing the antibody from binding.
Troubleshooting Guide
Follow these steps to diagnose and resolve issues with antibody detection after SIA crosslinking.
Q2: I am getting no signal from my primary antibody. Where should I start?
A2: Start by evaluating your crosslinking protocol. Over-crosslinking is a common cause of signal loss.
-
Have you optimized the SIA concentration? Using an excessive concentration of the crosslinker can lead to extensive protein modification and aggregation, masking a majority of epitopes.[8] We recommend performing a concentration gradient to determine the lowest effective concentration of SIA for your specific application.
-
Are you properly quenching the reaction? Unreacted SIA will continue to crosslink proteins, leading to non-specific modifications. It is critical to stop the reaction by adding a quenching buffer containing a high concentration of free primary amines, such as Tris or Glycine, which will react with and neutralize any excess SIA.[8][9]
Q3: I have optimized my crosslinking reaction, but the signal is still weak or absent. What is the next step?
A3: The next critical step is to perform antigen retrieval to "unmask" the epitopes that may have been hidden by the crosslinking process.[10][11]
-
Heat-Induced Epitope Retrieval (HIER): This is the most common and often most effective method.[5] It uses heat to break the cross-linked bonds and unwind proteins, thereby exposing the epitopes for antibody binding.[10] The choice of buffer and pH is critical and must be optimized.
-
Proteolytic-Induced Epitope Retrieval (PIER): This method uses enzymes like Proteinase K or Trypsin to gently digest the protein and expose the masked epitopes.[10][11] This technique is harsher and can sometimes damage tissue morphology.[11]
Q4: My signal is still not optimal after antigen retrieval. What else could be wrong?
A4: At this stage, you should verify the compatibility of your reagents and the specifics of your antibody.
-
Is your crosslinking buffer compatible? Your reaction buffer should not contain primary amines (e.g., Tris, glycine) as these will compete with your target protein for reaction with the this compound, reducing efficiency.[8][12]
-
Is your primary antibody appropriate? Confirm that your antibody is validated for the experimental application you are using (e.g., Immunohistochemistry, Western Blot).[13] Antibodies that recognize linear epitopes (a simple sequence of amino acids) may be more resilient to crosslinking-induced conformational changes than those that recognize conformational epitopes.
-
Could other protocol steps be the issue? Review standard immunodetection troubleshooting steps, such as permeabilization methods, blocking procedures, antibody incubation times, and secondary antibody compatibility, as these can also be sources of weak or no signal.[11][14][15][16]
Data Presentation
Table 1: Troubleshooting Matrix for SIA Crosslinking Experiments
| Parameter | Low Concentration/Time | Optimal Range (Starting Point) | High Concentration/Time | Potential Issue if Not Optimal |
| SIA Concentration | Insufficient crosslinking | 0.1 - 1.0 mM | > 2.0 mM | High concentration leads to epitope masking and protein aggregation. |
| Reaction Time | Incomplete crosslinking | 30 - 60 minutes | > 2 hours | Longer times increase non-specific crosslinking and epitope masking. |
| Quenching Agent | N/A | 20-50 mM Tris or Glycine | N/A | Inadequate quenching allows the reaction to continue, causing over-crosslinking. |
| HIER Temperature | Ineffective retrieval | 95 - 100°C | > 100°C (boiling) | Can damage tissue; must be optimized. |
| HIER Time | Incomplete retrieval | 10 - 20 minutes | > 30 minutes | Can lead to tissue damage or loss from the slide. |
| HIER Buffer pH | Suboptimal unmasking | pH 6.0 (Citrate) or pH 9.0 (Tris-EDTA) | N/A | Optimal pH is antibody-dependent and requires empirical testing.[11] |
Experimental Protocols
Protocol 1: General SIA Crosslinking Workflow
-
Preparation: Prepare your protein sample in an amine-free buffer (e.g., PBS, HEPES).
-
SIA Reconstitution: Immediately before use, dissolve SIA in a dry, water-miscible organic solvent like DMSO.[3]
-
Reaction: Add the reconstituted SIA to your protein sample at a final concentration determined from your optimization (start with 0.5 mM).
-
Incubation: Incubate the reaction for 30 minutes at room temperature.
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Downstream Processing: The sample is now ready for your specific immunoassay protocol (e.g., IHC, IP).
Protocol 2: Heat-Induced Epitope Retrieval (HIER)
-
Deparaffinization and Rehydration: If using paraffin-embedded tissue sections, deparaffinize and rehydrate them through a series of xylene and ethanol (B145695) washes.
-
Buffer Immersion: Immerse the slides in a staining dish filled with your chosen antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0).
-
Heating: Heat the slides using a validated method (e.g., microwave, pressure cooker, or water bath) to 95-100°C for 10-20 minutes. Do not allow the slides to boil dry.
-
Cooling: Allow the slides to cool down to room temperature in the retrieval buffer for at least 20 minutes.
-
Washing: Rinse the slides gently with a wash buffer (e.g., PBS).
-
Immunostaining: The slides are now ready to proceed with the blocking and primary antibody incubation steps of your staining protocol.
Visualizations
Caption: Troubleshooting workflow for loss of antibody signal after SIA crosslinking.
References
- 1. covachem.com [covachem.com]
- 2. N-Succinimidyl iodoacetate (SIA) [proteochem.com]
- 3. Thermo Scientific SIA (succinimidyl iodoacetate) 50 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.at]
- 4. This compound 100 mg (CAS 39028-27-8) - N-Succinimidyl iodoacetate (SIA) - ProteoChem [proteochem.com]
- 5. bosterbio.com [bosterbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Stabilizing Proteins by Chemical Cross-Linking: Insights into Conformation, Unfolding, and Aggregation Using Native Ion Mobility Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Better IHC Intro and Step 1: Antigen Retrieval | Cell Signaling Technology [cellsignal.com]
- 11. Antigen retrieval and permeabilization for IHC | Abcam [abcam.com]
- 12. youtube.com [youtube.com]
- 13. bosterbio.com [bosterbio.com]
- 14. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 15. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 16. IHC Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
Technical Support Center: Succinimidyl Iodoacetate (SIA) Crosslinking
Welcome to the technical support center for Succinimidyl Iodoacetate (SIA) crosslinking. This guide provides detailed troubleshooting advice and answers to frequently asked questions to help you minimize non-specific crosslinking and achieve optimal results in your bioconjugation experiments.
Troubleshooting Guide: Reducing Non-Specific Crosslinking
This section addresses common issues encountered during crosslinking with SIA, providing potential causes and solutions in a question-and-answer format.
Question 1: I am observing high levels of aggregation or precipitation after my crosslinking reaction with SIA. What is the cause and how can I fix it?
Answer: Aggregation is a common sign of uncontrolled, non-specific crosslinking where multiple protein molecules are randomly linked together. This can be caused by several factors related to your protocol.
Potential Causes & Solutions:
-
Incorrect Protocol (One-Step vs. Two-Step): Using SIA in a one-step reaction (mixing both proteins and the crosslinker simultaneously) is a primary cause of aggregation. SIA is a heterobifunctional crosslinker, designed for a two-step process. This allows for controlled conjugation by first reacting one functional group, removing the excess linker, and then initiating the second reaction.[1]
-
Excess Crosslinker: A high molar excess of SIA can lead to the modification of numerous sites on the target protein. When the second protein is added, this high density of reactive groups can rapidly lead to the formation of large, insoluble polymers.[2]
-
Inadequate Quenching/Removal of Excess SIA: Failure to remove or quench the unreacted SIA after the first step will result in the free linker crosslinking your second protein to itself (homodimerization) or creating other unwanted conjugates.[3]
-
Suboptimal Buffer Conditions: The pH and composition of your buffer can influence protein solubility and non-specific interactions. Using a pH far from the protein's isoelectric point can increase charge-based interactions, while certain buffer components may promote aggregation.[4][5]
Summary of Recommendations to Reduce Aggregation:
| Parameter | Recommended Condition | Rationale / Common Problem Addressed |
| Protocol Type | Two-Step Sequential Conjugation | Prevents random polymerization of both proteins at once. |
| Molar Ratio | Start with a 5- to 20-fold molar excess of SIA over the first protein. Optimize as needed. | Avoids excessive modification of the first protein, which can lead to precipitation.[2] |
| pH (Step 1: Amine) | pH 7.2 - 8.0 | Efficient reaction with primary amines while minimizing hydrolysis of the NHS ester.[6] |
| pH (Step 2: Sulfhydryl) | pH 8.0 - 8.5 | Ensures selectivity of the iodoacetyl group for sulfhydryls.[2] |
| Additives | Consider adding 0.1-1% non-ionic surfactants (e.g., Tween 20) or increasing salt (NaCl) concentration.[7] | Surfactants reduce hydrophobic interactions; salts reduce charge-based non-specific binding.[4][5] |
Question 2: My final product is highly heterogeneous, showing multiple crosslinked species and unwanted homodimers. How can I improve specificity?
Answer: A lack of specificity, resulting in a heterogeneous product mixture (high polydispersity), typically points to side reactions involving either the crosslinker or the proteins themselves.
Potential Causes & Solutions:
-
Side Reactions of Iodoacetyl Group: While highly reactive towards sulfhydryls at pH > 7.5, the iodoacetyl group can react non-specifically with other nucleophilic amino acid residues (e.g., histidine, methionine) if free sulfhydryls are not available or if the linker is present in large excess.[2][8]
-
Cross-Contamination of Reagents: If excess SIA is not completely removed after the first reaction, it will react with the sulfhydryl-containing protein in the second step, leading to homodimers of the second protein.
-
Presence of Reducing Agents: If your sulfhydryl-containing protein was prepared by reducing disulfide bonds (e.g., with DTT), ensure all of the reducing agent is removed before adding it to the SIA-activated protein. The reducing agent will compete for the iodoacetyl reactive sites.
Key Steps for Improving Specificity:
-
Implement a Two-Step Protocol: This is the most critical factor for ensuring specificity.
-
Purify the Activated Protein: After reacting your first protein (Protein A) with SIA, you must remove all unreacted SIA. Use a desalting column or dialysis for this step.[3] This ensures that the only iodoacetyl groups present are those covalently attached to Protein A.
-
Quench Reactive Groups: After each step, or at the end of the entire reaction, quench any remaining reactive groups to prevent further, slow side reactions.
-
NHS Esters (Amine-reactive): Quench with a final concentration of 10-50 mM Tris or glycine (B1666218) for 15-30 minutes.[6]
-
Iodoacetyl Groups (Sulfhydryl-reactive): Quench with a free thiol-containing compound like 2-mercaptoethanol (B42355) or cysteine at a concentration sufficient to react with any remaining iodoacetyl groups.
-
Question 3: My conjugation efficiency is very low, with most of my protein remaining un-conjugated. What could be wrong?
Answer: Low conjugation efficiency can be frustrating and often points to an issue with the reactivity of the crosslinker or the target functional groups on your proteins.
Potential Causes & Solutions:
-
SIA Hydrolysis: The NHS-ester end of SIA is highly susceptible to hydrolysis in aqueous solutions, especially as the pH increases.[6] Its half-life can be as short as 10 minutes at pH 8.6.[8] Always prepare the SIA stock solution immediately before use and add it to the protein solution promptly.
-
Incorrect Buffer Choice: Buffers containing primary amines (e.g., Tris, glycine) are incompatible with the NHS-ester reaction as they will compete with the protein's amines, effectively quenching the SIA before it can react.[6] Use non-amine-containing buffers like PBS, HEPES, or Borate.[6]
-
Oxidized Sulfhydryls: The sulfhydryl (-SH) groups on your second protein must be free and reduced. Sulfhydryls can oxidize to form disulfide bonds (-S-S-), which are unreactive with the iodoacetyl group.[2]
-
Consider pre-treating your sulfhydryl-containing protein with a reducing agent like TCEP, followed by removal of the reducing agent before conjugation.
-
Include a chelating agent like EDTA (1-5 mM) in your buffer to prevent metal-catalyzed oxidation of sulfhydryls.[2]
-
-
Poor SIA Solubility: SIA is not water-soluble and must be dissolved in an organic solvent like DMSO or DMF.[9] Ensure the SIA is fully dissolved before adding it to your aqueous protein solution. Add the stock solution dropwise while gently stirring to avoid precipitating the crosslinker. A water-soluble alternative is Sulfo-SIA.[10]
Frequently Asked Questions (FAQs)
-
Q1: What is SIA and how does it work? SIA (Succinimidyl Iodoacetate) is a heterobifunctional crosslinking reagent. It contains two different reactive ends: an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (-NH2), and an iodoacetyl group that reacts with sulfhydryl groups (-SH).[9][11] This allows for the specific, covalent linking of two different molecules, typically proteins.
-
Q2: What is the optimal pH for reacting SIA? There are two optimal pH ranges for SIA. The NHS ester reacts most efficiently with primary amines at a pH of 7.2-8.5.[6] The iodoacetyl group is most selective for sulfhydryl groups at a pH greater than 7.5, with pH 8.3 often cited as optimal.[2][9]
-
Q3: How should I prepare and store SIA? SIA is moisture-sensitive and should be stored in a desiccator at -20°C.[12] It is not water-soluble and stock solutions should be prepared immediately before use in an anhydrous organic solvent such as DMSO or DMF.[9] Do not store SIA in solution, as the NHS ester will rapidly hydrolyze.[6]
-
Q4: Can I use Tris buffer in my reaction? No. Do not use buffers containing primary amines, such as Tris or glycine, during the NHS-ester coupling step. These buffers will compete with the target protein for reaction with the NHS ester, significantly reducing conjugation efficiency.[6] They can, however, be used to intentionally quench the reaction.[6]
-
Q5: How do I stop or "quench" the crosslinking reaction? To stop the reaction, you can add a small molecule that will react with any excess functional groups. To quench NHS esters, add Tris or glycine buffer.[6] To quench iodoacetyl groups, add a compound containing a free thiol, such as 2-mercaptoethanol, DTT, or cysteine.[2]
Experimental Protocols & Visualizations
Protocol: Two-Step Crosslinking of Protein A (Amine) to Protein B (Sulfhydryl)
This protocol provides a general framework for conjugating a protein with available primary amines (Protein A) to one with a free sulfhydryl group (Protein B).
Materials:
-
Protein A in Amine-Free Buffer (e.g., PBS, pH 7.5)
-
Protein B in Sulfhydryl-Reactive Buffer (e.g., PBS, 2mM EDTA, pH 8.3)
-
SIA Crosslinker
-
Anhydrous DMSO or DMF
-
Quenching Buffers (e.g., 1M Tris, pH 8.0; 1M 2-Mercaptoethanol)
-
Desalting Column
Procedure:
Step 1: Activation of Protein A with SIA
-
Prepare Protein A at a suitable concentration (e.g., 1-5 mg/mL) in an amine-free buffer like PBS, pH 7.5.
-
Immediately before use, dissolve SIA in anhydrous DMSO to create a 10-20 mM stock solution.
-
Add a 10-fold molar excess of the SIA stock solution to the Protein A solution. Add it slowly while gently stirring.
-
Incubate the reaction for 30-60 minutes at room temperature.
Step 2: Removal of Excess SIA
-
Remove unreacted SIA from the activated Protein A using a desalting column equilibrated with the sulfhydryl-reactive buffer (e.g., PBS, 2mM EDTA, pH 8.3). This buffer exchange also prepares the activated protein for the next step.
Step 3: Conjugation to Protein B
-
Immediately add the purified, SIA-activated Protein A to your sulfhydryl-containing Protein B. A 1:1 molar ratio is a good starting point.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
Step 4: Quenching and Final Purification
-
(Optional but Recommended) Quench any unreacted iodoacetyl groups by adding 2-mercaptoethanol to a final concentration of 10-20 mM and incubating for 20 minutes.
-
The final conjugate can be purified from unreacted proteins using methods like size-exclusion chromatography (SEC) or affinity chromatography.
Diagrams
Caption: SIA heterobifunctional reaction mechanism.
Caption: Recommended two-step experimental workflow.
References
- 1. タンパク質架橋 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Predictable Peptide Conjugation Ratios by Activation of Proteins with Succinimidyl Iodoacetate (SIA) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 5. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. nicoyalife.com [nicoyalife.com]
- 8. An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cyanagen.com [cyanagen.com]
- 10. SIA Crosslinking Reagent 100 mg - N-Sulfosuccinimidyl iodoacetate (Sulfo-SIA) - ProteoChem [proteochem.com]
- 11. covachem.com [covachem.com]
- 12. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Protein Solubility for SIA Crosslinking
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to address challenges related to protein solubility during succinimidyl iodoacetate (SIA) crosslinking experiments.
Frequently Asked Questions (FAQs)
Q1: What is SIA crosslinking and what are its advantages?
Succinimidyl iodoacetate (SIA) is a heterobifunctional crosslinking reagent used to covalently link molecules. It contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (like the side chain of lysine (B10760008) residues) and an iodoacetyl group that reacts with sulfhydryl groups (like the side chain of cysteine residues). This allows for specific conjugation of two different biomolecules. One of the key advantages of using SIA is that it avoids the need for protein thiolation or disulfide bond reduction, which can be difficult to control and may lead to protein aggregation, oligomerization, or precipitation.[1]
Q2: What are the primary causes of poor protein solubility and aggregation during SIA crosslinking?
Several factors can contribute to protein aggregation during crosslinking experiments:
-
High Protein Concentration: Increased concentrations of protein can lead to more frequent intermolecular collisions, which can promote the formation of aggregates.[2]
-
Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the reaction buffer are critical for maintaining protein stability. Deviating from a protein's optimal pH range can alter the charges on amino acid residues, potentially leading to unfolding and aggregation.[3][4] Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete with the NHS ester reaction.[2][5]
-
Inappropriate Molar Ratio of Crosslinker to Protein: An excessive amount of the crosslinker can lead to over-modification of the protein surface, altering its charge and hydrophobicity, which can in turn promote aggregation.[2][6]
-
Inherent Protein Instability: Some proteins are naturally prone to aggregation. The crosslinking process can exacerbate this inherent instability.[2][6]
-
Presence of Organic Solvents: SIA is not readily soluble in aqueous buffers and is typically first dissolved in an organic solvent like DMSO or DMF.[1] While necessary, the final concentration of the organic solvent in the reaction should be kept low (usually below 10%) to prevent protein denaturation and aggregation.[2]
Q3: How can I improve the solubility of my protein before starting the crosslinking reaction?
Improving protein solubility is crucial for successful crosslinking. Consider the following strategies:
-
Buffer Optimization: Screen a variety of buffer components to find an optimal formulation for your specific protein.[7][8] This can involve adjusting the pH and ionic strength.[3]
-
Use of Solubility Enhancers: Certain additives can help to increase protein solubility. A combination of 50 mM L-arginine and 50 mM L-glutamate has been shown to be effective in preventing aggregation and increasing long-term stability.[9][10] Glycerol can also enhance the solubility of proteins that show limited improvement in optimized buffers.[7]
-
Solubility-Enhancing Tags: Fusing your protein with a highly soluble partner, such as maltose-binding protein (MBP) or glutathione-S-transferase (GST), can significantly improve its solubility.[9][11][12] Short, disordered peptide tags have also been shown to increase the solubility of recombinant proteins.[13]
Troubleshooting Guide
This section addresses specific issues that may arise during your SIA crosslinking experiments and provides actionable solutions.
| Problem | Potential Cause | Suggested Solution |
| Protein precipitates upon addition of SIA. | 1. The protein is inherently not very soluble and the addition of the hydrophobic SIA crosslinker causes it to precipitate.[6] 2. The SIA stock solution (in DMSO or DMF) is crashing out in the aqueous buffer.[6] | 1. Switch to a water-soluble analog of the crosslinker, such as Sulfo-SIA.[6] 2. Add the SIA stock solution to the protein solution dropwise while gently vortexing. Ensure the final concentration of the organic solvent does not exceed 10%.[2][6] |
| Significant protein aggregation is observed after the crosslinking reaction. | 1. The molar ratio of SIA to protein is too high, leading to excessive modification.[2][6] 2. The protein concentration is too high.[2] 3. The reaction time is too long, resulting in the formation of large, crosslinked aggregates.[14] | 1. Perform a titration experiment to determine the optimal molar excess of SIA. Start with a 10- to 50-fold molar excess and adjust as needed.[2] 2. Reduce the concentration of the protein in the reaction.[2] 3. Optimize the incubation time. While 30 minutes is a good starting point, test shorter and longer durations to find the optimal time for your specific proteins.[14] |
| Low or no crosslinking is detected. | 1. The buffer contains primary amines (e.g., Tris, glycine) that are competing with the protein for reaction with the NHS ester.[2] 2. The pH of the buffer is not optimal for the NHS ester reaction. | 1. Use a non-amine-containing buffer such as phosphate-buffered saline (PBS) at a pH between 7.2 and 8.5.[5] 2. Ensure the reaction buffer pH is within the recommended range for NHS ester reactivity (pH 7.2-8.5).[5] |
| Aggregates are present in the final product. | Aggregates formed during the reaction were not removed. | Purify the final conjugate to remove aggregates using techniques such as Size-Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX), or Hydrophobic Interaction Chromatography (HIC).[6] |
Experimental Protocols
Protocol 1: General SIA Crosslinking
This protocol provides a general workflow for crosslinking a protein containing primary amines to a sulfhydryl-containing molecule.
-
Protein Preparation:
-
Prepare the protein in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.0.
-
Ensure the protein is at a suitable concentration to maintain solubility. If necessary, optimize the buffer with solubility enhancers.
-
-
SIA Solution Preparation:
-
Dissolve SIA in an organic solvent such as DMSO or DMF immediately before use.[2]
-
-
Crosslinking Reaction:
-
Addition of Sulfhydryl-Containing Molecule:
-
Add the molecule containing the sulfhydryl group to the reaction mixture.
-
Incubate for 30-60 minutes at room temperature.
-
-
Quenching (Optional):
-
To stop the reaction, add a small molecule containing a primary amine (e.g., Tris or glycine) or a sulfhydryl group (e.g., cysteine or 2-mercaptoethanol) to quench any unreacted NHS esters or iodoacetyl groups, respectively.[6]
-
-
Purification:
-
Remove excess crosslinker and any aggregates by size-exclusion chromatography (SEC) or dialysis.
-
Solubility Enhancer Stock Solutions
| Additive | Stock Concentration | Final Concentration | Notes |
| L-arginine & L-glutamate | 0.5 M each | 50 mM each | Can significantly prevent aggregation and increase long-term stability.[9][10] |
| Glycerol | 50% (v/v) | 5-20% (v/v) | Useful for proteins with limited solubility improvement in optimized buffers.[7] |
| Tween-20 or Triton X-100 | 10% (v/v) | 0.01 - 0.05% (v/v) | Can be helpful for in vitro assays with isolated proteins.[15] |
Visualizations
Caption: Workflow for a typical SIA crosslinking experiment.
Caption: SIA crosslinking reaction mechanism.
References
- 1. Predictable Peptide Conjugation Ratios by Activation of Proteins with Succinimidyl Iodoacetate (SIA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Review of the current state of protein aggregation inhibition from a materials chemistry perspective: special focus on polymeric materials - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00760A [pubs.rsc.org]
- 4. leukocare.com [leukocare.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Optimization of buffer solutions for protein crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. research.manchester.ac.uk [research.manchester.ac.uk]
- 11. bitesizebio.com [bitesizebio.com]
- 12. researchgate.net [researchgate.net]
- 13. Enhancement of the solubility of recombinant proteins by fusion with a short-disordered peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Validating SIA-Crosslinked Peptides by Mass Spectrometry: A Comparison Guide
For researchers, scientists, and drug development professionals, Crosslinking-Mass Spectrometry (XL-MS) has emerged as a powerful technique for elucidating protein structures and mapping the intricate networks of protein-protein interactions (PPIs) that govern cellular functions. [1] By covalently linking interacting amino acid residues, chemical crosslinkers provide distance constraints that are invaluable for computational modeling and understanding the three-dimensional architecture of protein complexes.[2]
This guide provides a comprehensive overview of validating peptides crosslinked with Succinimidyl iodoacetate (SIA), a short-range, heterobifunctional crosslinker. We will detail the experimental workflow, address the specific challenges associated with non-cleavable crosslinkers, and objectively compare the SIA-based approach with alternative crosslinking strategies, supported by experimental data and detailed protocols.
The Succinimidyl Iodoacetate (SIA) Crosslinking Strategy
Succinimidyl iodoacetate (SIA) is a heterobifunctional crosslinking reagent, meaning it possesses two different reactive groups at either end of its spacer.[3][4] This characteristic allows for the specific, directional linking of two different types of amino acid residues.
Key Properties of SIA:
-
Reactive Groups: It contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (the N-terminus of a protein and the side chain of lysine (B10760008) residues) and an iodoacetyl group that reacts with sulfhydryl groups (the side chain of cysteine residues).[4][5][6]
-
Spacer Arm Length: SIA is one of the shortest crosslinkers available, with a spacer arm of just 1.5 Å.[6][7][8] This makes it an ideal tool for capturing interactions between lysine and cysteine residues that are in very close proximity.
-
Non-Cleavable: The spacer arm is a stable covalent bond that cannot be fragmented within the mass spectrometer under typical conditions.[7][8] This property is the primary source of the validation challenges discussed below.
The workflow for an XL-MS experiment using a heterobifunctional crosslinker like SIA typically involves a two-step reaction to ensure specificity, followed by standard proteomic analysis.
The Core Challenge: Validating Non-Cleavable Crosslinks
The validation of crosslinked peptides is the most critical and challenging step in an XL-MS experiment. For non-cleavable crosslinkers like SIA, this challenge is amplified due to two main factors:
-
Complex Fragmentation Spectra: When a crosslinked peptide (composed of two distinct peptide chains linked together) is fragmented in the mass spectrometer, the resulting MS/MS spectrum is a convoluted mixture of fragment ions from both parent peptides.[9] Deciphering which fragments belong to which peptide is a complex task for analysis software.
-
The "n-squared" Problem: Computationally, identifying the two peptides that constitute a crosslink requires considering every possible pair of peptides in the sequence database. This leads to a quadratic (n²) increase in the search space as the number of proteins in the database grows, demanding significant computational power and sophisticated algorithms to control for false positives.[9][10]
Furthermore, the crosslinking reaction itself is often inefficient, resulting in a low abundance of the desired inter-linked peptides compared to a large background of unmodified (linear) peptides and monolinked peptides (where the crosslinker has reacted on only one end).[9][10][11] This necessitates enrichment strategies to increase the chances of detection by the mass spectrometer.
Experimental Protocol for SIA Crosslinking and Validation
This protocol outlines the key steps for a successful SIA crosslinking experiment, from sample preparation to data analysis.
1. Protein Crosslinking Reaction:
-
Buffer Preparation: Ensure the protein sample is in a non-amine-containing buffer (e.g., PBS, HEPES) at a pH of 7-9 for the initial NHS-ester reaction.
-
SIA Stock Solution: Immediately before use, dissolve SIA in an anhydrous organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to a concentration of ~25 mM.[4]
-
Step 1 (Amine Reaction): Add the SIA stock solution to the protein sample at a specific molar ratio (e.g., 20:1 to 50:1 linker-to-protein, requires optimization). Incubate for 30-60 minutes at room temperature.
-
Removal of Excess Linker: Remove unreacted SIA using a desalting column or dialysis to prevent unwanted reactions in the next step.
-
Step 2 (Sulfhydryl Reaction): Adjust the buffer pH to >7.5 to facilitate the iodoacetyl reaction with cysteine residues. Incubate for an additional 30-60 minutes at room temperature.
-
Quenching: Stop the reaction by adding a quenching buffer containing free amines and sulfhydryls (e.g., Tris buffer with DTT or L-cysteine).
2. Sample Preparation for Mass Spectrometry:
-
Denaturation and Reduction/Alkylation: Denature the crosslinked proteins (e.g., with urea), reduce remaining disulfide bonds (with DTT), and alkylate free cysteines (with iodoacetamide) to prevent disulfide shuffling.
-
Enzymatic Digestion: Digest the protein mixture into peptides using a protease such as trypsin. The presence of the crosslinker can sometimes hinder digestion, leading to missed cleavages.[10]
3. Enrichment of Crosslinked Peptides:
-
To overcome the low abundance of crosslinked species, enrichment is highly recommended.[9][10]
-
Size-Exclusion Chromatography (SEC): Separates peptides based on size, enriching for the larger crosslinked products.[9]
-
Strong Cation-Exchange (SCX): Separates peptides based on charge. At low pH, crosslinked peptides typically carry a higher positive charge (having at least two N-termini) and thus elute at higher salt concentrations than most linear peptides.[9]
-
4. LC-MS/MS Analysis:
-
Resuspend the enriched peptides in an appropriate solvent (e.g., 0.1% formic acid).
-
Analyze the sample using a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Set the instrument to acquire both MS1 (precursor scan) and MS/MS (fragment scan) spectra. Employ a suitable fragmentation method like Higher-energy Collisional Dissociation (HCD).
5. Bioinformatic Analysis and Validation:
-
Process the raw MS data using a specialized search engine designed for crosslinked peptides, such as pLink, xComb, or xQuest.[11]
-
The software will attempt to match the complex MS/MS spectra against a database of all possible peptide pairs.
-
Crucially, apply a stringent False Discovery Rate (FDR) of 1-5% to filter the results and ensure high confidence in the identified crosslinks.
Comparison with Alternative Crosslinking Strategies
While SIA is effective for specific applications, several alternative strategies exist that can simplify the validation process or provide different types of structural information. The primary alternative for simplifying data analysis is the use of MS-cleavable crosslinkers.
| Feature | SIA (Succinimidyl Iodoacetate) | DSS (Disuccinimidyl Suberate) | DSSO (Disuccinimidyl Sulfoxide) | EDC (Carbodiimide) |
| Type | Heterobifunctional, Non-cleavable[7][8] | Homobifunctional, Non-cleavable[1] | Homobifunctional, MS-Cleavable | Zero-Length[11] |
| Reactive Groups | Amine + Sulfhydryl[4] | Amine + Amine[11] | Amine + Amine | Carboxyl + Amine[11] |
| Spacer Arm Length | 1.5 Å[4] | 11.4 Å | 10.1 Å | 0 Å (direct bond)[11] |
| Key Advantage | Very short, directional linking | Widely used, simple one-step reaction | Simplifies data analysis significantly | Creates a direct amide bond |
| Validation Challenge | High (n² search space, complex spectra)[9][10] | High (n² search space, complex spectra)[9][10] | Low (Linear search space after cleavage)[2] | Moderate (mass modification only) |
The MS-Cleavable Advantage: DSSO
The development of MS-cleavable crosslinkers like Disuccinimidyl Sulfoxide (DSSO) has revolutionized XL-MS data analysis. These reagents contain a bond within their spacer that is designed to break under specific conditions (e.g., collision-induced dissociation, CID) inside the mass spectrometer.[12]
This cleavage event offers a profound advantage:
-
Simplified Spectra: In an initial MS/MS scan, the crosslinker breaks, producing characteristic fragment ions and releasing the two constituent peptides as modified linear chains.
-
Linear Search Space: The instrument can then select these released linear peptides for a subsequent round of fragmentation (MS3). The resulting MS3 spectra are simple to interpret, as they originate from a single peptide chain. This reduces the computational challenge from a quadratic (n²) problem to a linear (2n) one, dramatically increasing the speed and confidence of identification.[2]
The diagram below contrasts the data analysis workflows for non-cleavable and MS-cleavable crosslinkers.
Quantitative Data and Performance
The choice of crosslinker and data analysis software significantly impacts the number and reliability of identified crosslinks. While direct comparison data for SIA is sparse due to its specific applications, studies comparing different software for more common crosslinkers highlight the importance of the bioinformatics pipeline. For example, when analyzing a dataset of bovine serum albumin (BSA) crosslinked with the cleavable reagent DSBU, different software tools can yield varying numbers of identified cross-linked residue pairs, even when filtered to the same 5% FDR.
| Software / Mode | Database Size (# Proteins) | Unique Intra-protein Crosslinks Identified |
| MeroX (RISE-UP mode) | 1 | 105 |
| MeroX (RISE-UP mode) | 100 | 102 |
| MeroX (RISE-UP mode) | 10,000 | 95 |
| XlinkX | 1 | 98 |
| XlinkX | 100 | 85 |
| XlinkX | 10,000 | 43 |
| Data adapted from Götze, M., et al. (2019). Anal. Chem. This table illustrates how the number of identified crosslinks can decrease as database complexity increases, and how performance varies between different analysis tools.[10] |
Conclusion
Validating crosslinked peptides by mass spectrometry is a complex process that requires careful experimental design and robust computational analysis. Succinimidyl iodoacetate (SIA) is a highly valuable tool for probing protein topology, offering the ability to link lysine and cysteine residues that are in very close proximity (1.5 Å). Its heterobifunctional nature allows for controlled, directional crosslinking.
However, the primary drawback of SIA lies in its non-cleavable spacer, which complicates the validation of crosslinked peptides. The resulting convoluted MS/MS spectra and the computationally intensive "n-squared" search space present significant hurdles. For researchers undertaking large-scale proteomics studies or analyzing highly complex samples, MS-cleavable crosslinkers like DSSO offer a distinct advantage. By enabling the analysis of simplified MS3 spectra from linear peptides, they streamline the data analysis workflow, reduce ambiguity, and increase the overall confidence in crosslink identification. The choice of crosslinker should therefore be carefully matched to the specific biological question and the scale of the experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. What are the different types of crosslinking reagents? | AAT Bioquest [aatbio.com]
- 4. cyanagen.com [cyanagen.com]
- 5. covachem.com [covachem.com]
- 6. Thermo Scientific SIA (succinimidyl iodoacetate) 50 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 7. N-Succinimidyl iodoacetate (SIA) [proteochem.com]
- 8. SIA Crosslinker 100 mg (CAS 39028-27-8) - N-Succinimidyl iodoacetate (SIA) - ProteoChem [proteochem.com]
- 9. Cross-linking mass spectrometry for mapping protein complex topologies in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
A Head-to-Head Comparison of SIA and SMCC Crosslinkers for Protein Conjugation
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioconjugation, the selection of an appropriate crosslinker is a critical determinant of the efficacy, stability, and functionality of the resulting protein conjugate. Among the plethora of available reagents, Succinimidyl Iodoacetate (SIA) and Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) are two widely utilized heterobifunctional crosslinkers. Both reagents facilitate the covalent linkage of proteins and other biomolecules by targeting primary amines and sulfhydryl groups. However, their distinct chemical structures and reactive moieties give rise to significant differences in their performance characteristics. This guide provides an objective, data-driven comparison to aid researchers in making an informed decision between SIA and SMCC for their specific protein conjugation needs.
Executive Summary
| Feature | SIA (Succinimidyl Iodoacetate) | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) |
| Reactive Groups | NHS Ester (amine-reactive), Iodoacetyl (sulfhydryl-reactive) | NHS Ester (amine-reactive), Maleimide (B117702) (sulfhydryl-reactive) |
| Spacer Arm Length | 1.5 Å | 8.3 Å |
| Bond Formed | Stable Thioether | Thiosuccinimide Ether |
| Linker Stability | High | Moderate (prone to retro-Michael addition and thiol exchange) |
| Conjugation Stoichiometry | May result in lower conjugation ratios | Generally achieves higher conjugation ratios |
| Solubility | Insoluble in water; requires organic solvent (e.g., DMSO, DMF) | Insoluble in water; requires organic solvent (e.g., DMSO, DMF). Water-soluble analog (Sulfo-SMCC) is available. |
| Key Advantage | Forms a highly stable thioether bond. | High reaction efficiency and well-established protocols. |
| Key Disadvantage | Potentially lower conjugation efficiency. | The resulting linkage can be unstable in the presence of other thiols. |
Chemical Structures and Reaction Mechanisms
Both SIA and SMCC are heterobifunctional crosslinkers that enable a two-step conjugation process. The first step involves the reaction of the N-hydroxysuccinimide (NHS) ester with primary amines (e.g., lysine (B10760008) residues) on the protein to form a stable amide bond. The second step involves the reaction of the sulfhydryl-reactive group with cysteine residues.
SIA (Succinimidyl Iodoacetate) possesses an iodoacetyl group that reacts with sulfhydryl groups via a nucleophilic substitution reaction, forming a highly stable thioether bond.
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) contains a maleimide group that reacts with sulfhydryl groups through a Michael addition reaction, resulting in a thiosuccinimide ether linkage. The cyclohexane (B81311) ring in SMCC's spacer arm enhances the stability of the maleimide group against hydrolysis compared to linear maleimide linkers.[1][2]
Performance Comparison: Experimental Data
A direct comparison of SIA and SMCC in the context of creating conjugate vaccines revealed notable differences in their performance.
| Parameter | SIA | SMCC | Reference |
| Peptide-to-Carrier Stoichiometry | 3.1 | ~10 | [3] |
| Immunogenicity (Anti-FP Responses in Mice) | Lower | Higher | [3] |
These findings suggest that under the tested conditions, SMCC may achieve a higher degree of conjugation, which can correlate with a stronger immune response in vaccine applications.[3] The shorter spacer arm of SIA (1.5 Å) compared to SMCC (8.3 Å) might contribute to steric hindrance, potentially leading to lower conjugation yields.
Linker Stability: A Critical Consideration
A significant point of differentiation between SIA and SMCC is the stability of the resulting linkage. The thioether bond formed by SIA is generally considered highly stable and resistant to cleavage under physiological conditions.
In contrast, the thiosuccinimide linkage formed by SMCC is susceptible to a retro-Michael reaction, which can lead to the deconjugation of the payload.[4] This instability is particularly relevant in the context of antibody-drug conjugates (ADCs), where premature release of the cytotoxic drug can lead to off-target toxicity and reduced efficacy. The thiosuccinimide ring can also undergo hydrolysis, which can impact the stability of the conjugate.[1] Studies have shown that maleimide-thiol linkages can undergo exchange with other thiols, such as albumin in the serum, further contributing to payload loss.[5][6]
Impact on Protein Function
While direct comparative studies on the impact of SIA versus SMCC on protein function are limited, some general considerations can be made. The choice of crosslinker can influence protein aggregation and activity. The hydrophobicity of the crosslinker itself can sometimes lead to protein aggregation.[7] For SMCC, using a water-soluble analog like Sulfo-SMCC can mitigate this issue.[7] The site and extent of conjugation can also affect protein function. The lower stoichiometry sometimes observed with SIA might be advantageous in cases where extensive modification could compromise the protein's biological activity.
Experimental Protocols
Detailed protocols for protein conjugation using both SIA and SMCC are provided below. These should be optimized for each specific application.
Protocol for Protein Conjugation with SIA
This protocol is a general guideline and requires optimization.
Materials:
-
Protein to be activated (Protein-NH2) in an amine-free buffer (e.g., PBS, pH 7.4)
-
SIA crosslinker
-
Anhydrous DMSO or DMF
-
Sulfhydryl-containing molecule (Molecule-SH)
-
Quenching solution (e.g., Tris buffer)
-
Desalting columns
Procedure:
-
Preparation of SIA Stock Solution: Immediately before use, dissolve SIA in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Activation of Protein-NH2:
-
Add a 10- to 50-fold molar excess of the SIA stock solution to the Protein-NH2 solution. The final concentration of the organic solvent should be kept below 10%.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
-
Removal of Excess SIA: Immediately after the incubation, remove excess SIA using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.2-7.5).
-
Conjugation to Molecule-SH:
-
Combine the iodoacetyl-activated protein with the sulfhydryl-containing molecule at a desired molar ratio.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The optimal pH for the iodoacetyl-thiol reaction is typically between 7.5 and 8.5.
-
-
Quenching: (Optional) The reaction can be stopped by adding a quenching buffer containing a slight excess of a sulfhydryl-containing compound like 2-mercaptoethanol (B42355) or dithiothreitol.
-
Purification: Purify the final conjugate using size-exclusion chromatography or dialysis to remove unreacted molecules.
Protocol for Protein Conjugation with SMCC
This is a generalized two-step protocol that may require optimization.[7][8]
Materials:
-
Protein to be activated (Protein-NH2) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
SMCC crosslinker
-
Anhydrous DMSO or DMF
-
Sulfhydryl-containing molecule (Molecule-SH)
-
Quenching solution (e.g., cysteine or 2-mercaptoethanol)
-
Desalting columns
Procedure:
-
Preparation of SMCC Stock Solution: Immediately before use, dissolve SMCC in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Activation of Protein-NH2:
-
Removal of Excess SMCC: Remove non-reacted SMCC using a desalting column equilibrated with a suitable conjugation buffer (e.g., PBS, pH 6.5-7.5).[8]
-
Conjugation to Molecule-SH:
-
Immediately combine the maleimide-activated protein with the sulfhydryl-containing molecule at a desired molar ratio.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[8]
-
-
Quenching: (Optional) Stop the reaction by adding a quenching solution containing a free thiol like cysteine or 2-mercaptoethanol.[8]
-
Purification: Purify the final conjugate using methods such as size-exclusion chromatography or dialysis to remove excess reagents and byproducts.
Conclusion
The choice between SIA and SMCC for protein conjugation is application-dependent and involves a trade-off between linker stability and conjugation efficiency.
-
SIA is the preferred choice when the stability of the final conjugate is of paramount importance. The resulting thioether bond is robust and less susceptible to cleavage in biological environments. This makes SIA a strong candidate for applications requiring long-term stability, such as in vivo studies or the development of therapeutics where payload retention is critical. However, researchers should be prepared for potentially lower conjugation yields and optimize reaction conditions accordingly.
-
SMCC is a well-established and highly efficient crosslinker that often results in higher conjugation stoichiometries. Its water-soluble analog, Sulfo-SMCC, offers the additional advantage of avoiding organic solvents, which can be detrimental to sensitive proteins. However, the potential instability of the thiosuccinimide linkage is a significant drawback that must be carefully considered, especially for in vivo applications where thiol exchange can occur.
Ultimately, the optimal crosslinker choice will depend on a careful evaluation of the specific requirements of the project, including the nature of the proteins being conjugated, the desired degree of conjugation, and the environment in which the final conjugate will be used. Empirical testing and optimization are crucial for achieving the desired outcome.
References
- 1. An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. researchgate.net [researchgate.net]
- 4. A Review of Protein- and Peptide-Based Chemical Conjugates: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
A Head-to-Head Comparison: SIA vs. Other NHS-Ester Crosslinkers for Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a crosslinker is a critical decision that can significantly impact the outcome of their work. This guide provides an objective comparison of N-succinimidyl iodoacetate (SIA) with other common N-hydroxysuccinimide (NHS)-ester crosslinkers, offering a detailed analysis of their performance characteristics supported by experimental data and protocols.
In the realm of bioconjugation, the covalent linking of molecules to create stable and functional constructs is paramount. NHS-ester crosslinkers are a cornerstone of this field, enabling the conjugation of proteins, peptides, and other biomolecules with primary amines.[1] This guide focuses on a comparative analysis of SIA, a heterobifunctional crosslinker, against other widely used NHS-ester crosslinkers, with a particular emphasis on those containing a maleimide (B117702) group for sulfhydryl targeting, such as SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate).
Chemical Reactivity and Specificity
SIA is a heterobifunctional crosslinker featuring an NHS ester reactive group and an iodoacetyl group.[2][3] The NHS ester reacts with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form a stable amide bond.[4] This reaction is most efficient at a pH range of 7-9.[4] The iodoacetyl group, on the other hand, specifically reacts with sulfhydryl groups, found in cysteine residues, to form a stable thioether bond.[5] This reaction proceeds optimally at a pH greater than 7.5.[3]
In comparison, other popular heterobifunctional NHS-ester crosslinkers, like SMCC, also possess an amine-reactive NHS ester group but feature a maleimide group for sulfhydryl targeting.[6] The maleimide group reacts with sulfhydryl groups to form a thioether bond, typically within a pH range of 6.5-7.5.[5]
The key distinction in reactivity lies in the sulfhydryl-reactive moiety. While both iodoacetyl and maleimide groups target cysteine residues, their reaction mechanisms and the stability of the resulting linkage differ.
Performance Comparison: A Quantitative Overview
The selection of a crosslinker often involves a trade-off between reaction efficiency, stability of the resulting conjugate, and the physical properties of the linker itself, such as its length. The following tables summarize the key characteristics of SIA and a representative maleimide-containing NHS-ester crosslinker, SMCC.
| Feature | SIA (N-succinimidyl iodoacetate) | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) |
| Reactive Group 1 | NHS ester (targets primary amines) | NHS ester (targets primary amines) |
| Reactive Group 2 | Iodoacetyl (targets sulfhydryls) | Maleimide (targets sulfhydryls) |
| Optimal pH (Amine Reaction) | 7-9 | 7-9 |
| Optimal pH (Sulfhydryl Reaction) | >7.5 | 6.5-7.5 |
| Spacer Arm Length | 1.5 Å | 8.3 Å |
| Resulting Linkage (Amine) | Amide Bond | Amide Bond |
| Resulting Linkage (Sulfhydryl) | Stable Thioether Bond | Thioether Bond (subject to retro-Michael reaction) |
| Solubility | Insoluble in water (requires organic solvent like DMSO or DMF) | Insoluble in water (requires organic solvent like DMSO or DMF) |
| Table 1: Key Characteristics of SIA and SMCC Crosslinkers. |
Stability of the Thioether Linkage: A Critical Difference
A crucial point of differentiation between SIA and maleimide-based crosslinkers is the stability of the thioether bond formed with a cysteine residue. The thioether linkage created by the reaction of an iodoacetyl group with a sulfhydryl is highly stable.[5]
In contrast, the thioether bond formed via a Michael addition reaction of a maleimide to a thiol is susceptible to a retro-Michael reaction.[7] This reversal can lead to deconjugation, especially in the presence of other thiol-containing molecules like glutathione, which is abundant in the intracellular environment.[7] This instability can be a significant drawback in applications requiring long-term stability, such as in the development of antibody-drug conjugates (ADCs). While strategies exist to improve the stability of maleimide conjugates, the inherent stability of the iodoacetyl-cysteine bond is a notable advantage of SIA.[8]
Impact of Spacer Arm Length
SIA is one of the shortest heterobifunctional crosslinkers available, with a spacer arm length of just 1.5 Å.[2][9][10] This short linker is advantageous when the goal is to create a conjugate with minimal distance between the two linked molecules. However, in cases where steric hindrance may be an issue, a longer spacer arm, such as the 8.3 Å spacer of SMCC, might be preferable to ensure efficient conjugation without compromising the biological activity of the conjugated molecules.
Experimental Protocols
To provide a practical framework for comparing these crosslinkers, the following are detailed methodologies for key experiments.
Protocol 1: General Procedure for Protein-Protein Conjugation
This protocol outlines a two-step process for conjugating two proteins (Protein A and Protein B) using a heterobifunctional crosslinker.
Materials:
-
Protein A (containing primary amines)
-
Protein B (containing or modified to contain a free sulfhydryl group)
-
SIA or SMCC crosslinker
-
Amine-free reaction buffer (e.g., 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-7.5)
-
Organic solvent (DMSO or DMF)
-
Reducing agent (e.g., TCEP, if Protein B requires reduction of disulfide bonds)
-
Quenching reagent (e.g., Tris or glycine (B1666218) for NHS ester; cysteine or β-mercaptoethanol for sulfhydryl-reactive group)
-
Desalting columns
Procedure:
-
Preparation of Proteins:
-
Dissolve Protein A in the amine-free reaction buffer.
-
If Protein B does not have a free sulfhydryl, it can be introduced by reducing existing disulfide bonds with a reducing agent like TCEP or by modifying primary amines with a reagent like Traut's Reagent. Remove the reducing agent using a desalting column.
-
-
Activation of Protein A with the NHS Ester:
-
Prepare a stock solution of the crosslinker (SIA or SMCC) in DMSO or DMF.
-
Add a 10- to 20-fold molar excess of the crosslinker to the Protein A solution.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Remove excess, unreacted crosslinker using a desalting column equilibrated with the reaction buffer.
-
-
Conjugation to Protein B:
-
Immediately combine the activated Protein A with Protein B in a suitable molar ratio (e.g., 1:1).
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C. The optimal pH for the sulfhydryl reaction should be considered (pH > 7.5 for SIA, pH 6.5-7.5 for SMCC).
-
-
Quenching of the Reaction:
-
Add a quenching reagent to stop the reaction. A small molecule with a primary amine (e.g., Tris or glycine) will quench any unreacted NHS esters, and a small molecule with a sulfhydryl (e.g., cysteine or β-mercaptoethanol) will quench the sulfhydryl-reactive group.
-
-
Purification of the Conjugate:
-
Purify the resulting conjugate from unreacted proteins and byproducts using an appropriate method, such as size-exclusion chromatography (SEC) or affinity chromatography.
-
Protocol 2: Assay for Determining Conjugation Efficiency
The efficiency of the conjugation reaction can be determined by various methods, including SDS-PAGE, UV-Vis spectroscopy, and mass spectrometry.
SDS-PAGE Analysis:
-
Run samples of the starting proteins, the reaction mixture, and the purified conjugate on an SDS-PAGE gel under reducing and non-reducing conditions.
-
Stain the gel with a suitable protein stain (e.g., Coomassie Blue).
-
The formation of a new band with a higher molecular weight corresponding to the Protein A-Protein B conjugate indicates a successful reaction. The intensity of this band relative to the starting materials can provide a qualitative measure of efficiency.
Quantitative Analysis using a Chromophore:
If one of the proteins or the crosslinker contains a chromophore, the conjugation efficiency can be quantified using UV-Vis spectroscopy by measuring the absorbance at the appropriate wavelength.
Visualizing the Chemistry and Workflows
To better understand the processes described, the following diagrams illustrate the chemical reactions and a typical experimental workflow.
Caption: Reaction mechanisms of SIA and SMCC crosslinkers.
Caption: Workflow for ADC development comparing SIA and SMCC.
Conclusion
The choice between SIA and other NHS-ester crosslinkers like SMCC depends heavily on the specific application.
-
SIA is an excellent choice when a short and highly stable linkage is required. Its primary advantage is the formation of a robust thioether bond that is not prone to reversal in biological systems. This makes it particularly suitable for applications demanding high in vivo stability.
-
Maleimide-based crosslinkers like SMCC offer a longer spacer arm , which can be beneficial for overcoming steric hindrance. However, the potential instability of the maleimide-thiol linkage is a critical consideration that must be addressed, especially for therapeutic applications.
By carefully considering the factors of reactivity, stability, and spacer arm length, researchers can select the optimal crosslinker to achieve their desired bioconjugation outcomes, paving the way for the development of novel diagnostics, therapeutics, and research tools.
References
- 1. researchgate.net [researchgate.net]
- 2. protein-cell.net [protein-cell.net]
- 3. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Streamlined High-Throughput Data Analysis Workflow for Antibody-Drug Conjugate Biotransformation Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. proteochem.com [proteochem.com]
- 10. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
A Head-to-Head Battle: Unveiling the Advantages of Iodoacetyl Chemistry over Maleimides for Robust Bioconjugation
For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of chemical ligation strategy is paramount to success. While both iodoacetyl and maleimide (B117702) chemistries are mainstays for targeting cysteine residues, a deeper dive into their reactivity, specificity, and the stability of the resulting conjugates reveals a compelling case for the superiority of iodoacetyl chemistry in many applications, particularly those requiring long-term stability in biological environments.
This guide provides an objective comparison of iodoacetyl and maleimide chemistries, supported by experimental data and detailed methodologies, to empower researchers to make informed decisions for their specific bioconjugation needs.
At a Glance: Iodoacetyl vs. Maleimide Chemistry
| Feature | Iodoacetyl Chemistry | Maleimide Chemistry | Advantage |
| Reaction Mechanism | SN2 Nucleophilic Substitution | Michael Addition | - |
| Covalent Bond | Stable Thioether | Thiosuccinimide Ether | Iodoacetyl |
| Bond Stability | Irreversible | Reversible (prone to retro-Michael addition and thiol exchange) | Iodoacetyl |
| Reaction Rate | Moderate | Fast | Maleimide |
| Specificity for Cysteine | High at neutral to slightly alkaline pH | High at pH 6.5-7.5 | Generally comparable under optimal conditions |
| Common Side Reactions | Can react with histidine, lysine (B10760008), and methionine at higher pH | Can react with lysine and histidine at higher pH; Thiazine (B8601807) rearrangement with N-terminal cysteines | Dependent on reaction conditions |
The Decisive Advantage: Unwavering Stability of the Iodoacetyl Conjugate
The most significant advantage of iodoacetyl chemistry lies in the formation of a highly stable and irreversible thioether bond. The reaction proceeds via an SN2 nucleophilic substitution, where the thiol group of a cysteine residue attacks the carbon atom bearing the iodine, resulting in a permanent covalent linkage.[1] This stability is crucial for applications where the bioconjugate is exposed to challenging biological environments, such as in vivo drug delivery or long-term assays.
In stark contrast, the thioether bond formed through the Michael addition reaction of a maleimide with a thiol is susceptible to a retro-Michael reaction.[2] This reversibility can lead to the dissociation of the conjugate and the transfer of the maleimide-linked molecule to other thiol-containing species, such as glutathione, which is abundant in the cellular environment.[2] This "thiol exchange" can compromise the efficacy and safety of biotherapeutics like antibody-drug conjugates (ADCs), leading to off-target toxicity and reduced therapeutic effect.[3][4]
Quantitative Comparison of Conjugate Stability
| Conjugate Type | Condition | Stability Outcome | Reference |
| N-alkyl Maleimide ADC | In serum at 37°C for 7 days | 35-67% deconjugation | [3] |
| N-aryl Maleimide ADC | In serum at 37°C for 7 days | <20% deconjugation | [3] |
| Iodoacetamide Adduct | In cells | Stable | [2] |
| Maleimide-Cysteine Adduct | In cells | Disappeared | [2] |
| Maleamic Methyl Ester-based ADC | In albumin solution (25 mg/mL) at 37°C for 14 days | ~3.8% payload shedding | [4][5] |
Reaction Kinetics: A Trade-off Between Speed and Stability
While iodoacetyl chemistry offers superior stability, maleimide chemistry generally boasts faster reaction kinetics. The Michael addition reaction of maleimides with thiols is typically more rapid than the SN2 reaction of iodoacetamides.[6]
Comparative Reaction Kinetics
| Reagent | Reaction with Cysteine (pH 7) | Second-Order Rate Constant | Reference |
| Iodoacetamide | SN2 Nucleophilic Substitution | ~0.6 M-1s-1 (36 M-1min-1) | [6][7] |
| Iodoacetanilide | SN2 Nucleophilic Substitution | ~1.8 M-1s-1 (110 M-1min-1) | [7] |
| N-ethylmaleimide | Michael Addition | ~100 M-1s-1 | [6] |
This difference in reaction speed can be a factor in experimental design, particularly when rapid conjugation is required. However, for many applications, the enhanced stability of the iodoacetyl conjugate outweighs the benefit of a faster reaction.
Specificity and Side Reactions: A Closer Look
Both iodoacetyl and maleimide reagents exhibit high specificity for cysteine residues under optimized pH conditions. For maleimides, the optimal pH range is 6.5-7.5, where the reaction with thiols is significantly faster than with other nucleophilic amino acid side chains like lysine.[8] Iodoacetamides also show high selectivity for thiols at neutral to slightly alkaline pH.[9]
However, both chemistries can exhibit off-target reactions under non-ideal conditions. At higher pH values (above 8.5 for maleimides and above 7 for iodoacetamides), both can react with the primary amines of lysine residues and the imidazole (B134444) group of histidine.[8][10][11][12] Iodoacetamide has also been reported to react with methionine.[10]
A unique side reaction of maleimide chemistry is the potential for thiazine rearrangement when conjugating to an unprotected N-terminal cysteine. This can lead to a heterogeneous product mixture.
Visualizing the Chemistry
References
- 1. nbinno.com [nbinno.com]
- 2. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]
- 6. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scienceasia.org [scienceasia.org]
- 12. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Analyzing Protein Interactions: A Guide to SIA Crosslinking and SDS-PAGE Analysis
For researchers, scientists, and drug development professionals seeking to elucidate protein-protein interactions, chemical crosslinking offers a powerful tool to capture and analyze these transient events. This guide provides a comprehensive comparison of using Succinimidyl Iodoacetate (SIA), a heterobifunctional crosslinker, in conjunction with Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) for the analysis of protein complexes. We will delve into a detailed experimental protocol, data interpretation, and a comparison with alternative methods, supported by experimental data and visual workflows.
Introduction to SIA Crosslinking
Succinimidyl iodoacetate (SIA) is a chemical crosslinker that covalently links proteins that are in close proximity. As a heterobifunctional reagent, it possesses two different reactive groups: an N-hydroxysuccinimide (NHS) ester and an iodoacetyl group. The NHS ester reacts with primary amines (like the side chain of lysine (B10760008) residues), while the iodoacetyl group reacts with sulfhydryl groups (from cysteine residues). This dual reactivity allows for the specific and directional crosslinking of interacting proteins, providing valuable insights into their spatial arrangement and interaction interfaces.
Analyzing SIA Crosslinking Results with SDS-PAGE
SDS-PAGE is a widely used technique to separate proteins based on their molecular weight. When applied to crosslinked samples, it allows for the visualization of newly formed, higher-molecular-weight protein complexes. A shift in the banding pattern on an SDS-PAGE gel, compared to a non-crosslinked control, is indicative of a successful crosslinking reaction and provides evidence of a protein-protein interaction.
Interpreting the Results
Upon analysis of an SDS-PAGE gel of SIA-crosslinked proteins, several outcomes can be observed:
-
Appearance of Higher Molecular Weight Bands: The most direct evidence of successful crosslinking is the appearance of new bands at higher molecular weights than the individual protein monomers. These bands correspond to dimers, trimers, or even larger oligomeric complexes.
-
Decrease in Monomer Band Intensity: Concurrently with the appearance of higher molecular weight bands, there should be a corresponding decrease in the intensity of the monomer bands of the interacting proteins.
-
Smearing or High Molecular Weight Aggregates: In some cases, extensive crosslinking can lead to the formation of large, heterogeneous aggregates that may not resolve into discrete bands but appear as a smear at the top of the gel.[1] This can indicate non-specific crosslinking or the presence of larger, multi-protein complexes.
Experimental Protocol: SIA Crosslinking of Epidermal Growth Factor Receptor (EGFR) Dimers
To illustrate the application of SIA crosslinking and SDS-PAGE analysis, we will use the example of studying the dimerization of the Epidermal Growth Factor Receptor (EGFR), a key signaling protein. While the following protocol is adapted from a study using the BS3 crosslinker, the principles are directly applicable to SIA.
Objective: To detect the ligand-induced dimerization of EGFR in cultured cells using SIA crosslinking and subsequent analysis by SDS-PAGE and Western Blotting.
Materials:
-
Cell line expressing EGFR (e.g., A431)
-
Epidermal Growth Factor (EGF)
-
Phosphate-buffered saline (PBS), pH 7.4
-
SIA (Succinimidyl Iodoacetate) crosslinker
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Lysis buffer (e.g., RIPA buffer)
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE loading buffer (with and without reducing agent)
-
Precast polyacrylamide gels (e.g., 4-15% gradient gel)
-
SDS-PAGE running buffer
-
Western blot transfer buffer and membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against EGFR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture EGFR-expressing cells to approximately 80-90% confluency.
-
Serum-starve the cells overnight to reduce basal receptor activation.
-
Treat cells with a final concentration of 100 ng/mL EGF for 15 minutes at 37°C to induce dimerization. Include an untreated control.
-
-
SIA Crosslinking:
-
Prepare a fresh 100 mM stock solution of SIA in DMSO.
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold PBS containing the desired final concentration of SIA (e.g., 1-2 mM) to the cells.
-
Incubate for 30 minutes at 4°C with gentle rocking.
-
-
Quenching the Reaction:
-
Terminate the crosslinking reaction by adding quenching buffer to a final concentration of 20-50 mM Tris-HCl.
-
Incubate for 15 minutes at 4°C.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the lysate.
-
Determine the protein concentration of each lysate using a standard protein assay.
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add non-reducing SDS-PAGE loading buffer to the samples.
-
Heat the samples at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto a polyacrylamide gel.
-
Run the gel according to the manufacturer's instructions.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against EGFR, followed by an HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
Data Presentation
The results of the SIA crosslinking experiment can be quantified and presented in a clear, tabular format. Densitometry analysis of the Western blot bands can be performed to estimate the relative abundance of the monomeric and dimeric forms of EGFR.
| Treatment | Molecular Weight (kDa) | Band Identity | Relative Intensity (%) |
| - EGF | ~170 | EGFR Monomer | 95 |
| ~340 | EGFR Dimer | 5 | |
| + EGF | ~170 | EGFR Monomer | 60 |
| ~340 | EGFR Dimer | 40 |
Note: The molecular weights and relative intensities are illustrative and will vary depending on the specific experimental conditions.
Mandatory Visualizations
To further clarify the experimental workflow and the biological context, the following diagrams are provided.
Caption: Experimental workflow for SIA crosslinking and SDS-PAGE analysis.
Caption: Simplified EGFR signaling pathway highlighting dimerization.
Comparison with Alternative Methods
While SDS-PAGE is a straightforward and widely accessible method for analyzing crosslinking results, other techniques can provide complementary or more detailed information.
| Technique | Pros | Cons |
| SDS-PAGE | - Simple and inexpensive- Readily available in most labs- Provides information on the size of crosslinked complexes | - Limited resolution for very large complexes- Does not identify the specific crosslinked residues- Can be difficult to interpret with complex mixtures |
| Native PAGE | - Separates proteins in their native, folded state- Can provide information on complex stoichiometry and conformation | - Lower resolution than SDS-PAGE- Migration is dependent on both size and charge, complicating interpretation |
| Size Exclusion Chromatography (SEC) | - Separates complexes based on size in solution- Can be used to purify crosslinked complexes for further analysis | - Lower resolution than gel-based methods- Can be time-consuming |
| Mass Spectrometry (MS) | - Can identify the specific crosslinked proteins and residues- Provides high-resolution structural information- Can be used for quantitative analysis | - Requires specialized equipment and expertise- Data analysis can be complex |
Conclusion
The combination of SIA crosslinking and SDS-PAGE analysis is a robust and accessible method for identifying and characterizing protein-protein interactions. It provides a clear visual readout of complex formation and can be semi-quantified to assess the extent of interaction under different conditions. While alternative techniques like mass spectrometry offer more detailed structural information, SDS-PAGE remains an invaluable tool for the initial screening and validation of protein interactions in a wide range of biological research and drug development applications.
References
A Researcher's Guide to Identifying Protein Interactions Using SIA Crosslinking and LC-MS/MS
An objective comparison of Succinimidyl Iodoacetate (SIA)-based crosslinking with alternative methods, supported by experimental workflows and data analysis strategies for researchers, scientists, and drug development professionals.
Chemical crosslinking-mass spectrometry (XL-MS) has become an indispensable technique for elucidating protein-protein interactions (PPIs) and mapping the three-dimensional architecture of protein complexes.[1][2] By covalently linking spatially proximate amino acid residues, crosslinkers provide distance constraints that are vital for structural and systems biology.[1] This guide focuses on the application of Succinimidyl Iodoacetate (SIA), a heterobifunctional crosslinker, for identifying crosslinked sites using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and compares its performance with other commonly used crosslinking reagents.
The Principle of SIA Crosslinking
Succinimidyl iodoacetate (SIA) is a non-cleavable, heterobifunctional crosslinker.[3] Its utility stems from its two distinct reactive groups:
-
An N-hydroxysuccinimide (NHS) ester , which reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues and protein N-termini.[1]
-
An iodoacetyl group , which specifically reacts with sulfhydryl groups on cysteine residues.
This dual reactivity allows for the precise linkage of lysine and cysteine residues that are in close proximity, providing highly specific structural information. SIA is particularly valuable for capturing interactions involving cysteine residues, which are often located in functionally important regions like enzyme active sites or protein-protein interfaces.
Comparison of Common Crosslinking Reagents
The choice of crosslinking reagent is critical and depends on the specific research question, protein composition, and desired level of structural detail. Besides SIA, other prevalent crosslinkers include homobifunctional NHS esters like Disuccinimidyl suberate (B1241622) (DSS) and MS-cleavable reagents like Disuccinimidyl sulfoxide (B87167) (DSSO).
| Feature | Succinimidyl Iodoacetate (SIA) | Disuccinimidyl Suberate (DSS)/BS3 | Disuccinimidyl Sulfoxide (DSSO) |
| Type | Heterobifunctional, Non-cleavable | Homobifunctional, Non-cleavable | Homobifunctional, MS-cleavable |
| Reactive Toward | Primary Amines (Lys, N-terminus) & Sulfhydryls (Cys) | Primary Amines (Lys, N-terminus) | Primary Amines (Lys, N-terminus) |
| Specificity | High (links two different, specific residue types) | Moderate (links two of the same residue type) | Moderate (links two of the same residue type) |
| Data Analysis | Moderately complex (identifying inter-linked peptides) | Moderately complex (distinguishing intra- vs. inter-links) | Simplified (cleavage reduces search space from n² to 2n) |
| Key Advantage | Provides precise constraints between Lys and Cys residues. | Well-established, robust protocols for Lys-Lys proximity.[4] | MS-cleavability simplifies data analysis, ideal for complex samples.[5][6] |
| Limitation | Requires both Lys and Cys residues to be present and proximal. | Can generate a high number of intra-peptide crosslinks. | Requires specific MS acquisition methods (e.g., MS3).[5] |
This table summarizes qualitative comparisons based on the functional characteristics of the crosslinkers.
Experimental Protocols and Workflows
A successful XL-MS experiment requires meticulous optimization of each step, from sample preparation to data analysis.[7]
Experimental Workflow for SIA Crosslinking
Caption: General workflow for an SIA-based XL-MS experiment.
Key Methodological Considerations:
-
Protein Preparation: Start with a purified protein complex or cell lysate. Ensure the buffer is amine-free (e.g., HEPES or PBS) to avoid quenching the NHS-ester reaction.
-
Crosslinking Reaction: The concentration of the this compound and the reaction time must be optimized to maximize inter-protein crosslinks while minimizing unwanted aggregation or modification. A typical starting point is a 20-fold molar excess of crosslinker to protein, incubated for 30 minutes at room temperature.
-
Quenching: The reaction is stopped by adding a quenching reagent like Tris or L-Cysteine, which contains primary amines or free sulfhydryls to react with any excess SIA.
-
Sample Processing for MS: The crosslinked protein mixture is denatured, reduced, alkylated, and then digested with a protease, typically trypsin.[8]
-
Enrichment: Crosslinked peptides are often low in abundance compared to linear peptides.[6] Enrichment using techniques like size-exclusion chromatography (SEC) or strong cation-exchange (SCX) is often necessary to increase the number of identified crosslinks.[9][2][4]
-
LC-MS/MS Analysis: Peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry. High-resolution mass analyzers are crucial for unambiguously identifying the complex fragmentation patterns of crosslinked peptides.[5]
-
Data Analysis: Specialized software is required to identify the spectra originating from crosslinked peptides.
Data Analysis and Visualization
The analysis of XL-MS data is computationally intensive because the software must search for all possible combinations of peptides linked by the crosslinker.
Data Analysis Logic
Caption: Logic flow for crosslink identification and validation.
Popular Software for XL-MS Data Analysis:
-
MeroX/StavroX: User-friendly tools that support a wide range of crosslinkers, including MS-cleavable and non-cleavable types.[2][10][11]
-
pLink 2: A robust search engine capable of handling large datasets and achieving high sensitivity.
-
xQuest/xProphet: A software pipeline specifically designed for analyzing data from isotopically labeled crosslinkers but adaptable for others.[4][8]
-
CLMSVault & Xlink Analyzer: Tools designed for the visualization and analysis of crosslinking data in the context of 3D protein structures.[12][13]
Application: Mapping a Kinase-Substrate Interaction
SIA crosslinking can be particularly powerful for trapping transient interactions, such as those between a kinase and its substrate.
Kinase-Substrate Signaling Pathway
Caption: SIA trapping a transient kinase-substrate complex.
In this hypothetical pathway, a kinase transiently binds to its substrate to transfer a phosphate (B84403) group. This interaction may be too weak or short-lived to be captured by other methods like co-immunoprecipitation. If the kinase has a lysine residue near its active site and the substrate has a cysteine at the binding interface, SIA can be used to form a covalent bond, effectively "trapping" the complex for identification by LC-MS/MS. This provides direct evidence of the interaction and pinpoints the specific residues at the interface.
References
- 1. Chemical cross-linking with mass spectrometry: A tool for systems structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein–protein interactions | Springer Nature Experiments [experiments.springernature.com]
- 3. N-Succinimidyl iodoacetate (SIA) [proteochem.com]
- 4. Lysine-specific chemical cross-linking of protein complexes and identification of cross-linking sites using LC-MS/MS and the xQuest/xProphet software pipeline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iscrm.uw.edu [iscrm.uw.edu]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. StavroX--a software for analyzing crosslinked products in protein interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. StavroX and MeroX: Tools for Identifying Cross-Linked Peptides from Mass Spectrometric Data [stavrox.com]
- 12. Xlink Analyzer: Software for analysis and visualization of cross-linking data in the context of three-dimensional structures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CLMSVault: a software suite for protein cross-linking mass spectrometry data analysis and visualization - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Stoichiometry of Sialic Acid-Protein Conjugates: A Comparative Guide
The precise determination of the sialic acid (SIA) to protein conjugation ratio, or stoichiometry, is a critical quality attribute in the development of therapeutic glycoproteins and other bioconjugates. This guide provides an objective comparison of common analytical techniques used for this purpose, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.
Overview of Analytical Techniques
Several analytical methods can be employed to determine the stoichiometry of SIA-protein conjugation. The choice of method depends on factors such as the nature of the protein and the attached sialic acids, the required level of precision and accuracy, and the available instrumentation. The primary methods can be broadly categorized into mass-based techniques, separation-based techniques, and colorimetric/fluorometric assays.
| Technique | Principle | Sample Throughput | Resolution | Instrumentation Cost |
| Mass Spectrometry (MS) | Measures the mass difference between the unconjugated protein and the SIA-protein conjugate to determine the number of attached SIA molecules. | Low to Medium | High | High |
| High-Performance Liquid Chromatography (HPLC) | Separates protein glycoforms based on physicochemical properties (hydrophobicity, size, charge) that are altered by SIA conjugation. | High | Medium to High | Medium to High |
| Capillary Electrophoresis (CE) | Separates charged species in a capillary based on their electrophoretic mobility, which is influenced by the number of negatively charged sialic acids. | High | High | Medium |
| Colorimetric/Fluorometric Assays | Involves the chemical or enzymatic release of sialic acid from the protein, followed by a reaction that produces a colored or fluorescent product for quantification. | High | Low (provides an average value) | Low |
Mass Spectrometry (MS) Based Methods
Mass spectrometry offers a direct and highly accurate means of determining SIA-protein stoichiometry by measuring the mass of the intact conjugate.
Experimental Workflow:
Navigating the Maze: A Guide to Software for Analyzing SIA Crosslinking Mass Spectrometry Data
For researchers, scientists, and drug development professionals venturing into the structural analysis of proteins and their interactions, Structurally Informative and Amenable (SIA) crosslinking mass spectrometry (XL-MS) offers a powerful lens. The complexity of the resulting data, however, necessitates sophisticated software for accurate interpretation. This guide provides an objective comparison of leading software solutions for analyzing SIA crosslinking mass spec data, supported by experimental data and detailed protocols to inform your selection process.
The use of SIA crosslinkers, particularly photo-activatable reagents like succinimidyl 4,4'-azipentanoate (SDA) and its derivatives, presents unique challenges and opportunities in data analysis. These reagents can form crosslinks with a wider range of amino acid residues than traditional amine-reactive crosslinkers, providing richer structural information but also increasing the complexity of the mass spectra. This guide focuses on software demonstrated to be effective for this class of crosslinkers.
At a Glance: Software Comparison for SIA Crosslinking Data Analysis
The selection of an appropriate software package is critical for maximizing the insights gained from an SIA XL-MS experiment. Below is a summary of commonly used software, highlighting their key features and performance metrics based on available data.
| Software | Key Features | Performance Highlights for Photo-Crosslinkers | Availability |
| MeroX | User-friendly interface, supports various crosslinkers including MS-cleavable ones. Offers visualization of annotated spectra. | Demonstrated utility with the novel MS-cleavable photo-crosslinker DizSEC, identifying a significant number of crosslinks.[1] | Freely available |
| XiSEARCH | Part of the Rappsilber lab's suite of tools, known for its robust FDR control and ability to handle large datasets. Explicitly supports SDA crosslinkers. | Outperformed MeroX in identifying unique crosslinks for DizSEC in a head-to-head comparison.[1] Offers a four-level FDR control (PSM, peptide pair, residue pair, protein pair) beneficial for complex datasets.[2] | Freely available |
| MaxLynx | Integrated into the MaxQuant environment, leveraging the Andromeda search engine. Supports both non-cleavable and MS-cleavable crosslinkers. | Has shown strong performance with traditional MS-cleavable crosslinkers like DSBU and DSSO, outperforming other software in some benchmarks.[3] Its applicability to a wide range of crosslinkers suggests its potential for SIA data. | Freely available with MaxQuant |
| pLink | Known for its high speed and reliability in large-scale proteome studies. | While extensively benchmarked for traditional crosslinkers, its performance with photo-activatable crosslinkers is less documented in direct comparative studies. It has been used to analyze data from isotopically labeled crosslinkers.[4] | Freely available |
| XlinkX | A node within the Proteome Discoverer software, offering a streamlined workflow for users of Thermo Fisher Scientific mass spectrometers. | Optimized workflows for SDA and DizSEC have been developed, demonstrating good performance in identifying crosslinked peptides.[5] | Commercial (part of Proteome Discoverer) |
Quantitative Performance Insights
Direct, quantitative comparisons of these software packages using the same SIA crosslinker dataset are emerging. One recent study provided a valuable head-to-head comparison of MeroX and XiSEARCH for analyzing data from the novel MS-cleavable photo-crosslinker, DizSEC.
Table 1: Comparison of MeroX and XiSEARCH for DizSEC Crosslinked E. coli Ribosome Data[1]
| Software | Unique Crosslinks Identified |
| MeroX | 230 |
| XiSEARCH | 511 |
This data highlights that for this specific MS-cleavable photo-crosslinker, XiSEARCH identified more than double the number of unique crosslinks compared to MeroX, suggesting a superior performance in this context.[1]
For the widely used SDA photo-crosslinker, while direct multi-software benchmark datasets are less common, individual studies demonstrate successful application. For instance, a quantitative photo-crosslinking workflow using sulfo-SDA and the XiSEARCH software suite (including xiFDR for false discovery rate estimation) was able to quantify a high percentage of unique residue pairs in response to environmental changes.[6]
Experimental Workflows and Protocols
The success of any SIA crosslinking data analysis is fundamentally tied to a well-executed experimental workflow. Below are detailed protocols for both the crosslinking reaction and the subsequent mass spectrometry analysis, synthesized from published methodologies.
Experimental Protocol: Photo-Crosslinking with sulfo-SDA[6][7][8]
This protocol outlines a two-stage reaction for the hetero-bifunctional photo-activatable crosslinker, sulfo-SDA.
-
NHS-ester Reaction:
-
Dissolve sulfo-SDA in a crosslinking buffer (e.g., 20 mM HEPES-OH, 20 mM NaCl, 5 mM MgCl₂, pH 7.8).
-
Add the sulfo-SDA solution to the protein sample (a 1:1 protein-to-crosslinker mass ratio is a good starting point) and incubate in the dark for 1 hour at room temperature. This allows the NHS-ester group to react with primary amines (lysine side chains and N-termini).
-
-
Photo-activation:
-
To activate the diazirine group, irradiate the sample with UV light at 350-365 nm. A UV crosslinker instrument is typically used for this step, with an irradiation time of around 20 minutes on ice.
-
-
Sample Preparation for Mass Spectrometry:
-
Quench the reaction (if necessary, though photo-activation is self-limiting).
-
Separate the crosslinked proteins using SDS-PAGE.
-
Excise the gel bands corresponding to the crosslinked species.
-
Perform in-gel digestion using a protease such as trypsin.
-
Extract the peptides for LC-MS/MS analysis.
-
Experimental Protocol: Crosslinking with the MS-Cleavable Photo-Crosslinker DizSEC[1]
This protocol is for a novel MS-cleavable photo-crosslinker.
-
Crosslinking Reaction:
-
Incubate the protein sample with DizSEC in a suitable buffer. The optimal concentration and incubation time should be determined empirically.
-
Perform photolysis on live cells or in solution using a high-power UV LED array (typically for ~1 second per cell in a flow-through setup).
-
-
Sample Preparation for Mass Spectrometry:
-
Lyse the cells (if applicable) and digest the proteins using a standard proteomics workflow (e.g., reduction, alkylation, and trypsin digestion).
-
Enrich for crosslinked peptides using size-exclusion chromatography (SEC).
-
Analyze the enriched fractions by LC-MS/MS.
-
Mass Spectrometry and Data Analysis Parameters
The following are general guidelines for mass spectrometry acquisition and software search parameters for SIA crosslinking data.
-
Mass Spectrometry: High-resolution Orbitrap mass spectrometers are well-suited for XL-MS. A data-dependent acquisition (DDA) strategy is commonly employed.
-
Software Search Parameters (Example for XiSEARCH with SDA data): [6]
-
MS tolerance: 6 ppm
-
MS/MS tolerance: 10 ppm
-
Enzyme: Trypsin (with up to 3 missed cleavages)
-
Crosslinker: SDA
-
Fixed modification: Carbamidomethylation of cysteine
-
Variable modifications: Oxidation of methionine, and various modifications by SDA (SDA, SDA-loop, SDA-alkene, SDA-oxid, SDA-hydro)
-
SDA reaction specificity (NHS-ester): Lysine, Serine, Threonine, Tyrosine, and protein N-termini
-
SDA reaction specificity (Diazirine): All amino acid residues
-
Visualizing the Workflow
A clear understanding of the experimental and data analysis pipeline is crucial. The following diagrams, generated using the DOT language, illustrate a typical SIA crosslinking workflow.
Conclusion
The analysis of SIA crosslinking mass spectrometry data is a rapidly evolving field. While several excellent software packages are available, their performance can vary depending on the specific crosslinker used and the complexity of the sample. For MS-cleavable photo-crosslinkers like DizSEC, XiSEARCH has shown superior performance in early comparisons. For the more established SDA-type crosslinkers, XiSEARCH and XlinkX offer dedicated support and workflows. MeroX , MaxLynx , and pLink remain powerful and versatile tools that can be adapted for SIA crosslinking data analysis.
Researchers should carefully consider the features and documented performance of each software in the context of their specific experimental design. As new SIA crosslinkers and analysis algorithms continue to be developed, staying abreast of the latest comparative studies will be essential for maximizing the structural insights gained from this powerful technique.
References
- 1. Progress Toward Proteome-Wide Photo-Crosslinking to Enable Residue-Level Visualization of Protein Structures and Networks in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Accurate and Automated High-Coverage Identification of Chemically Cross-Linked Peptides with MaxLynx - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of crosslinked peptides using isotopomeric crosslinkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Short vs. Long Spacer Arm Crosslinkers for Biological Research
For researchers, scientists, and drug development professionals, the selection of an appropriate chemical crosslinker is a critical step in experimental design. The length of the spacer arm, the molecular ruler connecting the reactive ends of a crosslinker, significantly influences the outcome of protein-protein interaction studies, structural biology, and the development of bioconjugates. This guide provides an objective comparison of short versus long spacer arm crosslinkers, supported by experimental considerations and data presentation, to aid in making informed decisions for your research needs.
The fundamental difference between short and long spacer arm crosslinkers lies in the distance they can bridge between two reactive functional groups on proteins or other biomolecules. This seemingly simple parameter has profound implications for the types of interactions that can be captured and the structural information that can be gleaned.
Performance Comparison: Short vs. Long Spacer Arm Crosslinkers
The choice between a short and a long spacer arm crosslinker is dictated by the specific application and the nature of the biological question being addressed. Short crosslinkers are invaluable for mapping precise interaction interfaces and preserving the native structure of protein complexes, while long crosslinkers excel at capturing transient or dynamic interactions and identifying components within larger assemblies.
| Feature | Short Spacer Arm Crosslinkers (< 10 Å) | Long Spacer Arm Crosslinkers (> 30 Å) |
| Primary Application | Intramolecular crosslinking (within a single protein) and high-resolution mapping of stable protein-protein interaction interfaces.[1][2] | Intermolecular crosslinking (between different proteins) and capturing transient or dynamic interactions within protein complexes.[1][2] |
| Structural Information | Provide tighter, more precise distance constraints, which are highly valuable for computational modeling and de novo protein structure prediction.[3][4][5][6] | Yield more crosslinks, but the resulting distance constraints are less stringent and therefore less informative for high-resolution structural modeling.[3][4][7] |
| Crosslinking Efficiency | May result in fewer identifiable crosslinks due to the limited reach between reactive residues.[4][5][6] | Generally produce a higher number of crosslinks as they can span greater distances between potential reaction sites.[3][4][5][6] |
| Risk of False Positives | Lower risk of capturing non-specific interactions or "bystander" proteins that are in close proximity but not functionally related.[8][9] | Higher potential to crosslink proteins that are near each other but not part of a stable complex, requiring careful interpretation of results. |
| Solubility | Can be more hydrophobic depending on the composition of the short spacer, potentially leading to aggregation.[7] | Often incorporate polyethylene (B3416737) glycol (PEG) units in the spacer arm to enhance water solubility and reduce aggregation.[7][10] |
| Examples | Formaldehyde (B43269) (~2 Å), Disuccinimidyl suberate (B1241622) (DSS, 11.4 Å) | Bis(sulfosuccinimidyl) suberate (BS3, 11.4 Å, but with charged groups for solubility), PEGylated crosslinkers (variable lengths) |
Experimental Protocols
The following are generalized protocols for a typical crosslinking experiment followed by analysis via SDS-PAGE and Western blotting. These protocols highlight the key considerations when using a short versus a long spacer arm crosslinker.
Protocol 1: In Vivo Crosslinking with a Short Spacer Arm Crosslinker (e.g., Formaldehyde)
This protocol is designed to capture protein interactions in their native cellular environment.
-
Cell Culture: Grow cells to the desired confluency in appropriate culture dishes.
-
Crosslinking:
-
Quenching:
-
Stop the crosslinking reaction by adding quenching buffer (e.g., 125 mM glycine (B1666218) in PBS) to a final concentration that effectively scavenges the excess formaldehyde.[9]
-
Incubate for 5-15 minutes at room temperature.[9]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Analysis:
-
Determine the protein concentration of the lysate.
-
Denature the protein samples by heating in SDS-PAGE sample buffer.
-
Analyze the crosslinked complexes by SDS-PAGE and Western blotting using antibodies specific to the proteins of interest.
-
Protocol 2: In Vitro Crosslinking of Purified Proteins with a Long Spacer Arm Crosslinker (e.g., a PEGylated NHS-ester)
This protocol is suitable for studying the interaction between two purified proteins.
-
Protein Preparation: Prepare purified protein solutions in a suitable amine-free buffer (e.g., HEPES or borate (B1201080) buffer, pH 7.2-8.5).[11]
-
Crosslinker Preparation:
-
Dissolve the PEGylated NHS-ester crosslinker in a dry, water-miscible organic solvent like DMSO immediately before use.[12]
-
Prepare a stock solution of the crosslinker at a concentration significantly higher than the final reaction concentration.
-
-
Crosslinking Reaction:
-
Add the crosslinker stock solution to the protein mixture to achieve the desired final molar excess of crosslinker over protein (typically 20- to 500-fold).[9]
-
Incubate the reaction for 30 minutes to 2 hours at room temperature or overnight at 4°C.[11][12] Longer incubation times may be necessary for dilute protein solutions.[12]
-
-
Quenching:
-
Terminate the reaction by adding a quenching solution, such as Tris or glycine, to a final concentration sufficient to react with any remaining active crosslinker.[9]
-
-
Analysis:
-
Analyze the reaction products by SDS-PAGE to observe the formation of higher molecular weight species corresponding to the crosslinked protein complex.
-
Further characterization can be performed using techniques like mass spectrometry.
-
Visualizing Crosslinking Concepts
Experimental Workflow for Comparing Crosslinkers
Caption: A generalized workflow for comparing the effects of short and long spacer arm crosslinkers.
Signaling Pathway Investigation
Caption: Conceptual diagram illustrating the utility of different spacer arm lengths in probing protein interactions.
Conclusion
The decision to use a short or long spacer arm crosslinker is a critical determinant of experimental success. For high-resolution structural studies and confirmation of direct, stable interactions, short spacer arms provide invaluable precision.[5][6] Conversely, for exploratory studies aiming to identify components of large, dynamic complexes or to capture transient interactions, long spacer arm crosslinkers offer a greater probability of successful crosslinking.[1][2] A comprehensive approach may even involve utilizing a panel of crosslinkers with varying spacer arm lengths to fully elucidate the architecture and dynamics of a protein system.[1][2] By carefully considering the experimental goals and the principles outlined in this guide, researchers can harness the power of chemical crosslinking to gain deeper insights into complex biological processes.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. Protein structure prediction guided by cross-linking restraints — A systematic evaluation of the impact of the cross-linking spacer length - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Exploring Spacer Arm Structures for Designs of Asymmetric Sulfoxide-containing MS-cleavable Cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - RU [thermofisher.com]
- 10. youtube.com [youtube.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of SIA Crosslinker
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Succinimidyl Iodoacetate (SIA) crosslinker, a reactive compound used in bioconjugation. Adherence to these protocols is critical for minimizing environmental impact and ensuring a safe laboratory environment.
Immediate Safety and Handling Precautions
Succinimidyl iodoacetate is a reactive molecule containing both an N-hydroxysuccinimide (NHS) ester and an iodoacetyl group. While one safety data sheet has classified it as not a hazardous substance, it is prudent to handle it with care due to its reactive nature. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) before handling.
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use nitrile or other chemically resistant gloves. Inspect gloves for any tears or punctures before use.
-
Body Protection: A lab coat is required to protect from splashes.
Work with SIA crosslinker in a well-ventilated area, preferably within a chemical fume hood. In case of skin or eye contact, rinse the affected area immediately with copious amounts of water for at least 15 minutes and seek medical attention.
Quantitative Data for this compound
For easy reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value |
| Synonyms | N-Succinimidyl iodoacetate, Iodoacetic acid N-hydroxysuccinimide ester |
| Molecular Formula | C₆H₆INO₄ |
| Molecular Weight | 283.02 g/mol |
| Appearance | White to off-white solid |
| Spacer Arm Length | 1.5 Å |
| Reactive Groups | NHS ester, Iodoacetyl |
| Reactivity of NHS Ester | Primary amines (pH 7-9) |
| Reactivity of Iodoacetyl | Sulfhydryl groups (pH > 7.5)[1] |
Experimental Protocol for this compound Disposal
This protocol details the necessary steps to safely deactivate and dispose of this compound waste, including unused stock solutions and reaction mixtures. The primary goal is to quench both the iodoacetyl and NHS ester reactive groups before final disposal.
Materials Required:
-
This compound waste (in a compatible, sealed container)
-
Quenching solution 1: A thiol-containing reagent such as Dithiothreitol (DTT), 2-Mercaptoethanol (BME), or L-cysteine.
-
Quenching solution 2: An amine-containing buffer such as Tris or glycine (B1666218) at a concentration of 1M.
-
pH indicator strips or a pH meter.
-
Sodium hydroxide (B78521) (NaOH) or a similar base for pH adjustment.
-
Designated hazardous chemical waste container, compatible with the solvents used.
Step-by-Step Disposal Procedure:
-
Waste Segregation and Preparation:
-
Collect all waste containing this compound, including unused solutions, reaction mixtures, and the first rinse of any contaminated glassware, in a clearly labeled, sealed, and compatible hazardous waste container.[2]
-
Perform the following quenching steps in a chemical fume hood.
-
-
Quenching of the Iodoacetyl Group:
-
To the SIA waste solution, add a molar excess of a thiol-containing reagent to ensure complete reaction with the iodoacetyl groups.[2][3][4][5][6] For example, add DTT to a final concentration of 20-50 mM.
-
Gently mix the solution and allow it to react for at least one hour at room temperature. This will form a stable thioether linkage, deactivating the iodoacetyl moiety.[2][4]
-
-
Quenching of the NHS Ester Group:
-
After quenching the iodoacetyl group, deactivate the NHS ester. This can be achieved through hydrolysis, which is accelerated at a neutral to high pH.[2]
-
Check the pH of the solution. If necessary, adjust the pH to approximately 8.0-8.5 using a suitable base like sodium hydroxide.
-
Alternatively, or in addition to pH adjustment, add an amine-containing solution such as Tris or glycine to a final concentration of 50-100 mM. This will react with and quench any remaining NHS esters.
-
Allow the solution to stand for at least one hour at room temperature to ensure complete deactivation of the NHS ester.
-
-
Final Waste Collection:
-
After both quenching steps are complete, ensure the waste container is securely sealed.
-
The outside of the container should be clean and free of any chemical residue.
-
Label the container clearly as "Hazardous Waste" and include the contents (e.g., "Quenched this compound solution," listing the solvents and quenching agents used).
-
-
Disposal of Contaminated Solid Waste:
-
All solid materials that have come into contact with this compound, such as pipette tips, gloves, and paper towels, should be collected in a designated solid hazardous waste container.
-
This container should also be clearly labeled and disposed of according to your institution's hazardous waste management guidelines.
-
-
Arranging for Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and final disposal of both the liquid and solid hazardous waste containers.[2] Do not dispose of any this compound waste down the drain.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 6. The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling SIA Crosslinker
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of SIA Crosslinker (Succinimidyl Iodoacetate), ensuring laboratory safety and procedural excellence.
This document provides immediate and essential safety and logistical information for the use of this compound in a laboratory setting. Adherence to these guidelines is critical for ensuring the safety of all personnel and the integrity of experimental outcomes.
Hazard Identification and Personal Protective Equipment (PPE)
This compound, also known as N-Succinimidyl Iodoacetate, is a chemical reagent that requires careful handling. Based on available safety data, it is classified as a substance that can cause skin and serious eye irritation. Some sources also indicate that it may cause respiratory irritation. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Recommended Personal Protective Equipment
| PPE Category | Item | Specifications and Use |
| Eye/Face Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times when handling this compound in solid or solution form to protect against splashes and dust. A face shield may be required for larger quantities or when there is a significant risk of splashing. |
| Skin Protection | Chemical-Resistant Gloves | Nitrile or other suitable chemical-resistant gloves should be worn. Inspect gloves for any tears or punctures before use and change them immediately if they become contaminated. |
| Laboratory Coat | A standard laboratory coat should be worn to protect skin and clothing from contamination. | |
| Respiratory Protection | Dust Mask or Respirator | Recommended when handling the solid powder to avoid inhalation of dust particles. Work in a well-ventilated area, preferably a chemical fume hood. |
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided below for easy reference.
| Property | Value |
| Chemical Name | N-Succinimidyl Iodoacetate |
| Synonyms | SIA, Iodoacetic acid N-hydroxysuccinimide ester |
| CAS Number | 39028-27-8 |
| Molecular Formula | C₆H₆INO₄ |
| Molecular Weight | 283.02 g/mol |
| Appearance | White to off-white or yellowish crystalline powder |
| Melting Point | 146-148 °C |
| Storage Conditions | Store at 2-8°C, protected from moisture and light. |
Safe Handling and Operational Plan
Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe working environment.
Workflow for Safe Handling of this compound
Caption: A logical workflow for the safe handling of this compound.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure you are in a well-ventilated area, preferably a chemical fume hood. Put on all required PPE as detailed in the table above.
-
Handling:
-
When weighing the solid, do so carefully to avoid creating dust.
-
When preparing solutions, add the solid to the solvent slowly.
-
Avoid all direct contact with the skin, eyes, and clothing.
-
-
In Case of a Spill or Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Spill: For small spills, absorb the material with an inert absorbent material and place it in a suitable container for disposal. For large spills, evacuate the area and follow your institution's emergency procedures.
-
-
Decontamination: After handling, thoroughly wash your hands and any potentially contaminated surfaces.
Experimental Protocol: Bioconjugation of a Peptide to a Protein using this compound
This protocol provides a general methodology for the conjugation of a cysteine-containing peptide to a protein.
-
Materials:
-
This compound
-
Protein to be conjugated (e.g., Bovine Serum Albumin) in a suitable buffer (e.g., Phosphate Buffered Saline, pH 7.2-8.0)
-
Cysteine-containing peptide
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column
-
-
Procedure:
-
Step 1: Preparation of this compound Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a stock solution.
-
Step 2: Activation of the Protein:
-
Slowly add the desired molar excess of the this compound stock solution to the protein solution while gently stirring.
-
Incubate the reaction mixture for 30-60 minutes at room temperature.
-
-
Step 3: Removal of Excess Crosslinker: Remove the unreacted this compound from the activated protein using a desalting column equilibrated with the reaction buffer.
-
Step 4: Conjugation with the Peptide:
-
Immediately add the cysteine-containing peptide to the solution of the activated protein.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
-
Step 5: Purification of the Conjugate: Purify the resulting conjugate from excess peptide and byproducts using a suitable chromatography method, such as size-exclusion chromatography.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance. As an iodinated organic compound, this compound is classified as a halogenated organic waste.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as halogenated organic chemical waste in a designated, properly labeled, and sealed container. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated solid waste container for halogenated chemical waste. |
| Liquid Waste (e.g., reaction mixtures) | Collect in a designated halogenated liquid waste container. Do not mix with non-halogenated waste. |
Important Disposal Considerations:
-
Always follow your institution's specific guidelines for hazardous waste disposal.
-
Clearly label all waste containers with their contents.
-
Do not dispose of this compound down the drain.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
